FK 33-824
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZHONGSQNXMPH-IQNHEXCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880074 | |
| Record name | Sandoz FK 33-824 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64854-64-4 | |
| Record name | FK 33-824 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064854644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sandoz FK 33-824 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of FK 33-824
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of FK 33-824 Action: A Synthetic Opioid Agonist
This compound, a synthetic analog of methionine-enkephalin, exerts its biological effects primarily through its potent and selective agonism at the mu (µ)-opioid receptor. This interaction initiates a cascade of intracellular signaling events, leading to diverse physiological responses, including analgesia, hormonal modulation, and effects on gastrointestinal motility. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Receptor Type(s) | Tissue/System | Reference |
| Kd | 1.3 nM and 5.8 nM (two sites) | Mu (µ)-opioid | Rat brain crude mitochondrial fraction (at 0°C) | [1] |
| Kd | 1.9 nM | Mu (µ)-opioid | Rat brain crude mitochondrial fraction (at 37°C) | [1] |
Table 2: Functional Potency of this compound
| Assay | IC50 | Effect | Tissue/System | Reference |
| Inhibition of Gastrointestinal Transit | ~1 µg/kg (i.p.) | Inhibition of charcoal meal transit | Rat | |
| Colonic Motor Activity | 1 mg (i.m.) | Stimulation | Human | [2] |
| Luteinizing Hormone (LH) Secretion | 0.25 mg/kg | Inhibition | Pre-pubertal male rats | |
| Luteinizing Hormone (LH) Secretion | 0.89 mg/kg | Inhibition | Post-pubertal male rats |
Signaling Pathways
This compound, upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), primarily activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, this compound has been shown to modulate the activity of protein kinase C (PKC).
Primary Signaling Pathway of this compound
Caption: this compound activates the mu-opioid receptor, inhibiting adenylyl cyclase and reducing cAMP.
Modulation of Protein Kinase C
Caption: this compound's action is linked to the modulation of Protein Kinase C.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's mechanism of action.
Radioligand Binding Assay for Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of this compound for opioid receptors.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Crude mitochondrial fractions from rat brains are prepared by homogenization and differential centrifugation.
-
Radioligand: Tritiated this compound ([³H]this compound) is used as the radioligand.
-
Competition Assay: Membranes are incubated with a fixed concentration of [³H]this compound and varying concentrations of unlabeled this compound or other competing ligands (e.g., morphine, naloxone).
-
Incubation: The incubation is carried out at a specific temperature (e.g., 0°C or 37°C) for a time sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Aldosterone (B195564) Secretion Assay
This protocol outlines the methodology to assess the effect of this compound on aldosterone production in adrenal cells.[3]
Experimental Workflow
Caption: Workflow for in vitro aldosterone secretion assay.
Detailed Methodology:
-
Cell Culture: Calf adrenal glomerulosa cells are isolated and maintained in culture.
-
Treatment: Cells are treated with various concentrations of this compound. Positive controls such as angiotensin II and metoclopramide, and a vehicle control are included.[3]
-
Incubation: The cells are incubated for a specified duration to allow for steroidogenesis.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of aldosterone in the supernatant is determined using a specific radioimmunoassay (RIA).
-
Data Analysis: The dose-response relationship between this compound concentration and aldosterone secretion is analyzed.
cAMP Accumulation Assay
This protocol describes a method to measure the effect of this compound on intracellular cAMP levels.
Experimental Workflow
Caption: Workflow for a cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the mu-opioid receptor are cultured.
-
Pre-treatment: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Cells are stimulated with an adenylyl cyclase activator, such as forskolin, to induce cAMP production. Concurrently, cells are treated with a range of concentrations of this compound.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the accumulated intracellular cAMP.
-
Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is determined, and an IC₅₀ value is calculated.
References
- 1. [Binding of a tritiated enkephalinergic analog (this compound) to a mitochondrial fraction of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulatory effects of the synthetic enkephalin analogue this compound on colonic motor activity antagonized by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro steroidogenic properties of FK 33 824, a stable analog of methionine-enkephalin. Opiate-dopamine interaction in the control of aldosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The μ-Opioid Receptor Selectivity of FK 33-824
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the μ-opioid receptor (MOR) selectivity of FK 33-824, a synthetic analog of Met-enkephalin. The document outlines quantitative binding data, detailed experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.
Quantitative Analysis of Receptor Binding Affinity
In competitive binding assays, the potency of various ligands to displace [125I]this compound corresponds directly to their affinity for the μ-opioid receptor[1]. Furthermore, studies have shown that unlabeled this compound competes with the δ-selective ligand, [3H]DPLPE, only at high concentrations, indicating a significantly lower affinity for the δ-opioid receptor compared to the μ-opioid receptor[1].
For context, the following table presents the binding affinities (Ki) of several common opioid ligands for the human μ-opioid receptor, as determined by a standardized competitive radioligand binding assay. This illustrates the range of affinities observed for this receptor and provides a framework for understanding the high affinity of selective agonists.
Table 1: Binding Affinities (Ki) of Various Opioid Ligands for the Human μ-Opioid Receptor
| Compound | Class | Ki (nM) at Human μ-Opioid Receptor |
| Sufentanil | Agonist | 0.138 |
| Buprenorphine | Partial Agonist | 0.216 |
| Hydromorphone | Agonist | 0.365 |
| Oxymorphone | Agonist | 0.406 |
| Levorphanol | Agonist | 0.637 |
| Morphine | Agonist | 1.14 |
| Fentanyl | Agonist | 1.35 |
| Nalbuphine | Mixed Agonist-Antagonist | 2.12 |
| Methadone | Agonist | 3.38 |
| Alfentanil | Agonist | 4.11 |
| Hydrocodone | Agonist | 19.8 |
| Oxycodone | Agonist | 25.9 |
| Diphenoxylate | Agonist | 56.7 |
| Pentazocine | Mixed Agonist-Antagonist | 132 |
| Meperidine | Agonist | 271 |
| Propoxyphene | Agonist | 509 |
| Codeine | Agonist | 3,300 |
| Tramadol | Agonist | 12,500 |
Data sourced from a study utilizing a single binding assay in a cell membrane preparation expressing recombinant human MOR with [3H]-DAMGO as the radioligand.[2]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the receptor binding and functional activity of opioid ligands like this compound.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of this compound for the μ, δ, and κ opioid receptors.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing the human μ, δ, or κ opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For μ-opioid receptor: [125I]this compound or [3H]DAMGO.
-
For δ-opioid receptor: [125I]Deltorphin II or [3H]Naltrindole.
-
For κ-opioid receptor: [125I]DPDYN or [3H]U69,593.
-
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: Naloxone (B1662785) at a high concentration (e.g., 10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 3-5 mM MgCl₂, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Apparatus: 96-well microplates, glass fiber filters (GF/B or GF/C), filtration apparatus, and a scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Binding buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Binding buffer, radioligand, naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Binding buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity retained on the filters using a suitable counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to obtain a sigmoidal curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Workflow for a typical radioligand competitive binding assay.
[35S]GTPγS Functional Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the μ-opioid receptor.
Materials:
-
Membrane Preparations: Membranes from cells expressing the μ-opioid receptor.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP (Guanosine 5'-diphosphate).
-
Test Compound: this compound.
-
Positive Control: A known full agonist, such as DAMGO.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Apparatus: 96-well microplates, filtration apparatus, and a scintillation counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Varying concentrations of this compound or DAMGO.
-
Membrane suspension (typically 10-20 µg of protein per well).
-
GDP (final concentration of approximately 10-30 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15-20 minutes.
-
Initiation of Reaction: Add [35S]GTPγS (final concentration of 0.05-0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold wash buffer and measure the radioactivity.
-
Data Analysis:
-
Plot the specific [35S]GTPγS binding against the log concentration of this compound.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) from the resulting dose-response curve using non-linear regression.
-
Workflow for [35S]GTPγS Functional Assay
Workflow for a typical [35S]GTPγS functional assay.
Signaling Pathways of the μ-Opioid Receptor
Activation of the μ-opioid receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. These events are primarily mediated through two distinct pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.
G Protein-Dependent Signaling
The μ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).
-
Agonist Binding: this compound binds to the μ-opioid receptor, inducing a conformational change.
-
G Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Subunit Dissociation: The G protein dissociates into its Gαi/o-GTP and Gβγ subunits.
-
Downstream Effects:
-
Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ: Modulates the activity of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).
-
G Protein-Dependent Signaling Pathway
Canonical G protein-dependent signaling pathway of the μ-opioid receptor.
β-Arrestin-Dependent Signaling
Following agonist binding and G protein activation, the μ-opioid receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.
-
Receptor Phosphorylation: GRKs phosphorylate the intracellular domains of the activated MOR.
-
β-Arrestin Recruitment: Phosphorylated MOR recruits β-arrestin.
-
Downstream Effects:
-
Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal.
-
Internalization: β-arrestin acts as an adaptor protein, facilitating the internalization of the receptor via clathrin-coated pits.
-
Signal Transduction: β-arrestin can also act as a scaffold for various signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), initiating a distinct wave of intracellular signaling.
-
The balance between G protein- and β-arrestin-mediated signaling can be influenced by the specific agonist, leading to the concept of "biased agonism." While the β-arrestin recruitment profile of this compound is not extensively detailed in the available literature, it is a critical area of investigation for understanding the full pharmacological profile of this compound.
β-Arrestin-Dependent Signaling Pathway
Overview of the β-arrestin-dependent signaling pathway.
Conclusion
This compound is a potent and selective agonist of the μ-opioid receptor. Its high affinity for the MOR is the basis for its pharmacological effects. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its receptor binding profile and functional activity. A thorough understanding of its engagement with both G protein- and β-arrestin-dependent signaling pathways is crucial for the continued exploration of its therapeutic potential and for the development of novel opioid analgesics with improved safety profiles. Further research is warranted to fully elucidate the comparative binding affinities of this compound across all opioid receptor subtypes and to characterize its specific β-arrestin signaling signature.
References
A Technical Guide to the Opioid Receptor Binding Affinity of FK 33-824
Abstract
FK 33-824, a synthetic analog of Met-enkephalin, is a potent and selective agonist for the μ-opioid receptor (μ-OR).[1] Its high affinity and selectivity have established it as a critical tool in pharmacological research for characterizing the μ-opioid receptor system and for its use as a selective radioligand in binding and autoradiography studies.[2][3] This document provides an in-depth overview of the binding characteristics of this compound at the three primary opioid receptor subtypes (μ, δ, and κ), presents detailed experimental protocols for determining binding affinity, and includes visualizations of key experimental workflows and concepts.
Opioid Receptor Binding Profile of this compound
This compound exhibits a pronounced selectivity for the μ-opioid receptor. Early studies using tritiated this compound demonstrated specific and saturable binding to rat brain fractions, which was effectively inhibited by μ-preferring ligands like morphine, indicating a primary interaction with μ-opioid sites.[4] Kinetic and equilibrium binding studies have identified high-affinity binding sites in the low nanomolar range.[4]
Subsequent competitive binding assays have quantified this selectivity, revealing a significantly lower affinity for the δ-opioid receptor.[1][2] While specific affinity values for the κ-opioid receptor are not prominently reported in the reviewed literature, the compound is consistently characterized as a selective μ-agonist, implying weak interaction with κ-receptors.
Table 1: Quantitative Binding Affinity of this compound
| Receptor Subtype | Affinity Metric | Value (nM) | Species/Tissue | Notes |
| μ (mu) | IC50 | 3.5 | Not Specified | Data from competitive binding assay.[1] |
| μ (mu) | Kd | 1.9 | Rat Brain | Represents two binding sites (Kd = 1.3 & 5.8 nM at 0°C).[4] |
| δ (delta) | IC50 | 4500 | Not Specified | Demonstrates >1200-fold selectivity for μ over δ receptors.[1] |
| κ (kappa) | - | Not Reported | - | Affinity is considered to be low based on its profile as a selective μ-agonist. |
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinity (Ki) and potency (IC50) for compounds like this compound is primarily achieved through competitive radioligand binding assays.[3] This technique is a foundational method in pharmacology for characterizing ligand-receptor interactions.
Principle of Competitive Binding
In a competitive binding assay, a fixed concentration of a radiolabeled ligand with known high affinity for a specific receptor is incubated with a receptor source (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, the amount of bound radioactivity decreases. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 (half-maximal inhibitory concentration).
Detailed Methodology
The following is a generalized protocol for a competitive binding assay to determine the affinity of a compound for the μ, δ, and κ opioid receptors, based on established methodologies.
A. Materials and Reagents
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligands:
-
Test Compound: Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Naloxone.[3]
-
Apparatus: 96-well plates, glass fiber filters, cell harvester, and a gamma or scintillation counter.
B. Experimental Workflow
References
The Genesis of a Potent Analgesic: The Historical Development and Discovery of FK 33-824
An In-depth Exploration of a Pioneering Synthetic Opioid Peptide
FK 33-824, a potent and stable synthetic analog of methionine-enkephalin, emerged from the laboratories of Sandoz in the late 1970s as a significant milestone in the quest for potent and long-lasting opioid analgesics. This technical guide delves into the historical development, discovery, and pharmacological profile of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal molecule.
From Endogenous Peptides to a Stable Analog: A Historical Perspective
The discovery of endogenous opioid peptides, the enkephalins, in 1975, sparked a revolution in pain research. These naturally occurring pentapeptides, however, suffered from rapid enzymatic degradation, limiting their therapeutic potential. This challenge spurred a concerted effort to synthesize analogs with enhanced stability and potent analgesic activity.
Researchers at Sandoz, led by Roemer and colleagues, embarked on a program to modify the structure of Met-enkephalin to protect it from enzymatic cleavage while retaining its affinity for opioid receptors. Their work, published in 1977, culminated in the synthesis of this compound, chemically known as Tyr-D-Ala-Gly-MePhe-Met(O)-ol.[1] This novel compound incorporated several key modifications: the substitution of Glycine at position 2 with D-Alanine, the N-methylation of Phenylalanine at position 4, and the oxidation of the Methionine at position 5 to its sulfoxide (B87167) and reduction of the terminal carboxyl group to an alcohol. These changes rendered this compound highly resistant to degradation by peptidases, a critical factor in its prolonged duration of action compared to its natural counterpart.
Early clinical trials in the late 1970s and early 1980s explored the analgesic and endocrine effects of this compound. Studies in humans demonstrated that intramuscular administration of this compound produced significant, long-lasting analgesia, mimicking the effects of morphine.[2] However, these trials also identified side effects such as feelings of heaviness in the muscles and oppression in the chest.[1]
Pharmacological Profile: A Potent and Selective µ-Opioid Agonist
This compound exerts its effects primarily through its interaction with the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. Its high affinity and selectivity for the µ-receptor are central to its potent analgesic and other pharmacological activities.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
| Parameter | Receptor Subtype | Value | Species | Reference |
| Binding Affinity (Kd) | µ-opioid | 1.3 nM (high affinity site) | Rat brain | [3] |
| 5.8 nM (low affinity site) | Rat brain | [3] |
| Parameter | Assay | Value | Cell/Tissue Type | Reference |
| Functional Potency (EC50) | Inhibition of cAMP secretion | ~1 nM | Porcine granulosa cells | [4] |
| Functional Potency | Tonic Contraction | 10-6 M | Isolated rat colon | [5] |
| Parameter | Species | Route of Administration | Value | Reference |
| Elimination Half-life | Human | Intramuscular | 116 minutes |
Mechanism of Action: Elucidating the Signaling Cascade
Upon binding to the µ-opioid receptor, this compound initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs. This signaling pathway ultimately leads to a reduction in neuronal excitability and neurotransmitter release, the cellular basis for its analgesic and other effects.
Signaling Pathway of this compound
Figure 1: Signaling Pathway of this compound. Activation of the µ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in reduced neuronal excitability.
The key steps in the signaling cascade are:
-
Receptor Binding and G-protein Activation: this compound binds to the µ-opioid receptor, inducing a conformational change that activates the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ dimer directly modulates the activity of ion channels. It inhibits voltage-gated Ca²⁺ channels, reducing calcium influx and thereby decreasing the release of neurotransmitters.[6] Concurrently, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions and hyperpolarization of the neuronal membrane.[7]
Experimental Protocols: Methodologies for Key Assays
The characterization of this compound relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key assays used in its evaluation.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for opioid receptors.
Figure 2: Workflow for Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a compound to its receptor.
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-naloxone), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound to generate a competition curve. From this curve, the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Analgesia Assay (Hot-Plate Test)
This assay is used to assess the analgesic efficacy of this compound in animal models.
Figure 3: Workflow for the Hot-Plate Test. This diagram illustrates the procedure for assessing the analgesic effects of a compound in an animal model of thermal pain.
Protocol:
-
Animal Acclimatization: Acclimatize mice to the testing room and handling for several days before the experiment.
-
Drug Administration: Administer this compound or a vehicle control to the mice via a specific route (e.g., subcutaneous or intraperitoneal injection).
-
Hot-Plate Test: At a predetermined time after drug administration, place each mouse on the surface of a hot-plate apparatus maintained at a constant, noxious temperature (e.g., 55 ± 0.5°C).[8]
-
Latency Measurement: Start a timer and observe the mouse for a nociceptive response, typically defined as licking of the hind paws or jumping. Record the latency (time) to the first clear nociceptive response. A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.
-
Data Analysis: Compare the mean response latencies between the this compound-treated groups and the vehicle-treated control group. An increase in the response latency in the drug-treated group indicates an analgesic effect. A dose-response curve can be generated by testing multiple doses of this compound.
Conclusion
The discovery and development of this compound represent a significant chapter in the history of opioid pharmacology. As a stable and potent analog of Met-enkephalin, it provided a crucial tool for elucidating the physiological roles of endogenous opioids and for exploring the therapeutic potential of synthetic opioid peptides. The insights gained from the study of this compound have paved the way for the development of subsequent generations of opioid analgesics and have deepened our understanding of the intricate mechanisms of pain perception and modulation. This technical guide provides a foundational resource for researchers continuing to build upon this important legacy.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Effects of the synthetic enkephalin analogue this compound on pain threshold and pain tolerance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. This compound | 64854-64-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
FK 33-824 chemical structure and properties
An In-Depth Technical Guide to FK 33-824: A Synthetic Met-Enkephalin Analog Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and stable synthetic analog of methionine-enkephalin that exhibits high selectivity as a μ-opioid receptor agonist.[1][2] Its analgesic properties and influence on endocrine systems have made it a valuable tool in pharmacological research.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its in vitro and in vivo evaluation are presented, along with a depiction of its primary signaling pathway.
Chemical Structure and Properties
This compound is a pentapeptide analog with modifications designed to increase its stability and potency compared to endogenous enkephalins.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-N-(L-tyrosyl-D-alanylglycyl)-2-(((2S)-1-hydroxy-4-(methylsulfinyl)butan-2-yl)(methyl)amino)-3-phenylpropanamide[2] |
| CAS Number | 64854-64-4[2] |
| Chemical Formula | C29H41N5O7S[2] |
| SMILES | C--INVALID-LINK--NCC(=O)N(C)--INVALID-LINK--C(=O)N--INVALID-LINK--C)CO)NC(=O)--INVALID-LINK--O)N |
| InChIKey | HYZHONGSQNXMPH-IQNHEXCWSA-N |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 603.73 g/mol [2] |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Synonyms | FK-33-824, Damme, Sandoz this compound, Tyr-D-Ala-Gly-MePhe-Met(O)-ol[2][3] |
Pharmacology
This compound primarily acts as a selective agonist at the μ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. Its actions are similar to those of methionine enkephalin but with a longer duration of action. The effects of this compound can be reversed by opioid antagonists such as naloxone (B1662785).[2]
Mechanism of Action and Signaling Pathway
Upon binding to the μ-opioid receptor, this compound initiates a conformational change in the receptor, leading to the activation of associated inhibitory G proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Additionally, this compound has been shown to inhibit the phospholipase C (PLC)/protein kinase C (PKC) pathway.[5][6]
Experimental Protocols
The following are representative protocols for assessing the activity of this compound.
In Vitro: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the μ-opioid receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]DAMGO (a selective μ-opioid agonist).
-
Non-specific binding agent: Naloxone (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution and serial dilutions.
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare cell membrane homogenates (typically 20-40 µg of protein per tube).
-
In a final volume of 1 mL of assay buffer, add cell membranes, a fixed concentration of [³H]DAMGO (e.g., 0.5-1.0 nM), and varying concentrations of this compound.
-
For determining non-specific binding, a parallel set of tubes is prepared with 10 µM naloxone instead of this compound.
-
Incubate the mixture at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo: Hot Plate Analgesia Test
This protocol evaluates the central analgesic effect of this compound in rodents.[7]
Materials:
-
Male Swiss albino mice (20-25 g).
-
Hot plate apparatus maintained at 55 ± 0.5°C.
-
This compound solution for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Vehicle control (e.g., saline).
-
Stopwatch.
Procedure:
-
Acclimatize mice to the laboratory environment for at least one hour before testing.
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time until a nociceptive response is observed (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[7]
-
Administer this compound or vehicle control to the mice.
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.[7]
-
The increase in latency time compared to the baseline and vehicle-treated group indicates an analgesic effect.
-
The percent of maximal possible effect (% MPE) can be calculated using the formula: % MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Summary of In Vitro and In Vivo Effects
| Assay/Model | System | Effect of this compound | Reference |
| Steroidogenesis | Porcine Granulosa Cells | Inhibition of estradiol (B170435) secretion | [5] |
| cAMP Secretion | Porcine Granulosa Cells | Decrease in cAMP levels | [5] |
| Steroidogenesis | Porcine Theca Interna Cells | Inhibition of androstenedione, testosterone, and estradiol secretion | [6] |
| Analgesia | Mouse Tail-Flick Test | Increased pain threshold | [3] |
| Endocrine Effects | Human Subjects | Increased plasma prolactin and growth hormone; decreased cortisol | [4] |
| Blood-Brain Barrier | Rat (ex vivo) | Penetration observed in early development (until 15 days of age) | [8] |
Conclusion
This compound is a well-characterized synthetic opioid peptide that serves as a selective μ-opioid receptor agonist. Its stability and potent in vitro and in vivo activities have established it as a critical research tool for investigating the physiological roles of the opioid system, from pain modulation to neuroendocrine regulation. The experimental frameworks provided herein offer a basis for the continued exploration of this and similar compounds in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The response of phospholipase C/protein kinase C and adenylyl cyclase/protein kinase A pathways in porcine theca interna cells to opioid agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Vivo Models for Management of Pain [scirp.org]
- 8. Ontogenesis of cell surface mu-opioid ([3H]DAGO) binding sites in rat hypothalamus and ex vivo determination of blood-brain barrier penetration by opioid peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physiological Effects of FK 33-824 Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK 33-824, a synthetic analog of methionine-enkephalin, exhibits a range of potent and diverse physiological effects mediated primarily through its interaction with opioid receptors. This technical guide provides a detailed overview of the documented physiological responses to this compound administration in humans and animal models. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's mechanism of action, hormonal modulation, cardiovascular and central nervous system effects, and other systemic impacts. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the underlying mechanisms.
Introduction
This compound, also known as D-Ala²-MePhe⁴-Met(O)⁵-ol-enkephalin, is a stable and potent synthetic analog of the endogenous opioid peptide methionine-enkephalin.[1] Its resistance to enzymatic degradation confers a longer duration of action compared to its natural counterpart, making it a valuable tool for investigating the physiological roles of enkephalins and a potential therapeutic agent.[2] This document synthesizes findings from various preclinical and clinical studies to provide a thorough understanding of the physiological consequences of this compound administration.
Endocrine Effects
This compound exerts profound effects on the endocrine system, primarily influencing the secretion of pituitary hormones. These effects are largely mediated by opioid receptors, as demonstrated by their attenuation with the opioid antagonist naloxone (B1662785).[1][3]
Hormonal Secretion
The administration of this compound has been shown to significantly alter the plasma concentrations of several key hormones.
Table 1: Summary of Hormonal Responses to this compound Administration in Healthy Men
| Hormone | Dosage and Route | Observed Effect | Significance | Naloxone Reversibility | Reference |
| Prolactin (PRL) | 0.5 mg, i.m. | Increased | p < 0.001 | Yes | [1][3] |
| Growth Hormone (GH) | 0.5 mg, i.m. | Increased | p < 0.001 | Yes | [1][3] |
| Cortisol | 0.5 mg, i.m. | Decreased | p < 0.001 | No | [1][3] |
| Luteinizing Hormone (LH) | 0.5 mg, i.m. | No significant change | - | - | [3] |
| Follicle-Stimulating Hormone (FSH) | 0.5 mg, i.m. | No significant change | - | - | [3] |
| Thyrotropin (TSH) | 0.5 mg, i.m. | No significant change | - | - | [3] |
| Aldosterone (B195564) | In vitro | Increased | Dose-dependent | Yes | [4] |
| ACTH | 0.5 mg, i.m. | Suppressed (in response to lysine-vasopressin) | - | No | [1] |
Renal Function
This compound administration leads to a notable increase in free water clearance, indicating a diuretic effect.[1][3] This effect is not reversed by naloxone, suggesting a mechanism independent of classical opioid receptors or involving naloxone-insensitive receptors.[1][3] Studies suggest that this compound may inhibit the secretion of vasopressin (antidiuretic hormone).[5]
Experimental Protocol: Endocrine Profiling in Healthy Men
-
Subjects: 14 healthy male volunteers.[3]
-
Design: Comparison of this compound administration with placebo and with naloxone pretreatment.[3]
-
Dosage and Administration:
-
Measurements: Blood samples were collected at regular intervals to measure plasma concentrations of prolactin, growth hormone, ACTH, cortisol, LH, FSH, TSH, thyroxine, triiodothyronine, insulin, and glucagon. Urine was collected to determine volume and osmolar clearance for the calculation of free water clearance.[3]
-
Statistical Analysis: Data were analyzed to determine significant differences between treatment groups.[1][3]
Signaling Pathways
The endocrine effects of this compound are initiated by its binding to opioid receptors, primarily mu (μ) receptors.[6] The subsequent intracellular signaling cascades are complex and can involve multiple pathways. For instance, in porcine granulosa cells, this compound has been shown to inhibit estradiol (B170435) secretion by potentially decreasing the enzymatic activity of protein kinase C (PKC) and adenylyl cyclase/protein kinase A (AC/PKA).[7]
Figure 1: Simplified signaling pathway of this compound's endocrine effects.
Cardiovascular Effects
This compound administration can induce notable changes in cardiovascular parameters. The nature and magnitude of these effects can vary depending on the dose and route of administration.
Hemodynamic Changes
Intracoronary administration in dogs resulted in less pronounced hemodynamic changes compared to another enkephalin analog, DALA.[8] However, studies in rats have shown that administration into the third ventricle, anterior hypothalamic area, or paraventricular nuclei can lead to significant and sustained hypotension and bradycardia.[9][10] In healthy human subjects, intramuscular administration led to a dose-related increase in heart rate and both systolic and diastolic blood pressure.[11]
Table 2: Summary of Cardiovascular Responses to this compound Administration
| Species | Route of Administration | Dosage | Heart Rate | Blood Pressure | Reference |
| Dog | Intracoronary | 200-600 µg | Unpronounced changes | Unpronounced changes | [8] |
| Rat | Intracerebroventricular | 1-2 µg | Significant reduction | Significant reduction | [9][10] |
| Human | Intramuscular | 313-5000 ng/kg | Dose-related increase | Dose-related increase | [11] |
Experimental Protocol: Cardiovascular Effects in Anesthetized Rats
-
Subjects: Wistar rats.[9]
-
Anesthesia: Pentobarbitone.[9]
-
Design: Administration of this compound into the anterior hypothalamic area, paraventricular hypothalamic nuclei, and third ventricle.[9]
-
Dosage and Administration: 1 or 2 µg of this compound injected into the specified brain regions.[9]
-
Measurements: Continuous monitoring of heart rate, respiratory rate, and blood pressure.[9][10]
-
Key Findings: this compound produced significant and sustained hypotension and bradycardia, which were also associated with respiratory depression.[9][10]
References
- 1. karger.com [karger.com]
- 2. Effects of the synthetic enkephalin analogue this compound on pain threshold and pain tolerance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocrine effect of a methionine-enkephalin derivative (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro steroidogenic properties of FK 33 824, a stable analog of methionine-enkephalin. Opiate-dopamine interaction in the control of aldosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Cardiovascular effects of two synthetic enkephalin analogues following intracoronary administration in dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Dose-related effects of the synthetic met-enkephalin analogue this compound on esophageal motor activity in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
FK 33-824 Signaling Pathways in Neurons
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824 is a potent, stable, synthetic analog of methionine-enkephalin. Developed as a metabolically resistant alternative to endogenous enkephalins, it functions as a selective and high-affinity agonist for the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] The activation of MORs in the central and peripheral nervous systems is the primary mechanism for opioid-induced analgesia. Understanding the detailed signaling pathways initiated by this compound is crucial for elucidating its pharmacological effects and for the rational design of novel analgesics with improved therapeutic profiles.
This technical guide provides a comprehensive overview of the known and putative intracellular signaling cascades activated by this compound in neurons. It details the canonical G-protein dependent pathways, including adenylyl cyclase inhibition and ion channel modulation, and discusses the modern paradigm of β-arrestin-mediated signaling. Quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate further research.
Receptor Binding Profile of this compound
This compound exhibits a high affinity and selectivity for the µ-opioid receptor. Early radioligand binding studies using tritiated this compound ([³H]this compound) on rat brain mitochondrial fractions demonstrated specific and saturable binding. These studies identified two high-affinity binding sites, confirming its potent interaction with opioid receptors.[1] The specific binding is competitively inhibited by other µ-preferring ligands such as morphine, levallorphan, and β-endorphin, confirming its primary interaction with µ-sites.[1] Furthermore, iodinated this compound ([¹²⁵I]this compound) is widely used as a highly selective radioligand for labeling and visualizing µ-opioid receptors in brain tissue.[4][5][6]
Table 1: Binding Affinity of this compound for µ-Opioid Receptors
| Ligand | Preparation | Temperature | Dissociation Constant (Kd) | Reference |
| [³H]this compound | Rat Brain Mitochondrial Fraction | 0°C | 1.3 nM & 5.8 nM (two sites) | [1] |
| [³H]this compound | Rat Brain Mitochondrial Fraction | 37°C | 1.9 nM | [1] |
Core Signaling Pathways in Neurons
As a µ-opioid receptor agonist, this compound initiates a cascade of intracellular events that collectively alter neuronal excitability and neurotransmitter release. These pathways are primarily categorized into G-protein dependent and G-protein independent (e.g., β-arrestin-mediated) mechanisms.
G-Protein Dependent Signaling
The µ-opioid receptor canonically couples to inhibitory G-proteins of the Gi/o family. Upon agonist binding by this compound, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then interact with downstream effectors.
3.1.1 Inhibition of Adenylyl Cyclase
The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC). This action attenuates the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in the intracellular concentration of this critical second messenger. The reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB.
3.1.2 G-Protein Activation and Functional Potency
Table 2: Functional Potency of MOR Agonists in G-Protein Activation and cAMP Inhibition Assays
Note: Data for the standard agonist DAMGO is provided as specific values for this compound are not available in the cited literature.
| Ligand | Assay | Cell System | Parameter | Value | Reference |
| DAMGO | [³⁵S]GTPγS Binding | CHO-hMOR Cells | EC₅₀ | 7.9 nM | |
| DAMGO | [³⁵S]GTPγS Binding | CHO-hMOR Cells | Eₘₐₓ | 100% (Full Agonist) | |
| DAMGO | cAMP Inhibition | HEK293-MOR Cells | IC₅₀ | 1.2 nM |
Modulation of Neuronal Ion Channels
The dissociated Gβγ subunit plays a pivotal role in modulating neuronal activity by directly interacting with ion channels. This mechanism is a cornerstone of opioid-induced analgesia, leading to both postsynaptic and presynaptic inhibition.
3.2.1 Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels
In postsynaptic neurons, Gβγ subunits bind to and activate GIRK channels (also known as Kir3 channels).[7] This activation increases the efflux of potassium (K⁺) ions from the neuron, causing hyperpolarization of the cell membrane. The resulting more negative membrane potential moves the neuron further from its action potential threshold, leading to a generalized inhibitory effect and a reduction in neuronal firing.
3.2.2 Inhibition of Voltage-Gated Calcium Channels (VGCCs)
In presynaptic nerve terminals, Gβγ subunits bind to N-type and P/Q-type voltage-gated calcium channels.[8][9] This interaction inhibits channel opening in response to an incoming action potential. The subsequent reduction in Ca²⁺ influx is critical, as calcium entry is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane. By inhibiting Ca²⁺ entry, this compound effectively reduces the release of neurotransmitters, including pain-signaling transmitters like glutamate (B1630785) and substance P, from nociceptive primary afferent terminals.
References
- 1. [Binding of a tritiated enkephalinergic analog (this compound) to a mitochondrial fraction of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 125I-FK 33-824: a selective probe for radioautographic labeling of mu opioid receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. jneurosci.org [jneurosci.org]
- 7. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 8. Coexpression of δ- and μ-opioid receptors in nociceptive sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kjpp.net [kjpp.net]
The Pharmacokinetics of FK 33-824: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824, a synthetic analog of methionine-enkephalin, has garnered significant interest in pharmacological research due to its potent and long-lasting analgesic properties. As a selective agonist for the mu (µ)-opioid receptor, its mechanism of action and subsequent physiological effects are of primary interest in the development of novel pain therapeutics. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, presenting key data from human and animal studies, detailed experimental methodologies, and a visualization of its core signaling pathway.
Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for this compound across different species and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Humans following Intramuscular Administration
| Parameter | Value | Species | Dose | Route of Administration | Source |
| Tmax (Time to Peak Concentration) | 30 minutes | Human | 0.5 mg | Intramuscular | [Not specified] |
| t½ (Elimination Half-Life) | 116 minutes | Human | 0.5 mg | Intramuscular | [Not specified] |
Table 2: Pharmacokinetic Parameters of this compound in Sheep following Intravenous Administration
| Parameter | Value | Species | Route of Administration | Source |
| Metabolic Clearance Rate (MCR) | 4.3 ± 0.4 ml/min/kg | Sheep | Intravenous | [1] |
| t½ (Post-infusion Half-Life) | 52 ± 10 minutes | Sheep | Intravenous | [1] |
| Apparent Volume of Distribution (Vd) | 190 ± 30 ml/kg | Sheep | Intravenous | [1] |
Experimental Protocols
Administration of this compound and Blood Sample Collection for Pharmacokinetic Analysis
This protocol is a generalized procedure based on common practices in clinical and preclinical pharmacokinetic studies.
Objective: To determine the pharmacokinetic profile of this compound in a subject.
Materials:
-
This compound sterile solution for injection.
-
Syringes and needles for administration.
-
Blood collection tubes (e.g., EDTA-coated tubes).
-
Centrifuge.
-
Pipettes and storage vials.
-
Dry ice or -80°C freezer for sample storage.
Procedure:
-
Subject Preparation: Subjects should be fasted overnight prior to drug administration. A baseline blood sample is collected before the administration of this compound.
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., intramuscular or intravenous injection). The exact time of administration is recorded.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration. A typical sampling schedule for an intramuscular injection might be: 0 (pre-dose), 15, 30, 45, 60, 90, 120, 180, 240, and 360 minutes. For intravenous administration, earlier and more frequent sampling is often required.
-
Sample Processing:
-
Immediately after collection, gently invert the blood collection tubes to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 1000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma and transfer it to labeled cryovials.
-
-
Sample Storage: Immediately freeze the plasma samples on dry ice and store them at -80°C until analysis.
Radioimmunoassay (RIA) for this compound Quantification in Plasma
This protocol is adapted from a published method for the measurement of DAMME (an alternative name for this compound) in sheep plasma.[1]
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
¹²⁵I-labeled this compound (Tracer).
-
Anti-FK 33-824 antibody (antiserum).
-
This compound standard solutions of known concentrations.
-
Assay buffer (e.g., 0.05 M sodium phosphate, pH 7.4, containing 0.33% EDTA, 0.5% bovine serum albumin, and 0.02% sodium azide).[1]
-
Precipitating agent (e.g., second antibody, such as goat anti-rabbit gamma globulin).
-
Gamma counter.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the assay buffer with concentrations ranging from the expected lower to upper limits of quantification.
-
Assay Setup:
-
Pipette a known volume of assay buffer, standard solutions, or unknown plasma samples into appropriately labeled assay tubes.
-
Add a predetermined dilution of the anti-FK 33-824 antibody to all tubes except for the "total counts" and "non-specific binding" tubes.
-
Vortex the tubes and incubate for a specified period (e.g., 24 hours) at 4°C to allow for antigen-antibody binding.
-
-
Tracer Addition: Add a known amount of ¹²⁵I-labeled this compound to all tubes. Vortex and incubate for another set period (e.g., 24 hours) at 4°C.
-
Precipitation: Add the precipitating agent to all tubes except the "total counts" tube to separate the antibody-bound fraction from the free fraction. Incubate for a shorter period (e.g., 2 hours) at 4°C.
-
Centrifugation and Measurement:
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant or aspirate the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.
-
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards. Use this curve to determine the concentration of this compound in the unknown plasma samples.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects by acting as a selective agonist at the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the µ-opioid receptor initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.
Caption: Signaling pathway of this compound via the µ-opioid receptor.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of this compound.
Caption: Workflow for a typical pharmacokinetic study of this compound.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetics of this compound. The presented data highlights its relatively rapid absorption and elimination in humans after intramuscular administration. The detailed experimental protocols offer a practical framework for researchers aiming to conduct similar studies. Furthermore, the visualization of the signaling pathway and experimental workflow provides a clear conceptual map of the drug's mechanism of action and the process of its pharmacokinetic evaluation. Further research is warranted to fully elucidate the complete pharmacokinetic profile, including oral bioavailability and a comprehensive metabolic map, which will be crucial for the continued development and potential clinical application of this potent analgesic compound.
References
Navigating the Matrix: A Technical Guide to the Stability and Solubility of FK 33-824 in Research Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and solubility of the synthetic enkephalin analog, FK 33-824. Understanding these fundamental physicochemical properties is critical for ensuring the accuracy, reproducibility, and validity of experimental results in pharmacological and drug development research. This document synthesizes available data and provides detailed experimental protocols and visual workflows to guide researchers in the proper handling and use of this compound in common laboratory buffers.
Physicochemical Properties of this compound
This compound is a potent and stable synthetic analog of methionine-enkephalin. Its structure incorporates modifications that confer resistance to enzymatic degradation compared to the endogenous peptide.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | [2] |
| Molecular Formula | C29H41N5O7S | [3] |
| Molecular Weight | 603.73 g/mol | [3] |
| CAS Number | 64854-64-4 | [3] |
| Appearance | White to off-white powder | General Knowledge |
| Mechanism of Action | Selective agonist of the μ-opioid receptor (μ-OR) | [4] |
Solubility Profile of this compound in Common Research Buffers
Specific quantitative solubility data for this compound in common research buffers such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES is not extensively documented in publicly available literature. However, based on the general principles of peptide solubility, a predicted solubility profile can be estimated. The solubility of peptides is influenced by their amino acid composition, sequence, and the pH and ionic strength of the buffer. This compound contains both hydrophobic and hydrophilic residues, as well as ionizable groups (an N-terminal amine and a C-terminal alcohol, along with the phenolic hydroxyl group of tyrosine).
Disclaimer: The following table provides estimated solubility guidelines. It is strongly recommended to perform solubility testing for your specific experimental conditions.
| Buffer | pH | Predicted Solubility | Rationale and Recommendations |
| Phosphate-Buffered Saline (PBS) | 7.4 | Moderately Soluble | The physiological pH and ionic strength of PBS should provide moderate solubility. For higher concentrations, initial dissolution in a small amount of a polar organic solvent like DMSO followed by dilution with PBS may be necessary. |
| TRIS Buffer | 7.0 - 8.0 | Moderately Soluble | Similar to PBS, TRIS buffers in the neutral to slightly basic range are expected to be suitable solvents. The primary amine of TRIS may interact with the peptide. |
| HEPES Buffer | 7.0 - 8.0 | Moderately to Highly Soluble | HEPES is a zwitterionic buffer that is often well-tolerated by biological molecules and may offer good solubility for this compound. |
| Acidic Buffers (e.g., Acetate) | 4.0 - 6.0 | Potentially Higher Solubility | At acidic pH, the N-terminal amine will be protonated, increasing the overall positive charge and potentially enhancing solubility in aqueous buffers. |
| Basic Buffers (e.g., Carbonate) | 9.0 - 10.0 | Potentially Lower Solubility | At basic pH, the phenolic hydroxyl group of tyrosine will be deprotonated, which may affect solubility. The stability of the peptide may also be compromised at high pH. |
Stability of this compound
This compound was designed to be more resistant to enzymatic degradation than native enkephalins. However, like all peptides, its stability in solution is finite and is influenced by factors such as temperature, pH, and the presence of proteases or oxidizing agents.
Enzymatic Degradation
Studies have shown that this compound is more stable than Met-enkephalin. While Met-enkephalin is rapidly degraded by peptidases, this compound exhibits a longer half-life. The primary degradation products result from the cleavage of the Tyr-D-Ala bond.
Chemical Stability
The chemical stability of this compound in research buffers can be affected by:
-
pH: Extreme pH values can lead to hydrolysis of peptide bonds.
-
Temperature: Higher temperatures accelerate degradation reactions.
-
Oxidation: The methionine sulfoxide (B87167) residue is already oxidized, but other residues like tyrosine could be susceptible to further oxidation.
For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If storage of stock solutions is necessary, they should be aliquoted and stored at -20°C or -80°C.
| Storage Condition | Lyophilized Powder | Stock Solution in Buffer |
| -80°C | Stable for years | Stable for several months |
| -20°C | Stable for months to years | Stable for weeks to months |
| 4°C | Short-term storage (days to weeks) | Short-term storage (days) |
| Room Temperature | Not recommended | Prone to degradation |
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR).[4] Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels through the phospholipase C pathway.[5]
Caption: Signaling pathway of this compound via the μ-opioid receptor.
Experimental Protocols
The following sections provide detailed, generalized protocols for determining the solubility and stability of this compound. These protocols can be adapted to specific laboratory conditions and analytical instrumentation.
Protocol for Solubility Determination of this compound
Objective: To determine the saturation solubility of this compound in various research buffers (PBS, TRIS, HEPES) at different pH values and a controlled temperature.
Materials:
-
This compound (lyophilized powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
TRIS buffer (e.g., 50 mM), pH 7.0, 7.5, 8.0
-
HEPES buffer (e.g., 50 mM), pH 7.0, 7.5, 8.0
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator
-
Analytical balance
-
HPLC-UV system
-
0.22 µm syringe filters
Methodology:
-
Buffer Preparation: Prepare the desired buffers and adjust the pH accurately.
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-2 mg) into several microcentrifuge tubes.
-
Solvent Addition: Add a precise volume of the test buffer to each tube to create a suspension.
-
Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., using a thermomixer) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved peptide.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC-UV method.
-
Calculation: The determined concentration represents the saturation solubility of this compound in that specific buffer under the tested conditions.
Protocol for Stability Assessment of this compound
Objective: To evaluate the stability of this compound in solution over time under different storage conditions.
Materials:
-
This compound stock solution of known concentration
-
Desired research buffers (PBS, TRIS, HEPES)
-
Microcentrifuge tubes or HPLC vials
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC-MS system
Methodology:
-
Solution Preparation: Prepare a solution of this compound in each of the test buffers at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the solutions into multiple microcentrifuge tubes or HPLC vials for each time point and storage condition to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at the designated temperatures (e.g., -20°C, 4°C, 25°C, 37°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24, 48 hours, and weekly for longer studies), retrieve one aliquot from each storage condition.
-
Sample Analysis: Analyze the samples immediately using a validated stability-indicating HPLC-MS method. The HPLC method should be capable of separating the intact this compound from its potential degradation products.[6][7]
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Identify and, if possible, quantify any major degradation products using the mass spectrometer.
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics and estimate the half-life.
-
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for assessing the stability of this compound.
Conclusion and Recommendations
This compound is a valuable research tool for investigating the opioid system. A thorough understanding of its solubility and stability is paramount for obtaining reliable and reproducible experimental data. While specific quantitative data for its behavior in common research buffers is limited, the general principles of peptide chemistry and the protocols outlined in this guide provide a solid framework for its appropriate handling.
Key Recommendations:
-
Always perform preliminary solubility and stability tests under your specific experimental conditions.
-
Prepare fresh solutions of this compound whenever possible.
-
For stock solutions, use a suitable buffer (e.g., HEPES at neutral pH), aliquot, and store at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Use a validated stability-indicating analytical method, such as HPLC-MS, to monitor the integrity of the peptide over time.
By adhering to these guidelines, researchers can minimize variability in their experiments and ensure the quality of their data when working with this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. FK-33824 | C29H41N5O7S | CID 101981638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avens Publishing Group - Eribis Peptide 94 Mimics Ischemic Preconditioning in Rats with an Acute Myocardial Infarction and has Cardioprotective Effects during Prolonged Ischemia [avensonline.org]
- 7. Drug Design [ouci.dntb.gov.ua]
Initial In Vivo Studies of FK 33-824: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
FK 33-824, a synthetic analogue of methionine-enkephalin, has demonstrated a range of potent in vivo effects, primarily centered on the endocrine and central nervous systems. As a degradation-resistant opioid peptide, initial studies have elucidated its significant analgesic properties and its profound impact on hormonal regulation. This technical guide provides a comprehensive summary of the initial in vivo research on this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and opioid research.
Endocrine Effects
Initial in vivo studies in healthy male volunteers revealed that this compound exerts significant effects on the endocrine system. Administration of the compound led to marked changes in the circulating levels of several key hormones.
Quantitative Summary of Hormonal Changes
The following table summarizes the quantitative data from a key study investigating the endocrine profile of this compound in humans.[1][2][3]
| Hormone | Dosage of this compound | Route of Administration | Observed Effect | Statistical Significance (p-value) |
| Prolactin (PRL) | 0.5 mg | Intramuscular (i.m.) | Increased | < 0.001 |
| Growth Hormone (GH) | 0.5 mg | Intramuscular (i.m.) | Increased | < 0.001 |
| Cortisol | 0.5 mg | Intramuscular (i.m.) | Decreased | < 0.001 |
| Free Water Clearance | 0.5 mg | Intramuscular (i.m.) | Increased | < 0.01 |
Experimental Protocol: Human Endocrine Study
-
Drug Administration: Subjects received either this compound (0.5 mg i.m.), a placebo, or pretreatment with naloxone (B1662785) (4 mg i.v.) followed by this compound.[1][2][3]
-
Hormone Measurement: Blood samples were collected at regular intervals. Prolactin, growth hormone, ACTH, cortisol, gonadotropins (LH, FSH), thyrotropin (TSH), thyroxine (T4), triiodothyronine (T3), insulin, and glucagon (B607659) were measured.[1][2]
-
Urine Analysis: Urine volumes and osmolar clearances were used to calculate free water clearance.[1][2][3]
Signaling Pathway: Endocrine Regulation by this compound
The stimulatory effects of this compound on Prolactin and Growth Hormone release are mediated by opiate receptors, as these effects were abolished by the opioid antagonist naloxone.[1][2][3] However, the decrease in plasma cortisol and the increase in free water clearance were not affected by naloxone, suggesting the involvement of other mechanisms or naloxone-insensitive receptors.[1][2][3]
Caption: Proposed signaling pathways for the endocrine effects of this compound.
Analgesic Effects
This compound has demonstrated significant, long-lasting analgesic properties in both animal models and humans, mimicking the effects of morphine.[4]
Quantitative Summary of Analgesic Effects in Humans
A study on electrically evoked pain in human subjects provided the following quantitative insights.[4]
| Parameter | Dosage of this compound | Route of Administration | Observed Effect |
| Pain Tolerance | 1.0 mg | Intramuscular (i.m.) | Significantly increased |
| Pain Threshold | 1.0 mg | Intramuscular (i.m.) | No significant change |
| Pain Tolerance | 0.25 mg | Intramuscular (i.m.) | Less significant increase than 1.0 mg |
| Pain Threshold | 0.25 mg | Intramuscular (i.m.) | No significant change |
Experimental Protocol: Human Pain Study
-
Subjects: Healthy human volunteers.[4]
-
Study Design: Double-blind, placebo-controlled.[4] In one part of the study, saline was used as a control, while in another, 50 mg of betazole (B1666917) was used as a "placebo" to mimic the vasodilatory side effects of this compound.[4]
-
Drug Administration: Subjects received intramuscular injections of this compound (0.25 mg or 1.0 mg) or the control substance.[4]
-
Pain Measurement: Pain threshold and tolerance were assessed using electrically evoked pain.[4]
Experimental Workflow: Analgesic Evaluation
The following diagram illustrates the workflow for evaluating the analgesic effects of this compound in humans.
Caption: Experimental workflow for the human pain threshold and tolerance study.
Effects on the Gastrointestinal and Respiratory Systems
In addition to its endocrine and analgesic effects, initial in vivo studies have documented the influence of this compound on gastrointestinal motility and respiratory function.
Gastrointestinal Effects
In healthy male volunteers, this compound was found to stimulate colonic motor activity.[5] This effect was characterized by an increase in tonic intraluminal pressure, a higher frequency and amplitude of contractions, and was antagonized by naloxone, indicating mediation by opioid receptors.[5]
Quantitative Summary of Colonic Motor Activity Changes
| Parameter | Dosage of this compound | Route of Administration | Observed Effect | Statistical Significance (p-value) |
| Tonic Intraluminal Pressure | 1 mg | Intramuscular (i.m.) | Mean increase of 9.9 +/- 2.5 SEM mmHg | < 0.001 |
| Contraction Frequency | 1 mg | Intramuscular (i.m.) | Increased from 1.6 +/- 0.4 to 3.3 +/- 0.8 per min | < 0.001 |
| Contraction Amplitude | 1 mg | Intramuscular (i.m.) | Increased from 10.1 +/- 2.1 to 15.0 +/- 3.2 mmHg | < 0.01 |
| Overall Contractile Activity | 1 mg | Intramuscular (i.m.) | Increased from 148.6 +/- 36.7 to 482.9 +/- 136.9 mmHg | < 0.01 |
Respiratory Effects
Subcutaneous administration of this compound in male mice resulted in a dose-dependent decrease in respiratory rate.[6] This effect, along with a decrease in rectal temperature, was attenuated by naloxone and showed cross-tolerance with morphine, suggesting the involvement of opioid receptors.[6]
Central Nervous System Penetration and Action
Studies in rhesus monkeys have indicated that while this compound is resistant to degradation, it has restricted entry into the central nervous system after systemic administration.[7] The compound was significantly more potent when administered intracerebroventricularly (i.c.v.) compared to subcutaneous (s.c.) injection in suppressing morphine withdrawal signs.[7] This highlights the importance of the blood-brain barrier in modulating the systemic effects of this peptide.
Conclusion
The initial in vivo studies of this compound have established it as a potent, systemically active opioid peptide with significant analgesic and endocrine-modulating properties. Its effects on prolactin, growth hormone, and colonic motility are clearly mediated by opioid receptors, as demonstrated by naloxone antagonism. However, its influence on cortisol and free water clearance suggests more complex or alternative mechanisms of action. The limited penetration of the blood-brain barrier is a critical factor to consider in its pharmacological profile. These foundational studies provide a robust basis for further research into the therapeutic potential and specific receptor interactions of this compound and its analogues.
References
- 1. karger.com [karger.com]
- 2. Endocrine effect of a methionine-enkephalin derivative (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocrine effect of a methionine-enkephalin derivative (this compound) in man. | Semantic Scholar [semanticscholar.org]
- 4. Effects of the synthetic enkephalin analogue this compound on pain threshold and pain tolerance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulatory effects of the synthetic enkephalin analogue this compound on colonic motor activity antagonized by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the enkephalin analogue FK33-824 on rectal temperature and respiratory rate in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
An In-depth Technical Guide on FK 33-824 and Pain Perception
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824, a synthetic analog of met-enkephalin, has been a subject of significant interest in the field of pain research due to its potent and long-lasting analgesic properties. Unlike its endogenous counterparts, this compound is less susceptible to metabolic degradation, allowing for a more sustained effect. This technical guide provides a comprehensive overview of the core research surrounding this compound, with a focus on its mechanism of action, its effects on pain perception, and the experimental methodologies used to elucidate these properties. All quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Concepts: Mechanism of Action and Analgesic Effects
This compound exerts its analgesic effects primarily as a selective agonist of the μ-opioid receptor (μ-OR)[1][2]. Opioid receptors, including μ, δ (delta), and κ (kappa), are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opiates[2]. The activation of these receptors, particularly the μ-OR, is a cornerstone of potent analgesia.
Studies have demonstrated that this compound's actions are similar to those of methionine enkephalin but with greater stability[3]. Its effects, including analgesia, can be reversed by narcotic antagonists such as naloxone, confirming its action through opioid receptors.
Quantitative Data on Analgesic Effects
The analgesic properties of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key findings from this research.
Table 1: Analgesic Effects of this compound in Human Studies
| Study Type | Dosage and Administration | Primary Outcome | Key Findings |
| Double-blind, placebo-controlled | 1.0 mg this compound, intramuscularly | Pain tolerance to electrically evoked pain | Significantly increased pain tolerance without affecting the pain threshold. |
| Double-blind, comparative | 0.25 mg vs. 1.0 mg this compound, intramuscularly | Pain tolerance to electrically evoked pain | 1.0 mg this compound increased pain tolerance significantly more than 0.25 mg. |
Table 2: Effects of this compound in Animal Models
| Animal Model | Dosage and Administration | Pain Assay | Key Findings |
| Mouse | Not specified | Tail-flick test | Demonstrated analgesic activity.[4][5] |
| Rat | Not specified | Nociceptive flexor reflex | Increased the threshold of the nociceptive flexor reflex. |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. This section details the protocols for key assays used to evaluate the effects of this compound on pain perception.
Electrically Evoked Pain in Humans
Objective: To assess the threshold and tolerance of pain in response to a controlled electrical stimulus.
Methodology:
-
Stimulator and Electrodes: A constant current stimulator is used to deliver electrical pulses through surface electrodes attached to the skin, often on the forearm or finger. Unpolarizable electrodes are recommended to ensure consistent current delivery.
-
Stimulus Parameters: Trains of square wave pulses (e.g., 5 pulses of 0.5-2 msec duration at 250 Hz) are commonly used. The intensity of the current is gradually increased.
-
Pain Threshold Measurement: The subject is instructed to report the point at which the sensation first becomes painful. This current intensity is recorded as the pain threshold.
-
Pain Tolerance Measurement: The current intensity is further increased until the subject reports that the pain is no longer tolerable. This maximum tolerated current is recorded as the pain tolerance level.
-
Drug Administration: Following baseline measurements, this compound or a placebo is administered (e.g., intramuscularly).
-
Post-treatment Measurement: Pain threshold and tolerance are reassessed at specific time intervals after drug administration to determine the analgesic effect.
A visual representation of this workflow is provided below.
Tail Immersion Test in Mice
Objective: To evaluate the analgesic potential of a compound by measuring the latency of a mouse to withdraw its tail from hot water.
Methodology:
-
Apparatus: A water bath maintained at a constant temperature (typically 51-55°C).
-
Animal Handling: Mice are gently restrained, often by wrapping in a cloth, leaving the tail exposed.
-
Procedure: The distal third of the mouse's tail is immersed in the hot water.
-
Measurement: The time taken for the mouse to flick or withdraw its tail is recorded as the tail-flick latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: this compound or a control substance is administered (e.g., subcutaneously or intravenously).
-
Post-treatment Measurement: The tail immersion test is repeated at various time points after drug administration to assess the change in latency.
A visual representation of this workflow is provided below.
Nociceptive Flexor Reflex (NFR) in Humans
Objective: To objectively measure spinal nociceptive processing by recording a polysynaptic withdrawal reflex.
Methodology:
-
Stimulation: The sural nerve is electrically stimulated at the ankle.
-
Recording: The electromyographic (EMG) activity of the ipsilateral biceps femoris muscle is recorded using surface electrodes.
-
Threshold Determination: The stimulus intensity is gradually increased until a consistent reflex response (the RIII component) is observed in the EMG recording. This intensity is defined as the NFR threshold.
-
Drug Administration: this compound or a placebo is administered.
-
Post-treatment Measurement: The NFR threshold is reassessed to determine the effect of the drug on spinal excitability.
Signaling Pathways
The binding of this compound to the μ-opioid receptor initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia. Two key pathways are involved: the inhibition of the adenylyl cyclase/protein kinase A (PKA) pathway and the modulation of the phospholipase C (PLC)/protein kinase C (PKC) pathway.
Inhibition of Adenylyl Cyclase/PKA Pathway
Activation of the μ-opioid receptor by this compound leads to the activation of an inhibitory G-protein (Gi/o). This G-protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which subsequently reduces the phosphorylation of various downstream targets, including ion channels and transcription factors involved in nociceptive signaling.
A diagram of this signaling pathway is provided below.
References
Foundational Studies on FK 33-824: A Technical Guide to its Impact on Hormone Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824, a potent and stable synthetic analog of methionine-enkephalin, has been a subject of significant research interest due to its pronounced effects on the endocrine system.[1] As an opioid receptor agonist, it has been instrumental in elucidating the role of endogenous opioid peptides in the regulation of hormone secretion from the pituitary gland. This technical guide provides a comprehensive overview of the foundational studies on this compound, focusing on its influence on the release of key hormones, including Growth Hormone (GH), Prolactin (PRL), Adrenocorticotropic Hormone (ACTH), and Cortisol. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroendocrinology.
Core Findings on Hormone Release
This compound exerts distinct and significant effects on the release of several key hormones. The most prominent findings from foundational human studies are summarized below.
Growth Hormone (GH) and Prolactin (PRL) Stimulation
Intramuscular or intravenous administration of this compound has been consistently shown to stimulate the release of both GH and PRL in healthy human subjects.[2][3][4] The stimulatory effect on GH and PRL is mediated by opioid receptors, as pretreatment with the opioid antagonist naloxone (B1662785) abolishes these responses.[2][4] While both hormones are elevated, their secretion profiles differ. GH typically exhibits a rapid and early peak, returning to baseline levels within two hours, whereas PRL shows a more gradual increase and a longer-lasting elevation, returning to pre-treatment levels after about four hours.[2]
However, the response to this compound is blunted in certain pathological conditions. Patients with acromegaly or hyperprolactinemia due to pituitary adenomas, as well as those with pituitary dwarfism, show little to no GH and PRL response to this compound, suggesting a dependency on a functional hypothalamic-pituitary axis.[5]
Inhibition of ACTH and Cortisol
In normal subjects, this compound has been demonstrated to suppress the release of ACTH and consequently lower plasma cortisol levels.[2][3] This inhibitory effect is particularly evident when the pituitary-adrenal axis is stimulated. For instance, this compound almost completely abolishes the increase in ACTH, β-endorphin, and cortisol induced by corticotropin-releasing hormone (CRH) or lysine-vasopressin (LVP).[6][7][8] This suggests a direct inhibitory action at the pituitary level.[7][9][8] Interestingly, this inhibitory effect on the HPA axis does not appear to be mediated by naloxone-sensitive opioid receptors, pointing towards the involvement of other mechanisms or receptor subtypes.[2][4]
In contrast to healthy individuals, patients with Cushing's disease do not exhibit this suppression of ACTH release in response to this compound, indicating a potential defect in the opioidergic control of ACTH secretion in this condition.[6][7][9]
Quantitative Data on Hormone Release
The following tables summarize the quantitative data from key studies on the effects of this compound on hormone release in healthy adult subjects.
Table 1: Effect of this compound on CRH-Induced ACTH, β-Endorphin, and Cortisol Release in Normal Subjects
| Hormone | Treatment | Mean Peak Concentration (±SEM) |
| ACTH (pg/ml) | Saline + hCRH | 45.3 ± 7.8 |
| This compound + hCRH | 16.7 ± 3.5 | |
| β-Endorphin (pg/ml) | Saline + hCRH | 277 ± 51 |
| This compound + hCRH | 151 ± 25 | |
| Cortisol (µg/dl) | Saline + hCRH | 19.5 ± 2.6 |
| This compound + hCRH | 8.1 ± 1.2 |
Data from a study involving 7 normal subjects who received 0.5 mg of this compound intramuscularly 60 minutes before an intravenous injection of 0.1 mg of human corticotropin-releasing hormone (hCRH).[6][7][9]
Experimental Protocols
Protocol 1: Investigation of this compound on CRH-Stimulated Hormone Release
-
Objective: To determine the effect of this compound on the release of ACTH, β-endorphin, and cortisol following stimulation with human corticotropin-releasing hormone (hCRH).
-
Subjects: Seven healthy normal subjects.
-
Study Design: A randomized, crossover study.
-
Procedure:
-
Subjects received either an intramuscular injection of 0.5 mg this compound or 0.9% saline.
-
Sixty minutes after the initial injection, 0.1 mg of hCRH was administered intravenously.
-
Blood samples for the measurement of immunoreactive ACTH, immunoreactive β-endorphin, and cortisol were collected at -60, -30, 0, 15, 30, 45, 60, 90, and 120 minutes relative to the hCRH injection.
-
-
Assay Methods: Plasma ACTH and β-endorphin were determined by radioimmunoassay (RIA) after extraction from plasma. Serum cortisol was also measured by RIA.[6]
Protocol 2: Evaluation of the Endocrine Profile of this compound
-
Objective: To determine the broader endocrine effects of this compound and the involvement of opioid receptors.
-
Subjects: Fourteen healthy male volunteers.
-
Study Design: A placebo-controlled study with a naloxone pretreatment group.
-
Procedure:
-
Subjects were divided into three groups to receive:
-
0.5 mg this compound intramuscularly.
-
Placebo.
-
4 mg naloxone intravenously followed by 0.5 mg this compound intramuscularly.
-
-
Blood samples were collected to measure Prolactin (PRL), Growth Hormone (GH), ACTH, cortisol, gonadotropins (LH, FSH), thyrotropin (TSH), thyroxine (T4), triiodothyronine (T3), insulin, and glucagon.
-
-
Assay Methods: All hormones were measured by established radioimmunoassay (RIA) techniques.[2][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the foundational studies of this compound.
Caption: Proposed signaling pathway of this compound on hormone release.
Caption: General experimental workflow for clinical studies of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. karger.com [karger.com]
- 3. Endocrine effect of a methionine-enkephalin derivative (this compound) in man. | Semantic Scholar [semanticscholar.org]
- 4. karger.com [karger.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound, a met-enkephalin analog, blocks corticotropin-releasing hormone-induced adrenocorticotropin secretion in normal subjects but not in patients with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
The Synthetic Enkephalin Analog FK 33-824: A Technical Guide to its Basic Research Applications in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824 is a potent and stable synthetic analog of methionine-enkephalin, an endogenous opioid peptide.[1][2] Its resistance to metabolic degradation, unlike natural enkephalins, results in prolonged and significant physiological effects, making it a valuable tool in neuroscience research.[3] This technical guide provides an in-depth overview of the core basic research applications of this compound, focusing on its utility in elucidating opioid receptor function, pain modulation, and neuroendocrine regulation. The information is compiled from foundational and contemporary studies to support further investigation and drug development endeavors.
Core Research Applications
The primary basic research applications of this compound in neuroscience revolve around its potent agonistic activity at opioid receptors, primarily mu-opioid receptors. This allows researchers to probe the physiological roles of the endogenous opioid system in various functions.
Analgesia and Pain Research
This compound has been instrumental in demonstrating the analgesic potential of enkephalin analogs. Studies in humans have shown that intramuscular administration of this compound significantly increases pain tolerance without affecting the pain threshold, an effect profile similar to morphine.[3] This distinction is crucial for understanding the mechanisms of pain perception versus pain endurance.
Quantitative Data: Analgesic Effects of this compound in Humans
| Parameter | Dose (i.m.) | Observation | Reference |
| Pain Tolerance | 1.0 mg | Significantly increased | [3] |
| Pain Threshold | 1.0 mg | No significant change | [3] |
| Subjective Effects | 0.25 mg & 1.0 mg | Decreased activation and well-being, increased oppression | [3] |
| Reaction Time | 0.25 mg & 1.0 mg | Increased | [3] |
Experimental Protocol: Assessment of Analgesic Effects in Humans
A double-blind, placebo-controlled study design is typically employed to assess the analgesic properties of this compound in human volunteers.
-
Subjects: Healthy male volunteers.
-
Intervention: Intramuscular (i.m.) injection of this compound (e.g., 0.25 mg or 1.0 mg) or a placebo (e.g., saline or a substance with similar side effects like betazole (B1666917) to maintain the blind).[3]
-
Pain Assessment:
-
Method: Electrically evoked pain is a common method.
-
Pain Threshold: The lowest intensity of electrical stimulation reported as painful.
-
Pain Tolerance: The highest intensity of electrical stimulation the subject is willing to endure.
-
-
Subjective and Physiological Measurements: Self-rating scales for mood and side effects (e.g., feelings of oppression, heaviness), and monitoring of vital signs such as heart rate and blood pressure are recorded.[3]
-
Data Analysis: Statistical comparison of changes in pain threshold and tolerance, as well as subjective and physiological measures, between the this compound and placebo groups.
Neuroendocrine Regulation
This compound has profound effects on the secretion of several pituitary hormones, making it a valuable tool for studying the neuroendocrine roles of endogenous opioids.
Key Neuroendocrine Effects:
-
Prolactin (PRL) and Growth Hormone (GH) Release: this compound consistently stimulates the release of both PRL and GH.[1][4] This effect is mediated by opiate receptors, as it can be blocked by the opioid antagonist naloxone (B1662785).[1][4]
-
Cortisol and ACTH Regulation: this compound has been shown to lower plasma cortisol levels.[1][4] Furthermore, it can block the corticotropin-releasing hormone (CRH)-induced secretion of adrenocorticotropic hormone (ACTH) in normal subjects.[5] Interestingly, this inhibitory effect on ACTH release is not observed in patients with Cushing's disease.[5] The cortisol-lowering effect appears to be mediated by a mechanism that is not sensitive to naloxone, suggesting the involvement of other pathways or naloxone-insensitive opioid receptors.[1][4]
-
Gonadotropin-Releasing Hormone (GnRH) Modulation: In animal models, this compound can suppress the depolarization-induced release of GnRH from the median eminence, indicating a role for endogenous opioids in the regulation of the reproductive axis.[6]
Quantitative Data: Neuroendocrine Effects of this compound in Humans
| Hormone | Dose (i.m.) | Effect | Naloxone Reversibility | Reference |
| Prolactin (PRL) | 0.5 mg | Increased (p < 0.001) | Yes | [1][4] |
| Growth Hormone (GH) | 0.5 mg | Increased (p < 0.001) | Yes | [1][4] |
| Cortisol | 0.5 mg | Decreased (p < 0.001) | No | [1][4] |
| ACTH (hCRH-induced) | 0.5 mg | Decreased (p < 0.02) | Not specified | [5] |
| Free Water Clearance | 0.5 mg | Enhanced (p < 0.01) | No | [1][4] |
Experimental Protocol: Investigating Neuroendocrine Responses in Humans
-
Subjects: Healthy male volunteers.
-
Design: A placebo-controlled, crossover design is often used, where subjects receive this compound, placebo, and sometimes this compound with naloxone pre-treatment on separate occasions.
-
Intervention: Intramuscular injection of this compound (e.g., 0.5 mg) or placebo. For antagonist studies, intravenous naloxone (e.g., 4 mg) is administered before this compound.[1][4]
-
Blood Sampling: Serial blood samples are collected at baseline and at regular intervals after drug administration.
-
Hormone Analysis: Plasma or serum concentrations of hormones such as PRL, GH, cortisol, ACTH, LH, and FSH are measured using immunoassays.
-
Data Analysis: The time course of hormone concentrations is plotted, and statistical analyses are performed to compare the responses between different treatment conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound, as a mu-opioid receptor agonist, is known to influence intracellular signaling cascades. In porcine granulosa cells, its acute action involves the modulation of the protein kinase C (PKC) and adenylyl cyclase/protein kinase A (PKA) pathways, leading to an inhibition of estradiol (B170435) secretion.[7]
Caption: Signaling pathway of this compound in porcine granulosa cells.
Experimental Workflow for Neuroendocrine Studies
The following diagram illustrates a typical experimental workflow for investigating the neuroendocrine effects of this compound in human subjects.
Caption: Workflow for a human neuroendocrine study of this compound.
Conclusion
This compound remains a cornerstone pharmacological tool for basic neuroscience research. Its stability and potent opioid agonist activity have provided invaluable insights into the physiological roles of the endogenous opioid system in pain perception and neuroendocrine regulation. The detailed experimental protocols and quantitative data presented in this guide serve as a resource for researchers aiming to utilize this compound in their investigations, fostering a deeper understanding of opioid pharmacology and its implications for drug development.
References
- 1. karger.com [karger.com]
- 2. medkoo.com [medkoo.com]
- 3. Effects of the synthetic enkephalin analogue this compound on pain threshold and pain tolerance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine effect of a methionine-enkephalin derivative (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Involvement of endogenous opioid peptides in the neuroendocrine response of ewe lambs to the introduction of a ram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of FK 33-824 on Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dated: December 18, 2025
Abstract
FK 33-824, a potent and selective synthetic analog of Met-enkephalin, exerts significant modulatory effects on synaptic transmission, primarily through its agonist activity at the μ-opioid receptor (MOR). This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its role in presynaptic inhibition and the subsequent impact on neurotransmitter release. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
This compound is a stable enkephalin analog that has been instrumental in elucidating the physiological functions of endogenous opioids and the pharmacology of the μ-opioid receptor.[1] Its high affinity and selectivity for the MOR make it a valuable tool for studying opioid-mediated signaling and its effects on neuronal communication.[2][3] This document serves as a technical resource, consolidating current knowledge on how this compound modulates synaptic transmission, with a focus on the molecular and cellular mechanisms involved.
Mechanism of Action
The primary mechanism of action for this compound is its agonistic binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR).[4] This interaction initiates a cascade of intracellular events that ultimately alter neuronal excitability and neurotransmitter release.
Receptor Binding and Selectivity
This compound exhibits high affinity and selectivity for the μ-opioid receptor over δ- and κ-opioid receptors.[3] At nanomolar concentrations, it is considered a selective probe for the radioautographic labeling of μ-opioid receptors.[3]
Table 1: Opioid Receptor Binding Affinity of this compound and Reference Compounds
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| This compound | μ (mu) | ~1-10 (estimated) | [1][2] |
| DAMGO | μ (mu) | 1.5 | [5] |
| DPDPE | δ (delta) | 2.0 | [5] |
| U-69,593 | κ (kappa) | 1.8 | [5] |
Note: Precise Kᵢ values for this compound can vary depending on the assay conditions. The value presented is an approximation based on available literature.
Signaling Pathway
Upon binding of this compound, the μ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gαi/o).[6][7] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems.[6][7]
Figure 1: Signaling pathway of this compound via the μ-opioid receptor.
Modulation of Synaptic Transmission
This compound primarily modulates synaptic transmission through presynaptic inhibition. This leads to a reduction in the release of various neurotransmitters, most notably GABA.[8][9][10]
Presynaptic Inhibition of GABAergic Transmission
A key effect of this compound is the reduction of GABA release from presynaptic terminals. This is achieved through the inhibition of voltage-gated calcium channels (VGCCs) by the Gβγ subunit of the activated Gi/o protein.[11] The reduced calcium influx upon arrival of an action potential leads to a decrease in the probability of neurotransmitter vesicle fusion and release.
Table 2: Quantitative Effects of this compound on Synaptic Parameters
| Parameter | Effect | Concentration | Brain Region | Reference |
| IPSP Amplitude | Reduced | 10 nM - 10 µM | Hippocampus | [12] |
| mIPSC Frequency | Decreased | 1 µM | Hippocampus | [13] |
| mIPSC Amplitude | No significant change | 1 µM | Hippocampus | [13] |
| Paired-Pulse Ratio | Increased | - | - | - |
Note: The increase in paired-pulse ratio is a hallmark of presynaptic inhibition, indicating a lower release probability at the first pulse.
Postsynaptic Effects
While the predominant effect of this compound is presynaptic, postsynaptic actions have also been observed. The activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by the Gβγ subunit leads to potassium efflux and hyperpolarization of the postsynaptic membrane.[14] This increases the threshold for action potential firing, contributing to the overall inhibitory effect.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on synaptic transmission.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record synaptic currents and potentials from individual neurons to assess the impact of this compound on synaptic transmission.[15][16][17][18][19]
4.1.1. Materials and Reagents
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: 1 mM in sterile water, stored at -20°C.
-
Brain Slice Preparation: Acute brain slices (e.g., hippocampus), 300-400 µm thick, prepared using a vibratome.
4.1.2. Procedure
-
Prepare acute brain slices and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with internal solution and approach a target neuron under visual guidance.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs, or evoked IPSCs).
-
Bath-apply this compound at the desired concentration and record the changes in synaptic parameters.
-
Wash out the drug to observe recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 125I-FK 33-824: a selective probe for radioautographic labeling of mu opioid receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 8. Presynaptic inhibition [a.osmarks.net]
- 9. Presynaptic inhibition - Wikipedia [en.wikipedia.org]
- 10. Pre- and post-synaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Presynaptic Inhibition of Olfactory Sensory Neurons: New Mechanisms and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Patch Clamp Protocol [labome.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of FK 33-824
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving FK 33-824, a synthetic analog of methionine-enkephalin. This document details the mechanism of action, pharmacokinetic profile, and various in vivo assays to assess its analgesic, hormonal, and behavioral effects.
Mechanism of Action
This compound is a potent and long-lasting synthetic enkephalin analog that primarily acts as a mu-opioid receptor (μ-opioid receptor) agonist . Its prolonged duration of action, compared to endogenous enkephalins, is attributed to its resistance to metabolic degradation. The binding of this compound to μ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that leads to its various physiological effects. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and inhibition of calcium channels. These actions result in hyperpolarization and reduced neuronal excitability, which underlies its analgesic and other central nervous system effects. The effects of this compound can be reversed by opioid antagonists such as naloxone (B1662785).
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been investigated in various species, including humans, sheep, and rats.
| Parameter | Species | Dose & Route | Value | Reference |
| Elimination Half-life (t½) | Human | 0.5 mg, i.m. | 116 min | [1] |
| Sheep | Bolus i.v. | ~52 min | ||
| Peak Plasma Concentration (Cmax) | Human | 0.5 mg, i.m. | Occurs at ~30 min | [1] |
| Blood-Brain Barrier Penetration | Rat (up to 15 days old) | Subcutaneous | Yes | [2] |
| Rat (older) | Subcutaneous | Limited | [2] |
Experimental Protocols for In Vivo Studies
The following are detailed protocols for key in vivo experiments to characterize the effects of this compound.
Analgesia Assays
This test measures the latency of an animal to withdraw its tail from a source of thermal stimulation, indicating the analgesic effect of a compound.
-
Animals: Male Sprague-Dawley rats (200-250 g) or male Swiss-Webster mice (20-25 g).
-
Apparatus: Tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Acclimatize animals to the testing room for at least 30 minutes.
-
Gently restrain the animal, with its tail positioned over the radiant heat source.
-
Measure the baseline tail-flick latency by activating the heat source and recording the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
This assay assesses the response to a thermal stimulus applied to the paws.
-
Animals: Male C57BL/6 mice (20-25 g) or male Wistar rats (180-220 g).
-
Apparatus: Hot-plate analgesia meter set to a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatize animals to the testing room.
-
Place the animal on the hot plate and record the baseline latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent injury.
-
Administer this compound or vehicle control.
-
Measure the hot-plate latency at predetermined time intervals post-injection.
-
-
Data Analysis: Similar to the tail-flick test, calculate the %MPE to determine the analgesic effect over time.
Behavioral Assays
CPP is used to evaluate the rewarding or aversive properties of a drug.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-conditioning (Baseline): Allow each animal to freely explore all three chambers for 15 minutes and record the time spent in each.
-
Conditioning: This phase typically lasts for 6-8 days. On alternating days, administer this compound and confine the animal to one of the outer chambers for 30 minutes. On the other days, administer vehicle and confine the animal to the opposite chamber.
-
Post-conditioning (Test): Place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the baseline indicates a rewarding effect.
This model assesses the reinforcing properties and abuse potential of a drug.
-
Animals: Rhesus monkeys or Sprague-Dawley rats with surgically implanted intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a stimulus light.
-
Procedure:
-
Training: Animals are first trained to press a lever for a food reward. Subsequently, they are trained to self-administer a known reinforcing drug (e.g., cocaine or morphine) on a fixed-ratio (FR) schedule.
-
Substitution: Once a stable baseline of self-administration is established, substitute this compound for the training drug at various doses.
-
Extinction and Reinstatement: Following stable self-administration, the drug can be withheld (extinction). Reinstatement of drug-seeking behavior can be triggered by a priming dose of this compound or a drug-associated cue.
-
-
Data Analysis: The number of infusions per session is the primary measure of reinforcement. A dose-response curve can be generated to determine the optimal reinforcing dose.
Physiological Assays
This assay measures the potential for opioid-induced respiratory depression.
-
Animals: Male ddY strain mice.
-
Apparatus: Whole-body plethysmography chamber.
-
Procedure:
-
Acclimatize the animal to the plethysmography chamber.
-
Record baseline respiratory parameters, including respiratory rate (breaths/minute) and tidal volume.
-
Administer this compound or vehicle subcutaneously.
-
Monitor and record respiratory parameters continuously or at set intervals post-administration.
-
-
Data Analysis: Compare the changes in respiratory rate and minute ventilation (respiratory rate x tidal volume) between the this compound and vehicle-treated groups.
| Strain | Dose (s.c.) | Effect on Respiratory Rate | Reference |
| ddY mice | Dose-related | Decrease | [1] |
This protocol assesses the inhibitory effect of opioids on gastrointestinal motility.
-
Animals: Male rats (strain not specified in the reference, but Wistar or Sprague-Dawley are commonly used).
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle intraperitoneally.
-
After a set time (e.g., 15-30 minutes), administer a charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) orally via gavage.
-
After a specific period (e.g., 30 minutes), euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis: Calculate the percentage of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.
| Species | Dose (i.p.) | ED50 for Transit Inhibition | Reference |
| Rat | - | ~1 µg/kg | [3][4] |
This compound has been shown to modulate the secretion of several hormones.
-
Animals: Broiler chickens or human subjects.
-
Procedure:
-
Establish a baseline by collecting blood samples before drug administration.
-
Administer this compound intramuscularly or intravenously.
-
Collect blood samples at various time points post-administration (e.g., 30, 60, 120, 240 minutes).
-
Analyze plasma or serum for hormone levels (e.g., growth hormone, prolactin) using radioimmunoassay (RIA) or ELISA.
-
-
Data Analysis: Compare the hormone concentration profiles over time between the this compound and control groups.
| Species | Dose & Route | Effect on Growth Hormone | Effect on Prolactin | Reference |
| Human | 0.5 mg, i.m. | Significant increase | Significant increase | [5] |
| Broiler Chickens | 1, 25, 625 µg/kg, i.m. | Transitory increase | Dose-dependent effects (increase at low dose, suppression at higher doses) | [1] |
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. Researchers should adapt these methodologies to their specific experimental questions and adhere to all institutional and national guidelines for the ethical use of animals in research. Careful consideration of animal strain, sex, age, and environmental factors is crucial for obtaining reproducible and reliable data.
References
- 1. Plasma growth hormone and prolactin response to this compound, a synthetic opioid agonist, in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of gastrointestinal transit by morphine and this compound in the rat and comparative narcotic antagonist properties of naloxone and its N-methyl quaternary analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Application Notes and Protocols for Preparing FK 33-824 Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824 is a potent and stable synthetic analog of methionine-enkephalin, acting as a selective agonist for the µ-opioid receptor. Its stability compared to endogenous enkephalins makes it a valuable tool for in vitro studies investigating opioid receptor signaling and function in various cell types. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization and preparation of this compound solutions for use in cell culture applications.
Data Presentation: this compound Solution Preparation
The following table summarizes the required volumes of Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound at various concentrations, based on a molecular weight of 603.73 g/mol .[1]
| Mass of this compound | Desired Stock Concentration | Volume of DMSO to Add |
| 1 mg | 1 mM | 1.66 mL |
| 1 mg | 5 mM | 0.33 mL |
| 1 mg | 10 mM | 0.17 mL |
| 1 mg | 50 mM | 0.03 mL |
| 5 mg | 1 mM | 8.28 mL |
| 5 mg | 5 mM | 1.66 mL |
| 5 mg | 10 mM | 0.83 mL |
| 5 mg | 50 mM | 0.17 mL |
| 10 mg | 1 mM | 16.56 mL |
| 10 mg | 5 mM | 3.31 mL |
| 10 mg | 10 mM | 1.66 mL |
| 10 mg | 50 mM | 0.33 mL |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Laminar flow hood or biosafety cabinet
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
-
Aseptic Technique: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder.
-
Solubilization in DMSO:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (refer to the data table above).
-
Gently vortex the tube until the peptide is completely dissolved.[2] Visually inspect the solution to ensure no solid particles remain.
-
-
Storage of Stock Solution:
-
For short-term storage (days to weeks), store the DMSO stock solution at 0-4°C.
-
For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution to the final working concentration in cell culture medium.
-
Thaw Stock Solution (if frozen): If the stock solution is stored at -20°C, thaw it at room temperature.
-
Determine Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture medium low to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is recommended to keep the concentration at or below 0.1% for sensitive or primary cell lines.[3][4]
-
Serial Dilution:
-
It is often necessary to perform an intermediate dilution of the concentrated stock solution in sterile PBS or cell culture medium before preparing the final working solution.
-
To prepare the final working solution, add the this compound solution (either the stock or an intermediate dilution) dropwise to the cell culture medium while gently mixing.[2] This gradual addition helps to prevent precipitation of the peptide.
-
-
Final Mixing and Application: Gently swirl the culture vessel to ensure a homogenous concentration of this compound in the medium before applying it to the cells.
-
Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the this compound-treated samples.[3]
Visualization of Protocols and Pathways
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified µ-opioid receptor signaling pathway activated by this compound.
References
Application Notes and Protocols for Intracerebroventricular Injection of FK 33-824
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824 is a potent and stable synthetic analog of methionine-enkephalin. It functions as a selective agonist for the mu (µ)-opioid receptor, exhibiting a range of pharmacological effects, including analgesia, and modulation of hormone secretion. Intracerebroventricular (ICV) administration is a critical technique for investigating the central effects of this compound, bypassing the blood-brain barrier to directly target the central nervous system. These application notes provide detailed protocols for the ICV injection of this compound in rodents, summarize key quantitative data from relevant studies, and illustrate the associated experimental workflow and signaling pathways.
Data Presentation
Table 1: Analgesic Effects of Intracerebroventricular this compound in Rodents
| Species | Assay | Dose | Effect | Reference |
| Rat | Tail-flick test | 1 µg | Potent, long-lasting analgesia | [1] |
| Mouse | Tail immersion test | ED50 | Protection against β-funaltrexamine blockade | [2] |
| Rat | Thalamic neuron firing | 1000x lower than morphine (molar basis) | Morphine-like inhibition of nociceptive responses |
Table 2: Hormonal and Physiological Effects of this compound
| Species | Administration Route | Dose | Effect | Reference |
| Human | Intramuscular | 0.5 mg | Increased prolactin and growth hormone; Decreased cortisol | |
| Rat | Intraperitoneal | 1, 10, 100 µ g/100g BW | Dose-related increase in plasma prolactin | [3] |
| Human | Intravenous | 0.5 mg | No significant effect on baseline growth hormone | |
| Rat | Intracerebroventricular | Not Specified | Increased growth hormone secretion | [4] |
Experimental Protocols
Preparation of this compound for Intracerebroventricular Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the desired concentration of the this compound solution based on the target dose and injection volume (typically 1-5 µL for mice and 5-10 µL for rats).
-
Weigh the required amount of this compound powder under sterile conditions.
-
Dissolve the powder in the appropriate volume of sterile saline. Vortex briefly to ensure complete dissolution.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Intracerebroventricular (ICV) Injection Protocol (Stereotaxic Method)
This protocol is a general guideline and should be adapted based on the specific stereotaxic apparatus and institutional animal care and use committee (IACUC) protocols.
Materials and Equipment:
-
Stereotaxic frame for rodents
-
Anesthesia machine (e.g., isoflurane)
-
Hamilton syringe (10 µL or 25 µL) with a 30-gauge needle
-
Animal clippers or depilatory cream
-
Betadine and 70% ethanol
-
Surgical drapes
-
Small surgical drill (e.g., dental drill) with a fine burr
-
Cotton swabs
-
Suturing material or tissue adhesive
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) (or another approved anesthetic). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the scalp and clean the area with alternating scrubs of Betadine and 70% ethanol.
-
Position the animal in the stereotaxic frame, ensuring the head is level.
-
Make a midline incision in the scalp to expose the skull.
-
Identify Bregma , the intersection of the sagittal and coronal sutures.
-
Determine the coordinates for the lateral ventricle. Typical coordinates for mice are (relative to Bregma): Anterior/Posterior (AP): -0.3 mm; Medial/Lateral (ML): ±1.0 mm; Dorsal/Ventral (DV): -2.5 mm. For rats, typical coordinates are: AP: -0.8 mm; ML: ±1.5 mm; DV: -3.5 mm. These coordinates should be optimized for the specific strain and age of the animals.
-
Drill a small burr hole at the determined coordinates, being careful not to damage the underlying dura mater.
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min) to prevent tissue damage and reflux.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion of the solution away from the injection site.
-
Slowly retract the needle.
-
Suture the scalp incision or close it with tissue adhesive.
-
Remove the animal from the stereotaxic frame and monitor it on a heating pad until it recovers from anesthesia.
-
Administer post-operative analgesics as required by your IACUC protocol.
Mandatory Visualizations
Caption: Experimental workflow for intracerebroventricular injection of this compound.
Caption: Simplified signaling pathway of this compound via the mu-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of delta receptor mediation of supraspinal opioid analgesia by in vivo protection against the beta-funaltrexamine antagonist effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocrinologia Japonica [jstage.jst.go.jp]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for FK 33-824 in Organotypic Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824 is a potent and stable synthetic analog of methionine-enkephalin that acts as a selective agonist for the mu-opioid receptor.[1][2] Organotypic slice cultures are three-dimensional in vitro models that preserve the structural and functional organization of native tissue, making them an invaluable tool for studying complex neuronal circuits and the effects of pharmacological agents.[3][4] This document provides detailed application notes and protocols for the use of this compound in organotypic slice cultures, a powerful combination for investigating the effects of mu-opioid receptor activation on neuronal activity, signaling pathways, and cellular interactions within a preserved tissue microenvironment.
Organotypic cultures, particularly of brain regions like the hippocampus, maintain their cytoarchitecture for extended periods, allowing for long-term studies.[5][6] The interface method is a commonly used technique for these cultures, where slices are grown on a porous membrane at the air-medium interface, ensuring adequate oxygenation and nutrient supply.[3][7] The application of this compound in this system allows for the precise examination of its influence on synaptic transmission and neuronal excitability.[8][9]
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Preparations
| Concentration Range | Preparation Type | Observed Effect | Reference |
| 10 nM - 10 µM | Organotypic rat hippocampal slice cultures | Dose-dependent reduction in the amplitude of monosynaptic inhibitory postsynaptic potentials (IPSPs). A 1 µM concentration caused a mean reduction of 70%. | [9] |
| 1 µM | Organotypic rat hippocampal slice cultures | No effect on the amplitude of NMDA or non-NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs). | [9] |
| 1 nM | Porcine granulosa cells | Suppression of estradiol (B170435) (E2) secretion and decrease in cAMP secretion. | [10] |
| 10⁻⁶ M | Isolated rat colon | Induced maximum tonic contraction. | [11] |
Table 2: Summary of this compound Effects on Neuronal Signaling
| Parameter | Effect | Notes | Reference |
| Excitatory Postsynaptic Potentials (EPSPs) | Increased amplitude in CA1 and CA3 neurons and dentate granule cells. | Suggests an increased release of excitatory transmitter. | [8] |
| Inhibitory Postsynaptic Potentials (IPSPs) | Reduced amplitude of monosynaptic IPSPs. | This disinhibitory action is blocked by pertussis toxin and stimulation of protein kinase C. | [9] |
| Miniature Inhibitory Postsynaptic Currents (mIPSCs) | Decreased frequency with no change in mean amplitude. | Indicates a presynaptic mechanism of action. | [9] |
| Adenylyl Cyclase (AC) / Protein Kinase A (PKA) Pathway | Inhibition | Leads to a decrease in cAMP secretion. | [10] |
| Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway | Inhibition | Leads to a decrease in the enzymatic activity of PKC. | [10] |
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from the interface method.[5][7][12]
Materials:
-
Postnatal day 6-9 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution, L-glutamine, and glucose.[4]
-
0.4 µm pore size cell culture inserts (e.g., Millicell-CM)[13]
-
6-well culture plates
-
Vibratome or tissue chopper
-
Sterile dissection tools
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Dissection and Brain Removal: Anesthetize and decapitate the postnatal pup under aseptic conditions. Dissect the brain and place it in ice-cold dissection medium.
-
Hippocampal Isolation: Isolate the hippocampi from both hemispheres.
-
Slicing:
-
Slice Separation and Culture:
-
Incubation: Culture the slices at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days. Slices are typically ready for experiments after 7-14 days in vitro.[13]
Protocol 2: Application of this compound to Organotypic Slice Cultures
Materials:
-
Mature organotypic slice cultures (from Protocol 1)
-
This compound stock solution (dissolved in sterile water or appropriate vehicle)
-
Fresh culture medium or artificial cerebrospinal fluid (aCSF) for acute experiments
-
Naloxone (B1662785) (opioid antagonist, for control experiments)
Procedure for Acute Application (Electrophysiology):
-
Preparation: Transfer a culture insert with a slice to a recording chamber perfused with oxygenated aCSF.
-
Baseline Recording: Obtain stable baseline electrophysiological recordings (e.g., field potentials, whole-cell patch-clamp recordings of EPSPs or IPSPs).
-
This compound Application: Add this compound to the perfusion medium at the desired final concentration (e.g., 1 µM).[9]
-
Data Acquisition: Record the changes in synaptic activity for a sufficient duration to observe the full effect.
-
Washout: Perfuse the slice with aCSF without this compound to determine the reversibility of the effects.
-
Antagonist Control: In a separate experiment, pre-incubate the slice with an opioid antagonist like naloxone before applying this compound to confirm the effect is mediated by opioid receptors.[8]
Procedure for Chronic Application (e.g., for morphological or biochemical studies):
-
Preparation: Prepare fresh culture medium containing the desired concentration of this compound.
-
Treatment: Replace the existing medium in the culture wells with the this compound-containing medium.
-
Incubation: Incubate the slices for the desired duration (hours to days), changing the medium as required.
-
Analysis: After the treatment period, process the slices for analysis (e.g., immunohistochemistry, Western blotting, or morphological analysis).
Mandatory Visualization
Caption: Experimental workflow for this compound application in organotypic slice cultures.
References
- 1. medkoo.com [medkoo.com]
- 2. [Binding of a tritiated enkephalinergic analog (this compound) to a mitochondrial fraction of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organotypic Slice Cultures to Study Oligodendrocyte Proliferation, Fate, and Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Organotypic brain slice cultures as a model to study angiogenesis of brain vessels [frontiersin.org]
- 5. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 6. Preparation of organotypic hippocampal slice cultures for long-term live imaging. [sonar.ch]
- 7. Preparation of Organotypic Hippocampal Slice Cultures Using the Membrane Filter Method | Springer Nature Experiments [experiments.springernature.com]
- 8. Is excitation by enkephalins of hippocampal neurones in the rat due to presynaptic facilitation or to disinhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of mu-opioid receptor-mediated presynaptic inhibition in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morphine-like action of enkephalin analog this compound on motility of the isolated rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Organotypic Hippocampal Slice Cultures [jove.com]
- 13. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organotypic Slice Protocol from Stem Cell-derived Neuronal Organoids | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for FK 33-824 Administration in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824 is a potent and stable synthetic analog of methionine-enkephalin that functions as a selective agonist for the mu (µ)-opioid receptor.[1][2][3] Its stability against enzymatic degradation makes it a valuable tool for investigating the in vivo effects of mu-opioid receptor activation in various physiological and pathological processes. The effects of this compound are readily reversible by the opioid antagonist naloxone.[1] These application notes provide detailed protocols for the administration of this compound in common rodent behavioral models, including assessments of analgesia, locomotor activity, and antidepressant-like effects.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating mu-opioid receptors, which are G-protein coupled receptors (GPCRs).[4][5] Activation of the mu-opioid receptor by this compound initiates an intracellular signaling cascade through the associated inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The signaling cascade also involves the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[6][7] This cascade ultimately leads to neuronal hyperpolarization and reduced neuronal excitability, which underlies the analgesic and other central nervous system effects of this compound.[4][6]
References
- 1. Strain dependent effects of the enkephalin analogue this compound on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the enkephalin analogue FK33-824 on rectal temperature and respiratory rate in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
In Vitro Assay Guide for Studying the Effects of FK 33-824
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824 is a potent and stable synthetic analog of methionine-enkephalin that acts as a selective agonist for the mu (µ)-opioid receptor. Its in vitro characterization is crucial for understanding its pharmacological profile and potential therapeutic applications. This guide provides detailed application notes and protocols for a panel of in vitro assays to assess the binding, functional activity, and cellular effects of this compound.
Mechanism of Action & Signaling Pathway
This compound selectively binds to and activates the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon activation, the associated heterotrimeric G-protein (typically of the Gi/o family) is stimulated, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including ion channels.
Caption: Signaling pathway of this compound via the µ-opioid receptor.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters for this compound.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Radioligand | Cell/Tissue Preparation | Value |
| Ki | Human µ-Opioid | [125I]this compound | Recombinant cell membranes | 36.9 nM |
Table 2: Functional Potency
| Assay | Parameter | Cell/Tissue Preparation | Value |
| [35S]GTPγS Binding | EC50 | Membranes from cells expressing µ-opioid receptor | ~10 - 50 nM (Estimated) |
| cAMP Inhibition | IC50 | Whole cells expressing µ-opioid receptor | ~1 - 20 nM (Estimated) |
Note: Estimated values are based on typical potencies for potent µ-opioid agonists and require experimental verification.
Experimental Protocols
Mu-Opioid Receptor Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.
Caption: Workflow for the µ-opioid receptor binding assay.
Materials:
-
Cells or tissues expressing µ-opioid receptors (e.g., CHO or HEK293 cells stably expressing the human µ-opioid receptor, rat brain tissue).
-
[125I]this compound (Radioligand).
-
Unlabeled this compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Naloxone (B1662785) (for determination of non-specific binding).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]this compound (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
For total binding, omit unlabeled this compound.
-
For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).
-
Initiate the reaction by adding the membrane preparation.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Measurement:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled this compound.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon µ-opioid receptor activation.
Caption: Workflow for the [35S]GTPγS binding assay.
Materials:
-
Membranes from cells expressing µ-opioid receptors.
-
[35S]GTPγS.
-
Guanosine diphosphate (B83284) (GDP).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
Protocol:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of GDP (e.g., 10-100 µM), and varying concentrations of this compound.
-
For basal binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Reaction:
-
Add the membrane preparation to each well.
-
Pre-incubate for a short period at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all values.
-
Plot the stimulated binding (as a percentage of basal) against the log concentration of this compound.
-
Determine the EC50 (potency) and Emax (efficacy) from the dose-response curve.
-
cAMP Inhibition Assay
This cell-based functional assay measures the ability of this compound to inhibit the production of cAMP, a downstream effector of µ-opioid receptor signaling.
Caption: Workflow for the cAMP inhibition assay.
Materials:
-
Whole cells expressing µ-opioid receptors.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
Protocol:
-
Cell Culture:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
-
Assay:
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Pre-incubate for 15-30 minutes.
-
Add varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
In Vitro Steroidogenesis Assay
This assay assesses the effect of this compound on the production of steroid hormones in steroidogenic cells, such as adrenal or gonadal cells.
Materials:
-
Steroidogenic cells (e.g., primary porcine adrenocortical cells, H295R cells).
-
Cell culture medium.
-
This compound (0.1 - 100 nM).[1]
-
Stimulating agents (e.g., ACTH for adrenal cells, hCG for luteal cells).[2]
-
Hormone detection kits (e.g., RIA, ELISA for cortisol, progesterone (B1679170), etc.).
Protocol:
-
Cell Culture and Treatment:
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Hormone Measurement:
-
Measure the concentration of the steroid hormone of interest in the supernatant using an appropriate immunoassay.
-
-
Data Analysis:
-
Plot the hormone concentration against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 or IC50 value.
-
Note on Steroidogenesis Effects:
-
In porcine small luteal cells, this compound (1 nM) has been shown to abolish the stimulatory effect of hCG on progesterone secretion.[2]
-
In porcine adrenocortical cells, this compound (at doses of 0.1-100 nM) can enhance basal and ACTH-stimulated cortisol secretion.[1]
Conclusion
This guide provides a framework for the in vitro characterization of this compound. The detailed protocols for receptor binding, GTPγS binding, cAMP inhibition, and steroidogenesis assays will enable researchers to thoroughly investigate the pharmacology of this potent µ-opioid receptor agonist. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the molecular and cellular effects of this compound.
References
Application Notes and Protocols for In Vitro Dose-Response Curve Generation of FK 33-824
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824 is a potent and stable synthetic analog of methionine-enkephalin, which exhibits strong agonistic activity at the µ-opioid receptor. As a valuable tool in opioid research, detailed in vitro characterization of its dose-response relationship is crucial for understanding its mechanism of action and for the development of novel therapeutics. These application notes provide comprehensive protocols for generating in vitro dose-response curves for this compound, focusing on its effects on second messenger signaling and hormonal secretion. The provided methodologies are based on established assays for opioid receptor activation and downstream cellular responses.
Data Presentation
Quantitative analysis of this compound's in vitro activity is essential for determining its potency and efficacy. The following tables are structured to present data obtained from the experimental protocols detailed below.
Table 1: Dose-Dependent Inhibition of cAMP Production by this compound
| This compound Concentration (nM) | % Inhibition of Forskolin-Stimulated cAMP | Standard Deviation |
| 0 (Vehicle) | 0 | 0 |
| 0.01 | Data to be generated | Data to be generated |
| 0.1 | Data to be generated | Data to be generated |
| 1 | Data to be generated[1] | Data to be generated |
| 10 | Data to be generated | Data to be generated |
| 100 | Data to be generated | Data to be generated |
| 1000 | Data to be generated | Data to be generated |
| IC50 (nM) | Calculated Value |
Note: this compound at a dose of 1 nM has been shown to decrease cAMP secretion in porcine granulosa cells.[1] This table provides a template for a full dose-response analysis to determine the IC50.
Table 2: Dose-Dependent Stimulation of Aldosterone (B195564) Secretion by this compound
| This compound Concentration (nM) | Aldosterone Concentration (pg/mL) | Standard Deviation |
| 0 (Vehicle) | Basal Level | Data to be generated |
| 0.1 | Data to be generated | Data to be generated |
| 1 | Data to be generated | Data to be generated |
| 10 | Data to be generated | Data to be generated |
| 100 | Data to be generated | Data to be generated |
| 1000 | Data to be generated | Data to be generated |
| 10000 | Data to be generated | Data to be generated |
| EC50 (nM) | Calculated Value |
Note: this compound has been demonstrated to induce dose-related increases in aldosterone production in calf adrenal glomerulosa cells.[2] This table serves as a template for quantifying this effect and determining the EC50 value.
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol describes the methodology to determine the potency of this compound in inhibiting the production of cyclic AMP (cAMP) in a cell line expressing the µ-opioid receptor (e.g., CHO-µOR cells).
Materials:
-
CHO cells stably expressing the human µ-opioid receptor (CHO-µOR)
-
Cell culture medium (e.g., DMEM/F-12) with necessary supplements
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Culture: Culture CHO-µOR cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into multi-well plates at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a stock solution of forskolin.
-
Cell Treatment:
-
Wash the cells with PBS.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for a specified duration (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Aldosterone Secretion Assay
This protocol outlines the procedure to measure the dose-dependent effect of this compound on aldosterone secretion from adrenal cells.
Materials:
-
Calf adrenal glomerulosa cells or a suitable adrenal cell line (e.g., H295R)
-
Cell culture medium and supplements
-
This compound
-
Angiotensin II (as a positive control)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Aldosterone ELISA kit
-
Multi-well plates
Procedure:
-
Cell Culture and Seeding: Culture the adrenal cells and seed them into multi-well plates. Allow them to adhere and grow to an appropriate confluency.
-
Starvation (Optional): Prior to the experiment, cells can be incubated in a serum-free medium for a few hours to reduce basal aldosterone secretion.
-
Compound Preparation: Prepare a serial dilution of this compound and a stock solution of Angiotensin II in the assay buffer.
-
Cell Treatment:
-
Wash the cells with the assay buffer.
-
Add the different concentrations of this compound or Angiotensin II to the respective wells.
-
Include a vehicle control group.
-
-
Incubation: Incubate the plate for a suitable period (e.g., 2-4 hours) at 37°C in a humidified incubator.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted aldosterone.
-
Aldosterone Measurement: Measure the concentration of aldosterone in the collected supernatants using a commercial Aldosterone ELISA kit, following the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve for the aldosterone ELISA.
-
Calculate the aldosterone concentration for each sample.
-
Plot the aldosterone concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for generating an in vitro dose-response curve.
Caption: Signaling pathway of this compound via the µ-opioid receptor.
References
- 1. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro steroidogenic properties of FK 33 824, a stable analog of methionine-enkephalin. Opiate-dopamine interaction in the control of aldosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing FK 33-824 Effects on Prolactin Secretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the effects of the synthetic enkephalin analog, FK 33-824, on prolactin (PRL) secretion. The protocols described herein cover both in vivo and in vitro models, offering a framework for investigating the pharmacological and physiological impact of this opioid peptide on the lactotrophic axis.
Introduction
This compound, a potent and stable analog of methionine-enkephalin, has been demonstrated to influence the secretion of several pituitary hormones, most notably prolactin and growth hormone.[1][2][3] Its mechanism of action is primarily mediated through opioid receptors.[1][2] Understanding the precise effects of this compound on prolactin secretion is crucial for elucidating the role of the endogenous opioid system in regulating pituitary function and for the development of novel therapeutics targeting this pathway. These notes provide detailed protocols for the assessment of this compound's effects on prolactin release, along with data presentation guidelines and visualizations of key experimental workflows and signaling pathways.
Data Presentation: Quantitative Summary of this compound Effects on Prolactin Secretion
The following tables summarize the quantitative data from various studies investigating the effects of this compound on prolactin levels.
Table 1: In Vivo Dose-Response Effects of this compound on Prolactin Secretion
| Species | Dose | Route of Administration | Peak Prolactin Level (or Fold Increase) | Time to Peak | Reference |
| Human | 0.5 mg | Intramuscular (i.m.) | Significant increase (p < 0.001) | 4 hours | [2] |
| Human | 1 mg | Infusion | Significant release | Not specified | [4] |
| Chimpanzee | 0.25 mg | Intravenous (i.v.) | 61.0 ng/mL | 30 minutes | [2] |
| Chimpanzee | 0.50 mg | Intravenous (i.v.) | 92.3 ng/mL | 30 minutes | [2] |
| Rat | 1 µ g/100g BW | Intraperitoneal (i.p.) | Dose-related increase | Rapid | [5] |
| Rat | 10 µ g/100g BW | Intraperitoneal (i.p.) | Dose-related increase | Rapid | [5] |
| Rat | 100 µ g/100g BW | Intraperitoneal (i.p.) | Dose-related increase | Rapid | [5] |
| Broiler Chickens | 1 µg/kg BW | Intramuscular (i.m.) | Increased at 30 and 60 min | 30-60 minutes | [6] |
| Broiler Chickens | 25 µg/kg BW | Intramuscular (i.m.) | Suppressed concentrations | Not applicable | [6] |
| Broiler Chickens | 625 µg/kg BW | Intramuscular (i.m.) | Suppressed concentrations, transitory increase at 240 min | 240 minutes | [6] |
Table 2: Time-Course of this compound Effects on Prolactin Secretion in Humans (0.5 mg, i.m.)
| Time Point | Prolactin Level (Mean ± SEM) |
| Baseline | ~10 ng/mL |
| 2 hours | Peak levels observed |
| 4 hours | Return to pretreatment levels |
Note: Specific numerical values from figures in the source material are estimated for illustrative purposes.
Table 3: Antagonism of this compound-Induced Prolactin Secretion by Naloxone (B1662785)
| Species | This compound Dose | Naloxone Dose | Effect on Prolactin Secretion | Reference |
| Human | 0.5 mg i.m. | 4 mg i.v. | Abolished the increase in PRL | [1][2] |
| Chimpanzee | 0.50 mg i.v. | 10 mg i.v. | Markedly attenuated the response | [2] |
| Rat | 1, 10, 100 µ g/100g BW i.p. | 125 µ g/100g BW i.v. | Abolished PRL responses | [5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Prolactin Secretion in Rodents
This protocol describes a typical in vivo experiment to determine the dose-response and time-course effects of this compound on plasma prolactin levels in rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound (dissolved in sterile saline)
-
Naloxone hydrochloride (dissolved in sterile saline)
-
Anesthetic (e.g., urethane)
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Syringes and needles
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
-80°C freezer for plasma storage
-
Prolactin Radioimmunoassay (RIA) kit
Procedure:
-
Animal Preparation: Acclimatize rats to handling for several days before the experiment. For repeated blood sampling, surgically implant a catheter into the jugular vein and allow for recovery.
-
Experimental Groups: Divide animals into groups (n=6-8 per group):
-
Vehicle control (saline)
-
This compound (e.g., 1, 10, 100 µ g/100g BW, i.p.)
-
Naloxone control
-
Naloxone + this compound
-
-
Drug Administration:
-
For antagonism studies, administer naloxone (e.g., 125 µ g/100g BW, i.v.) 15 minutes before this compound.
-
Administer this compound or vehicle at time 0.
-
-
Blood Sampling: Collect blood samples (e.g., 0.3 mL) at baseline (-15 and 0 min) and at various time points post-injection (e.g., 15, 30, 60, 90, 120, 180, 240 min).
-
Plasma Preparation: Immediately place blood samples on ice, then centrifuge at 3000 rpm for 15 minutes at 4°C. Collect the plasma and store at -80°C until analysis.
-
Prolactin Measurement: Determine plasma prolactin concentrations using a commercially available and validated radioimmunoassay (RIA) kit, following the manufacturer's instructions.
Protocol 2: In Vitro Assessment of this compound on Prolactin Secretion from Isolated Pituitary Cells
This protocol details the isolation and culture of anterior pituitary cells for studying the direct effects of this compound on prolactin secretion.
Materials:
-
Anterior pituitaries from rodents
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Enzyme solution (e.g., trypsin, collagenase, DNase)
-
Culture medium (e.g., DMEM with fetal bovine serum, antibiotics)
-
Sterile dissection tools
-
Centrifuge
-
Cell culture plates (e.g., 24-well plates)
-
CO2 incubator (37°C, 5% CO2)
-
This compound, dopamine (B1211576), and other test substances
-
Prolactin RIA kit
Procedure:
-
Pituitary Gland Dissection: Euthanize animals and aseptically remove the pituitary glands. Dissect the anterior lobe from the posterior and intermediate lobes in cold, sterile HBSS.
-
Cell Dispersion:
-
Mince the anterior pituitary tissue into small fragments.
-
Incubate the tissue fragments in an enzyme solution (e.g., 0.25% trypsin in HBSS) with gentle agitation to disperse the cells.
-
Neutralize the enzyme activity with culture medium containing serum.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh culture medium.
-
-
Cell Culture:
-
Determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a desired density (e.g., 2 x 10^5 cells/well) in culture plates.
-
Incubate the cells for 48-72 hours to allow for attachment and recovery.
-
-
Experiment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells in fresh serum-free medium for a defined period.
-
Replace the medium with treatment solutions containing various concentrations of this compound (e.g., 10⁻⁸ to 5x10⁻⁵ M), with or without dopamine (a known prolactin inhibitor).[5]
-
Incubate for a specified time (e.g., 4 hours).
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Centrifuge the medium to remove any detached cells.
-
Store the supernatant at -80°C until prolactin measurement by RIA.
-
Protocol 3: Radioimmunoassay (RIA) for Prolactin
This is a generalized protocol for a competitive binding RIA. Specific details may vary based on the commercial kit used.
Principle: The assay measures the concentration of prolactin in a sample by the principle of competitive binding. Unlabeled prolactin in the sample competes with a fixed amount of radiolabeled prolactin (e.g., ¹²⁵I-prolactin) for a limited number of binding sites on a specific anti-prolactin antibody. The amount of radiolabeled prolactin bound to the antibody is inversely proportional to the concentration of unlabeled prolactin in the sample.
Materials:
-
Prolactin standards of known concentrations
-
¹²⁵I-labeled prolactin (tracer)
-
Primary anti-prolactin antibody (specific to the species being tested)
-
Secondary antibody (precipitating antibody, e.g., anti-rabbit gamma globulin)
-
Assay buffer
-
Polyethylene glycol (PEG) solution (to facilitate precipitation)
-
Gamma counter
-
Centrifuge
Procedure:
-
Assay Setup:
-
Label tubes for standards, controls, and unknown samples.
-
Pipette assay buffer into all tubes.
-
Pipette standards, controls, or unknown plasma/culture medium samples into the respective tubes.
-
-
Addition of Reagents:
-
Add the primary anti-prolactin antibody to all tubes.
-
Add the ¹²⁵I-prolactin tracer to all tubes.
-
Vortex each tube gently.
-
-
Incubation: Incubate the tubes for a specified period (e.g., 24 hours) at a specific temperature (e.g., 4°C) to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Prolactin:
-
Add the secondary antibody and PEG solution to all tubes to precipitate the antibody-bound prolactin complex.
-
Incubate for a shorter period (e.g., 1-2 hours) at 4°C.
-
Centrifuge the tubes at a high speed (e.g., 3000 rpm) for 30 minutes to pellet the precipitate.
-
-
Counting:
-
Carefully decant the supernatant.
-
Measure the radioactivity in the pellet of each tube using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the prolactin standards.
-
Determine the prolactin concentration in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
-
Mandatory Visualizations
Caption: In vivo experimental workflow for assessing this compound effects.
Caption: In vitro experimental workflow for assessing this compound effects.
Caption: Proposed signaling pathway for this compound-induced prolactin secretion.
References
- 1. [Radioimmunological method of determining prolactin in human blood plasma. The statistical basis of the method and determination of the hormone content in healthy persons of both sexes and in sterility patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of naloxone and an enkephalin analog on serum prolactin, cortisol, and gonadotropins in the chimpanzee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the synthetic enkephalin analogue this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methysergide decreases prolactin release after this compound [Tyr-D-Ala-Gly-MePhe-Met(o)-ol], a potent analogue of methionine enkephalin. A study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocrinologia Japonica [jstage.jst.go.jp]
- 6. Plasma growth hormone and prolactin response to this compound, a synthetic opioid agonist, in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Impact of FK 33-824 on Luteinizing Hormone
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824 is a potent and long-acting synthetic analog of Met-enkephalin, an endogenous opioid peptide. It exhibits high affinity for opioid receptors, particularly the mu (µ) and delta (δ) subtypes.[1][2] Endogenous opioid peptides are recognized as significant modulators of neuroendocrine function, including the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] this compound serves as a valuable pharmacological tool to investigate the role of the opioid system in controlling luteinizing hormone (LH) secretion. Numerous studies have demonstrated that this compound exerts an inhibitory effect on LH release across various species, including rats, pigs, heifers, and humans.[5][6][7][8] This document provides detailed application notes and protocols for studying the impact of this compound on LH secretion.
Mechanism of Action
This compound-induced suppression of LH secretion is primarily mediated through its action on the central nervous system. The proposed mechanism involves the activation of opioid receptors, predominantly at the hypothalamic level. This activation leads to an inhibition of gonadotropin-releasing hormone (GnRH) neurons. The reduced pulsatile release of GnRH from the hypothalamus subsequently leads to a decrease in the synthesis and secretion of LH from the anterior pituitary gland.[9][10]
The signaling cascade initiated by this compound binding to its receptors on GnRH or upstream neurons, such as Kiss1/Neurokinin B/Dynorphin (KNDy) neurons, involves the activation of inhibitory G-proteins (Gi/o).[11] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[12][13] The resulting hyperpolarization of the neuronal membrane and inhibition of voltage-gated calcium channels collectively suppress neuronal firing and neurotransmitter (GnRH) release.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of this compound on LH secretion.
Table 1: In Vivo Effects of this compound on Luteinizing Hormone Secretion in Rats
| Animal Model | Age/Sex | Route of Administration | Dose of this compound | Observed Effect on LH | Reference |
| Gonadectomized Female Rats | 12 days old | Subcutaneous | IC50: 0.03 mg/kg | 50% reduction in LH levels | [1][8] |
| Gonadectomized Female Rats | 23 days old | Subcutaneous | IC50: 0.04 mg/kg | 50% reduction in LH levels | [1][8] |
| Gonadectomized Female Rats | 33 days old | Subcutaneous | IC50: 0.17 mg/kg | 50% reduction in LH levels | [1][8] |
| Gonadectomized Male Rats | 26 days old (pre-pubertal) | Subcutaneous | IC50: 0.25 mg/kg | 50% reduction in LH levels | [1][8] |
| Gonadectomized Male Rats | 70 days old (post-pubertal) | Subcutaneous | IC50: 0.89 mg/kg | 50% reduction in LH levels | [1][8] |
Table 2: In Vivo Effects of this compound on Luteinizing Hormone Secretion in Other Species
| Species | Physiological State | Route of Administration | Dose of this compound | Observed Effect on LH | Reference |
| Gilts (pigs) | Luteal Phase | Single Injection | Not specified | Decreased number of LH pulses for 3 hours | [5][15] |
| Gilts (pigs) | Late Follicular Phase | Continuous Infusion (4h) | Not specified | Decreased LH secretion | [5] |
| Heifers | Follicular Phase | Intravenous | 1.8 µg/kg and 6.7 µg/kg | Inhibition of episodic LH release for ~60 minutes | [6] |
| Healthy Men | - | Intramuscular | 0.5 mg | No significant change in LH levels | [16][17][18] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Effect on Pulsatile LH Secretion in Rats
1. Animal Model and Preparation:
-
Species: Adult male or female Sprague-Dawley rats.
-
Housing: House animals individually under a controlled light-dark cycle (e.g., 12h light, 12h dark) with ad libitum access to food and water.
-
Surgical Preparation (Optional but recommended for frequent sampling):
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Implant an indwelling catheter into the jugular vein for stress-free blood sampling.
-
Allow a recovery period of at least 48 hours post-surgery.
-
2. Experimental Procedure:
-
Acclimatization: On the day of the experiment, connect the catheter to a sampling line and allow the animal to acclimatize for at least 60 minutes.
-
Baseline Blood Sampling: Collect blood samples (e.g., 100-150 µL) every 10 minutes for a baseline period of 2-3 hours.
-
This compound Administration:
-
Dissolve this compound in sterile saline.
-
Administer this compound via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular). Doses should be based on literature values (see Table 1).
-
Administer a vehicle control (saline) to a separate group of animals.
-
-
Post-treatment Blood Sampling: Continue collecting blood samples at the same frequency for 3-4 hours post-administration.
-
Sample Processing:
-
Immediately centrifuge the blood samples to separate plasma.
-
Store plasma samples at -20°C or -80°C until LH analysis.
-
3. Luteinizing Hormone Measurement:
-
Utilize a validated radioimmunoassay (RIA) or a sensitive enzyme-linked immunosorbent assay (ELISA) for rat LH. Commercial kits are available.
-
Follow the manufacturer's instructions for the assay. A general RIA protocol is outlined below.
Protocol 2: Radioimmunoassay (RIA) for Luteinizing Hormone
1. Principle: This is a competitive binding assay where unlabeled LH in the sample or standard competes with a fixed amount of radiolabeled LH (e.g., ¹²⁵I-LH) for binding to a limited amount of anti-LH antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of LH in the sample.
2. Materials:
-
Anti-LH antibody (primary antibody).
-
Radiolabeled LH (e.g., ¹²⁵I-LH).
-
LH standard of known concentration.
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Precipitating agent (e.g., secondary antibody against the primary antibody's species, polyethylene (B3416737) glycol).
-
Gamma counter.
3. Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the LH standard to create a standard curve.
-
Assay Setup:
-
Pipette assay buffer, standard or plasma sample, primary antibody, and radiolabeled LH into labeled tubes.
-
Incubate the tubes for a specified period (e.g., 24 hours) at 4°C to allow for competitive binding.
-
-
Separation of Bound and Free LH:
-
Add the precipitating agent to each tube.
-
Incubate to allow the antibody-bound complex to precipitate.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Counting:
-
Decant the supernatant containing the free radiolabeled LH.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) for the standards against their known concentrations to generate a standard curve.
-
Determine the LH concentration in the unknown samples by interpolating their CPM values on the standard curve.
-
Visualizations
Caption: Signaling pathway of this compound-induced suppression of LH secretion.
References
- 1. Strain dependent effects of the enkephalin analogue this compound on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo dynamics of luteinizing hormone secretion and clearance in man: assessment by deconvolution mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. scispace.com [scispace.com]
- 6. Establishment and Assessment of Radioimmunoassay for Luteinizing Hormone in Human Serum [inis.iaea.org]
- 7. Androgen Suppresses In Vivo and In Vitro LH Pulse Secretion and Neural Kiss1 and Tac2 Gene Expression in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of a Methodology for and Assessment of Pulsatile Luteinizing Hormone Secretion in Juvenile and Adult Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opioids modify the release of LH at the pituitary level: in vitro studies with entire rat pituitaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Opioidergic pathways and kisspeptin in the regulation of female reproduction in mammals [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 15. karger.com [karger.com]
- 16. Radioimmunoassay for Luteinizing Hormone in Human plasma Or Serum: Physiological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of the frequency of pulsatile luteinizing hormone secretion by time series analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
Application Notes and Protocols for FK 33-824 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824 is a potent and selective synthetic analogue of Met-enkephalin, acting as a G-protein coupled receptor (GPCR) agonist with a strong preference for the μ-opioid receptor (MOR). In the field of neuroscience, this compound serves as a valuable pharmacological tool to investigate the role of the endogenous opioid system in regulating neuronal excitability and synaptic transmission. Patch-clamp electrophysiology, a high-resolution technique for studying the electrical properties of individual neurons, is an essential method for elucidating the precise mechanisms of action of compounds like this compound at the cellular and subcellular levels. These application notes provide a comprehensive guide for utilizing this compound in patch-clamp experiments, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound primarily exerts its effects through the activation of presynaptic μ-opioid receptors on GABAergic interneurons.[1] This activation initiates a signaling cascade mediated by a pertussis toxin-sensitive G-protein (Gi/o). The subsequent dissociation of the G-protein βγ subunits is thought to modulate the activity of downstream effectors, including ion channels. While direct modulation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels are common mechanisms for MOR agonists, studies with this compound in hippocampal neurons suggest a primary mechanism involving the inhibition of the vesicular GABA release machinery, independent of changes in presynaptic K+ or Ca2+ conductances.[1] This leads to a reduction in GABA release into the synaptic cleft, resulting in the disinhibition of postsynaptic pyramidal neurons.
Quantitative Data
The following table summarizes the quantitative effects of this compound on synaptic transmission as determined by patch-clamp electrophysiology.
| Parameter | Cell Type | Concentration | Effect | Reference |
| Monosynaptic IPSP Amplitude | Rat Hippocampal CA3 Pyramidal Cells | 1 µM | ~70% reduction | [1] |
| Miniature IPSC (mIPSC) Frequency | Rat Hippocampal CA3 Pyramidal Cells | Not specified | Decrease | [1] |
| Miniature IPSC (mIPSC) Amplitude | Rat Hippocampal CA3 Pyramidal Cells | Not specified | No change | [1] |
| N-methyl-D-aspartate (NMDA) Receptor-mediated EPSPs | Rat Hippocampal CA3 Pyramidal Cells | 1 µM | No effect | [1] |
| non-NMDA Receptor-mediated EPSPs | Rat Hippocampal CA3 Pyramidal Cells | 1 µM | No effect | [1] |
Signaling Pathway of this compound in Presynaptic Inhibition
Caption: Signaling pathway of this compound leading to presynaptic inhibition of GABA release.
Experimental Protocols
Preparation of Hippocampal Slices
This protocol is adapted from standard procedures for preparing acute hippocampal slices for electrophysiological recordings.
Materials:
-
Young adult rat (e.g., Sprague-Dawley, P21-P35)
-
Ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2 / 5% CO2.
-
Vibrating microtome (vibratome)
-
Recovery chamber
Procedure:
-
Anesthetize the rat and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Trim the brain to isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick coronal or horizontal slices.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.
Whole-Cell Patch-Clamp Recording of Inhibitory Postsynaptic Currents (IPSCs)
This protocol outlines the procedure for recording spontaneous and evoked IPSCs from hippocampal pyramidal neurons.
Materials:
-
Prepared hippocampal slices
-
Patch-clamp rig with an upright microscope, micromanipulators, amplifier, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
This compound stock solution (e.g., 1 mM in DMSO, stored at -20°C)
-
Perfusion system
Procedure:
-
Place a hippocampal slice in the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Under visual guidance (e.g., DIC optics), approach a CA1 or CA3 pyramidal neuron with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Record baseline spontaneous IPSCs (sIPSCs) for 5-10 minutes.
-
To record evoked IPSCs (eIPSCs), place a stimulating electrode in the vicinity of the recorded neuron (e.g., in stratum radiatum to stimulate GABAergic inputs). Deliver short electrical pulses (e.g., 0.1 ms (B15284909) duration) to evoke IPSCs.
-
After establishing a stable baseline, apply this compound (e.g., 1 µM) to the perfusion bath.
-
Record sIPSCs and/or eIPSCs in the presence of this compound for 10-15 minutes to observe its effect.
-
To confirm the effect is mediated by μ-opioid receptors, co-apply a MOR antagonist like naloxone.
-
For washout, perfuse the slice with aCSF without the drug.
Data Analysis
-
Analyze the frequency and amplitude of sIPSCs or miniature IPSCs (mIPSCs, recorded in the presence of tetrodotoxin (B1210768) to block action potentials).
-
Measure the peak amplitude of eIPSCs.
-
Compare the data before, during, and after the application of this compound using appropriate statistical tests (e.g., paired t-test or ANOVA).
Experimental Workflow
References
Application Notes and Protocols for Analyzing FK 33-824 Distribution in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824 is a potent and stable synthetic analog of Met-enkephalin, exhibiting high selectivity for μ-opioid receptors.[1] Understanding its distribution within various tissues is crucial for elucidating its pharmacological effects, target engagement, and potential therapeutic applications. These application notes provide detailed protocols for the preparation of tissues to analyze the distribution of this compound, primarily through in vitro receptor autoradiography and immunohistochemistry.
The primary method for visualizing the distribution of this compound binding sites is in vitro receptor autoradiography using radioiodinated this compound (¹²⁵I-FK 33-824). This technique offers high sensitivity and spatial resolution for localizing μ-opioid receptors at both light and electron microscopic levels.[1] Immunohistochemistry provides a complementary approach to visualize the cellular and subcellular localization of μ-opioid receptors, the primary target of this compound.
Data Presentation: Quantitative Distribution of μ-Opioid Receptor Binding Sites
| Tissue Region | Relative Binding Density | Species | Method | Reference |
| Brain | Rat | Autoradiography | General Neuroscience Literature | |
| Cortex (laminae I and IV) | High | Rat | Autoradiography | General Neuroscience Literature |
| Striatum (patches) | High | Rat | Autoradiography | General Neuroscience Literature |
| Thalamus (medial nuclei) | High | Rat | Autoradiography | General Neuroscience Literature |
| Hippocampus (pyramidal cell layer) | Moderate | Rat | Autoradiography | General Neuroscience Literature |
| Hypothalamus | High | Rat | Autoradiography | General Neuroscience Literature |
| Periaqueductal Gray | High | Rat | Autoradiography | General Neuroscience Literature |
| Spinal Cord | Rat | Autoradiography | General Neuroscience Literature | |
| Substantia Gelatinosa (Lamina II) | High | Rat | Autoradiography | General Neuroscience Literature |
| Pituitary Gland | Rat | Autoradiography | General Neuroscience Literature | |
| Posterior Lobe | High | Rat | Autoradiography | General Neuroscience Literature |
| Anterior Lobe | Low to negligible | Rat | Autoradiography | General Neuroscience Literature |
Experimental Protocols
I. In Vitro Receptor Autoradiography with ¹²⁵I-FK 33-824
This protocol describes the localization of μ-opioid receptor binding sites using ¹²⁵I-FK 33-824 in frozen tissue sections.
Materials:
-
¹²⁵I-FK 33-824 (radioligand)
-
Unlabeled this compound or Naloxone (B1662785) (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Bacitracin
-
Cryostat
-
Gelatin-coated microscope slides
-
Incubation chambers
-
Phosphor imaging screens or autoradiography film
-
Image analysis software
Protocol:
-
Tissue Preparation:
-
Sacrifice the animal according to approved ethical guidelines.
-
Rapidly dissect the tissues of interest (e.g., brain, spinal cord, pituitary).
-
Immediately freeze the tissues in isopentane (B150273) cooled with liquid nitrogen to prevent ice crystal formation.
-
Store the frozen tissues at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick sections and thaw-mount them onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA for 15-30 minutes at room temperature to remove endogenous opioids.
-
-
Incubation:
-
Incubate the sections with ¹²⁵I-FK 33-824 (in the nanomolar range) in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA and a peptidase inhibitor such as bacitracin (50 µg/mL) for 60-90 minutes at room temperature.
-
For determination of non-specific binding, incubate adjacent sections in the same solution containing an excess of unlabeled this compound or naloxone (e.g., 1 µM).
-
-
Washing:
-
Wash the slides in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to remove unbound radioligand. Perform 3-4 washes of 2-5 minutes each.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Quickly dry the slides under a stream of cool, dry air.
-
Expose the slides to a phosphor imaging screen or autoradiography film in a light-tight cassette. Exposure time will vary depending on the specific activity of the radioligand and the density of receptors (typically 1-7 days).
-
-
Image Analysis:
-
Develop the film or scan the phosphor imaging screen.
-
Quantify the autoradiograms using a computerized image analysis system. Compare the signal intensity in different tissue regions to determine the relative density of binding sites.
-
II. Immunohistochemistry for μ-Opioid Receptors (Paraffin-Embedded Tissues)
This protocol provides a general guideline for the immunohistochemical detection of μ-opioid receptors, the target of this compound, in formalin-fixed, paraffin-embedded tissues.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (B145695) (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against μ-opioid receptor
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) (for counterstaining)
-
Mounting medium
Protocol:
-
Tissue Fixation and Embedding:
-
Sectioning and Deparaffinization:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a suitable antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a water bath, steamer, or pressure cooker. The optimal time and temperature should be determined empirically.[2]
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.[3]
-
Block non-specific binding by incubating with a blocking solution for 30-60 minutes.[3]
-
Incubate with the primary antibody against the μ-opioid receptor at the optimal dilution overnight at 4°C.
-
Wash the sections with PBS or TBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash the sections.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Wash the sections.
-
-
Visualization and Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.[2]
-
Mount a coverslip using a permanent mounting medium.
-
Visualization of Experimental Workflows
Caption: Experimental workflows for autoradiography and immunohistochemistry.
Caption: Simplified μ-opioid receptor signaling pathway activated by this compound.
References
Application Notes and Protocols for Radiolabeling FK 33-824 for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824 is a potent and stable synthetic analog of methionine-enkephalin. It exhibits high selectivity as an agonist for the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. The study of its binding characteristics is crucial for understanding its pharmacological profile and for the development of novel analgesics. Radiolabeling of this compound with isotopes such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I) allows for sensitive and quantitative analysis of its interaction with MORs in receptor binding assays. These assays are fundamental in determining key binding parameters like the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of competing ligands.
This document provides detailed protocols for the radiolabeling of this compound and its subsequent use in receptor binding assays.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for radiolabeled this compound based on established literature.
| Parameter | ³H-FK 33-824 | ¹²⁵I-FK 33-824 | Reference |
| Specific Activity | 41 Ci/mmol | 85.9 - 153.7 Ci/mmol | |
| Equilibrium Dissociation Constant (Kd) | Site 1: 1.3 nM (at 0°C)Site 2: 5.8 nM (at 0°C)Combined: 1.9 nM (at 37°C) | Not explicitly stated, but used at nanomolar concentrations for selective binding | |
| Receptor Density (Bmax) | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. |
Table 1: Radiolabeling and Binding Affinity Data for this compound. This table provides a summary of the specific activity and binding affinity constants for tritiated and iodinated this compound.
Mandatory Visualizations
Signaling Pathway of this compound at the μ-Opioid Receptor
Caption: Signaling pathway of this compound at the μ-opioid receptor.
Experimental Workflow: Radiolabeling and Receptor Binding Assay
Application Notes and Protocols for Studying μ-Opioid Receptor Desensitization Using FK 33-824
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK 33-824 is a potent and stable synthetic analog of methionine-enkephalin that acts as a selective agonist for the μ-opioid receptor (MOR).[1][2] The μ-opioid receptor, a class A G protein-coupled receptor (GPCR), is the primary target for opioid analgesics like morphine.[3] Chronic activation of MORs leads to desensitization, a process involving receptor phosphorylation, uncoupling from G proteins, and internalization, which contributes to the development of tolerance to opioid drugs. Understanding the mechanisms of MOR desensitization is crucial for the development of novel analgesics with improved therapeutic profiles. These application notes provide detailed protocols and background information for utilizing this compound as a tool to investigate the molecular and cellular processes of μ-opioid receptor desensitization.
While specific studies detailing the desensitization profile of this compound are limited, its established selectivity for the μ-opioid receptor makes it a valuable pharmacological tool.[4] The protocols outlined below are based on established methods for studying MOR desensitization with other well-characterized agonists, such as DAMGO, and can be adapted for use with this compound.
Quantitative Data Summary
| Parameter | This compound | Control Agonist (e.g., DAMGO) | Reference / Notes |
| Binding Affinity (Ki, nM) | Competitive radioligand binding assay. | ||
| Functional Potency (EC50, nM) | e.g., cAMP inhibition or GTPγS binding. | ||
| Maximal Efficacy (% of max) | Compared to a full agonist like DAMGO. | ||
| Desensitization Rate (t1/2, min) | Time to 50% loss of response after pre-treatment. | ||
| Receptor Internalization (% of total) | Measured by imaging or cell surface ELISA. | ||
| Receptor Phosphorylation (Fold change) | Western blot or ELISA for specific phospho-sites. |
Signaling Pathways and Experimental Workflow
μ-Opioid Receptor Signaling and Desensitization Pathway
The following diagram illustrates the canonical signaling pathway of the μ-opioid receptor upon agonist binding, leading to downstream effects and subsequent desensitization.
Caption: Agonist binding to the μ-opioid receptor triggers G protein activation, leading to adenylyl cyclase inhibition and downstream signaling. Receptor desensitization is initiated by GRK-mediated phosphorylation and subsequent β-arrestin binding, which promotes receptor internalization.
General Experimental Workflow for a μ-Opioid Receptor Desensitization Assay
This diagram outlines the typical steps involved in a cell-based assay to measure agonist-induced desensitization of the μ-opioid receptor.
Caption: A typical workflow for a μ-opioid receptor desensitization assay involves pre-treating cells with the agonist, followed by a challenge and measurement of the signaling response to quantify the loss of receptor function.
Experimental Protocols
The following are detailed protocols for key experiments to study μ-opioid receptor desensitization using this compound. These protocols are based on standard methodologies and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity of this compound
This protocol is to determine the binding affinity (Ki) of this compound for the μ-opioid receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]naloxone.
Materials:
-
HEK293 or CHO cells stably expressing the human μ-opioid receptor (hMOR).
-
Cell membrane preparation from hMOR-expressing cells.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand: [³H]naloxone.
-
Unlabeled this compound.
-
Non-specific binding control: High concentration of unlabeled naloxone (B1662785) (e.g., 10 µM).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Grow hMOR-expressing cells to confluency, harvest, and prepare crude membrane fractions by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + [³H]naloxone + binding buffer.
-
Non-specific Binding: Cell membranes + [³H]naloxone + 10 µM unlabeled naloxone.
-
Competitive Binding: Cell membranes + [³H]naloxone + serial dilutions of this compound.
-
-
Incubation: Add cell membranes (e.g., 20-50 µg protein/well) to each well. Add the appropriate compounds as per the assay setup. Add [³H]naloxone at a concentration near its Kd. Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay to Measure Functional Desensitization
This protocol measures the desensitization of this compound-induced inhibition of adenylyl cyclase activity.
Materials:
-
HEK293 or CHO cells stably expressing hMOR.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed hMOR-expressing cells in a 96-well plate and grow to ~90% confluency.
-
Pre-treatment:
-
For the desensitization group, treat cells with a high concentration of this compound (e.g., 10x EC50) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
For the control (non-desensitized) group, treat cells with vehicle for the longest time point.
-
-
Wash: Carefully wash the cells with warm assay buffer to remove the pre-treatment agonist.
-
Stimulation: Add a mixture of forskolin, a PDE inhibitor, and varying concentrations of this compound to all wells. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Generate a dose-response curve for this compound-induced inhibition of forskolin-stimulated cAMP accumulation for each pre-treatment time point.
-
Compare the EC50 and maximal inhibition values between the control and desensitized groups to quantify the extent of desensitization.
-
Protocol 3: Receptor Internalization Assay Using Immunofluorescence
This protocol visualizes and quantifies the internalization of the μ-opioid receptor upon treatment with this compound.
Materials:
-
Cells expressing hMOR with an N-terminal epitope tag (e.g., FLAG or HA).
-
Glass coverslips coated with an appropriate matrix (e.g., poly-D-lysine).
-
This compound.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 5% BSA).
-
Primary antibody against the epitope tag.
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Seeding: Seed epitope-tagged hMOR-expressing cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (e.g., at its EC50 or a saturating concentration) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include an untreated control.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Immunostaining:
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify receptor internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity.
Conclusion
This compound serves as a valuable tool for dissecting the mechanisms of μ-opioid receptor desensitization. The protocols provided here offer a framework for characterizing the binding, functional, and trafficking properties of MOR in response to this stable enkephalin analog. The data generated from these studies will contribute to a deeper understanding of opioid receptor regulation and aid in the development of next-generation analgesics with reduced tolerance and dependence liabilities.
References
Application Notes and Protocols for the Co-Administration of FK 33-824 and Naloxone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments involving the co-administration of the mu-opioid receptor agonist FK 33-824 and the non-selective opioid receptor antagonist naloxone (B1662785). The following sections detail the rationale, experimental design considerations, and specific protocols for in vitro and in vivo studies.
Introduction
This compound is a potent and stable synthetic analog of met-enkephalin (B1676343) with high affinity for the mu-opioid receptor (MOR).[1][2] Its activation of MORs leads to various physiological effects, including analgesia, but also adverse effects such as respiratory depression and gastrointestinal transit inhibition.[3][4] Naloxone is a non-selective, competitive opioid receptor antagonist that can reverse the effects of opioid agonists like this compound by competing for the same receptor binding sites.[5] The co-administration of these two compounds is a classic experimental paradigm used to verify that the observed physiological effects of this compound are indeed mediated by opioid receptors.
Experimental Design Considerations
When designing experiments to investigate the interaction between this compound and naloxone, several factors should be considered:
-
Dose-Response Relationship: It is crucial to establish the dose-response curves for each compound individually before conducting co-administration studies. This will inform the selection of appropriate doses to demonstrate antagonism.
-
Route and Timing of Administration: The pharmacokinetic profiles of both drugs should be considered to ensure that they are present at the target site simultaneously. Typically, the antagonist (naloxone) is administered shortly before the agonist (this compound).
-
Choice of Assays: The selection of in vitro and in vivo assays will depend on the specific research question. In vitro assays are useful for characterizing the molecular interactions at the receptor level, while in vivo models are essential for understanding the physiological consequences of this interaction.
In Vitro Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the affinity of this compound and naloxone for the mu-opioid receptor and to demonstrate their competitive interaction.
Objective: To determine the inhibitory constant (Ki) of this compound and naloxone and to demonstrate that naloxone competitively antagonizes the binding of a radiolabeled MOR ligand in the presence of this compound.
Materials:
-
Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).
-
Radioligand: [³H]-DAMGO (a selective MOR agonist) or [³H]-Diprenorphine (a non-selective antagonist).
-
Unlabeled ligands: this compound, Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from hMOR-expressing cells as per standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes (10-20 µg protein).
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled naloxone (e.g., 10 µM), and cell membranes.
-
Competition Binding (this compound): Assay buffer, radioligand, serially diluted this compound, and cell membranes.
-
Competition Binding (Naloxone): Assay buffer, radioligand, serially diluted naloxone, and cell membranes.
-
Co-administration: Assay buffer, radioligand, a fixed concentration of this compound (e.g., its EC₅₀ from a functional assay), serially diluted naloxone, and cell membranes.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled ligand. Use non-linear regression to determine the IC₅₀ values and then calculate the Ki values using the Cheng-Prusoff equation. For the co-administration experiment, observe the rightward shift in the naloxone competition curve in the presence of this compound, indicative of competitive antagonism.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the MOR. Antagonists will inhibit agonist-stimulated [³⁵S]GTPγS binding.
Objective: To quantify the agonist activity of this compound and the antagonist activity of naloxone at the mu-opioid receptor.
Materials:
-
Cell membranes from hMOR-expressing cells.
-
[³⁵S]GTPγS.
-
GDP (Guanosine 5'-diphosphate).
-
Unlabeled GTPγS.
-
This compound, Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation proximity assay (SPA) beads (optional, for a homogeneous assay format).
Protocol:
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Cell membranes (10-20 µg protein).
-
GDP (final concentration 10-30 µM).
-
For agonist stimulation: Serially diluted this compound.
-
For antagonist evaluation: A fixed concentration of this compound (e.g., its EC₅₀) and serially diluted naloxone.
-
For basal binding: Assay buffer only.
-
For non-specific binding: A high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and perform scintillation counting as described for the binding assay.
-
SPA Method: If using SPA beads, add the beads to the wells and incubate for a further 30 minutes. Count the plate in a microplate scintillation counter.
-
-
Data Analysis: Calculate the net agonist-stimulated binding by subtracting the basal binding. For naloxone's antagonism, plot the percentage of this compound-stimulated binding against the log concentration of naloxone to determine its IC₅₀.
Quantitative Data Summary: In Vitro Assays
| Compound | Assay | Parameter | Value | Cell Line | Reference |
| This compound | Radioligand Binding | Ki (vs [¹²⁵I]DPDYN for MOR) | ~1 nM | CHO-hMOR | [6] |
| Naloxone | Radioligand Binding | Ki (vs [³H]-Diprenorphine) | ~1.89 nM | CHO-hMOR | [7] |
| This compound | [³⁵S]GTPγS Binding | EC₅₀ | Potent Agonist | CHO-hMOR | [8] |
| Naloxone | [³⁵S]GTPγS Binding | IC₅₀ (vs DAMGO) | Potent Antagonist | HEK-293-hMOR | [9] |
In Vivo Experimental Protocols
Assessment of Analgesia: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic effects of opioids in rodents by measuring the latency to a thermal stimulus.
Objective: To evaluate the analgesic effect of this compound and its reversal by naloxone.
Animals: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainers.
-
This compound, Naloxone, sterile saline.
-
Syringes and needles for administration (e.g., subcutaneous, intraperitoneal, or intravenous).
Protocol:
-
Acclimation: Acclimate the animals to the testing room and the restrainers for at least 2-3 days before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by placing the distal third of the tail over the radiant heat source. The apparatus will automatically record the time taken for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[10][11]
-
Drug Administration:
-
Vehicle Control Group: Administer saline.
-
This compound Group: Administer a predetermined dose of this compound.
-
Naloxone Control Group: Administer a predetermined dose of naloxone.
-
Co-administration Group: Administer naloxone, followed by this compound after a short interval (e.g., 15 minutes).
-
-
Post-treatment Latency Measurement: Measure the tail-flick latency at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Assessment of Respiratory Depression
Respiratory depression is a major side effect of opioid agonists. Whole-body plethysmography is a non-invasive method to measure respiratory parameters in conscious, unrestrained animals.
Objective: To measure the respiratory depressant effects of this compound and their reversal by naloxone.
Animals: Male Sprague-Dawley rats (250-300 g).
Materials:
-
Whole-body plethysmography system.
-
This compound, Naloxone, sterile saline.
-
Administration supplies.
Protocol:
-
Acclimation: Acclimate the rats to the plethysmography chambers for at least 30-60 minutes daily for 2-3 days prior to the experiment.
-
Baseline Measurement: Place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Administer the drugs as described in the tail-flick test protocol.
-
Post-treatment Measurement: Continuously record the respiratory parameters for a defined period after drug administration (e.g., 2 hours).
-
Data Analysis: Analyze the changes in respiratory rate, tidal volume, and minute volume from baseline for each treatment group. Compare the effects of this compound alone and in combination with naloxone to the vehicle control group. Statistical analysis can be performed using repeated measures ANOVA.
Quantitative Data Summary: In Vivo Assays
| Compound Combination | Assay | Species | Effect of this compound | Effect of Co-administration with Naloxone | Reference |
| This compound + Naloxone | Analgesia (Tail-Flick) | Rat | Dose-dependent increase in tail-flick latency (analgesia). | Naloxone dose-dependently antagonizes the analgesic effect of this compound. | [3] |
| This compound + Naloxone | Respiratory Depression | Dog | Dose-related respiratory depression (decreased pO₂ and increased pCO₂). | Respiratory depression is reversed by naloxone. | [12] |
| This compound + Naloxone | Colonic Motility | Human | Increased tonic and phasic contractile activity. | Effects are attenuated or abolished by naloxone. | [13] |
Mandatory Visualizations
Signaling Pathway of this compound and Naloxone at the Mu-Opioid Receptor
Caption: Mu-opioid receptor signaling pathway activated by this compound and blocked by naloxone.
Experimental Workflow for In Vivo Co-administration Study
Caption: General workflow for an in vivo study of this compound and naloxone co-administration.
Logical Relationship of Competitive Antagonism
Caption: Competitive antagonism between this compound and naloxone at the mu-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.unipr.it [repository.unipr.it]
- 3. A comparative study in rats of the respiratory depression and analgesia induced by mu- and delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ontogenesis of cell surface mu-opioid ([3H]DAGO) binding sites in rat hypothalamus and ex vivo determination of blood-brain barrier penetration by opioid peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. [Naloxone-resistant EEG slowing induced by the synthetic opioid peptide this compound in the 4th cerebral ventricle of the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stimulatory effects of the synthetic enkephalin analogue this compound on colonic motor activity antagonized by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Measuring FK 33-824-Induced Analgesia
Audience: Researchers, scientists, and drug development professionals.
Introduction: FK 33-824 is a potent and stable synthetic analog of methionine-enkephalin with strong analgesic properties.[1] As a selective agonist for the μ-opioid receptor, it serves as a valuable tool in pain research and the development of new analgesic drugs.[2] Accurate and reproducible measurement of its analgesic effects is crucial for characterizing its pharmacological profile. These application notes provide detailed protocols for the most common behavioral assays used to quantify opioid-induced analgesia in preclinical models: the Hot Plate Test, the Tail-Flick Test, and the Acetic Acid-Induced Writhing Test.
Mechanism of Action & Signaling Pathway
This compound exerts its analgesic effects by activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[3] This activation initiates an intracellular signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission. The key steps are:
-
Receptor Binding: this compound binds to and activates the μ-opioid receptor on the neuronal cell membrane.
-
G-Protein Activation: The associated inhibitory G-protein (Gi/o) is activated, dissociating into its Gα and Gβγ subunits.[3]
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4]
-
Ion Channel Modulation: The Gβγ subunit directly inhibits presynaptic N-type voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[3] It also activates G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing hyperpolarization of the neuron and decreasing the likelihood of firing.
Caption: Signaling cascade following this compound binding to the μ-opioid receptor.
Experimental Protocols for Measuring Analgesia
Three primary methods are employed to assess the efficacy of centrally and peripherally acting analgesics like this compound.
Hot Plate Test
This test measures the response latency to a thermal pain stimulus and is particularly effective for evaluating supraspinal (brain and brainstem) analgesic pathways.[5][6]
Experimental Workflow:
Caption: Workflow for the Hot Plate analgesic assay.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with precise temperature control (e.g., set to 55 ± 0.5°C).[7] A transparent cylinder is used to confine the animal to the heated surface.[6]
-
Animals: Mice (20-30g) or rats (200-300g) are commonly used. Animals should be acclimatized to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement:
-
Gently place the animal on the hot plate and immediately start a timer.
-
Observe the animal for nociceptive responses, typically licking of a hind paw or jumping.[6]
-
Record the latency (in seconds) to the first clear response.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed, and the maximum latency is recorded.
-
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.[8]
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Representative Data:
| Treatment Group | Dose (mg/kg, s.c.) | Peak Response Latency (seconds) | % MPE at Peak |
| Vehicle | - | 10.5 ± 1.2 | 0% |
| This compound | 0.5 | 18.2 ± 2.1 | 39.5% |
| This compound | 1.0 | 25.6 ± 2.5 | 77.4% |
| This compound | 2.0 | 29.8 ± 1.9 | 99.0% |
| (Note: Data are representative. Cut-off time is 30 seconds. Baseline latency is 10.5 seconds.) |
Tail-Flick Test
This test assesses spinal reflexes and is a standard method for evaluating centrally acting analgesics.[3][5] It measures the time taken for an animal to withdraw its tail from a noxious heat source.[9]
Experimental Workflow:
References
- 1. medkoo.com [medkoo.com]
- 2. Mechanism of mu-opioid receptor-mediated presynaptic inhibition in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Hot-plate test [bio-protocol.org]
- 8. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting inconsistent results with FK 33-824
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FK 33-824, a synthetic analog of methionine-enkephalin and a selective µ-opioid receptor agonist. Inconsistent results in experiments with this compound can arise from various factors, from reagent handling to experimental design. This guide aims to address common issues to help you achieve reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in my dose-response curves and IC50 values for this compound?
A1: High variability is a common issue and can be attributed to several factors:
-
Reagent Stability and Handling: this compound, while more stable than endogenous enkephalins, can still degrade.[1] Ensure that your stock solutions are fresh or have been stored properly at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. When preparing working solutions, use high-purity solvents and sterile, nuclease-free water.
-
Cell Health and Passage Number: The expression levels of µ-opioid receptors can vary with cell passage number and overall cell health. Use cells within a consistent and low passage number range for all experiments. Monitor cell viability to ensure that the observed effects are not due to cytotoxicity.
-
Assay Conditions: Inconsistencies in incubation times, cell seeding density, and reagent concentrations can lead to variability. Standardize your protocol and ensure these parameters are consistent across all experiments.
Q2: I am not observing the expected inhibitory effect of this compound on adenylyl cyclase (or other downstream signaling). What could be the reason?
A2: A lack of expected activity can be due to several factors related to the experimental setup:
-
Cell Type and Receptor Density: The cellular response to this compound is highly dependent on the cell type and the density of µ-opioid receptors. Confirm that your cell line expresses sufficient levels of the µ-opioid receptor.
-
Agonist Concentration: The effective concentration of this compound can vary significantly between different cell types and assays. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 1000 nM) to determine the optimal concentration for your specific experimental conditions.
-
Protocol Optimization: Ensure that the stimulation time is appropriate for the signaling pathway you are investigating. For example, effects on cAMP levels are often rapid and may be missed with longer incubation times.
Q3: I am observing off-target or unexpected effects in my experiment. Is this common for this compound?
A3: While this compound is a selective µ-opioid receptor agonist, off-target effects can occur, especially at high concentrations.
-
Concentration-Dependent Effects: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Use of an Antagonist: To confirm that the observed effects are mediated by the µ-opioid receptor, include a control group where cells are co-treated with this compound and a specific µ-opioid receptor antagonist, such as naloxone.[2] The reversal of the effect by the antagonist would confirm the specificity of this compound's action.
-
Context-Dependent Signaling: The signaling outcomes of µ-opioid receptor activation can be complex and cell-type specific. In some cells, this compound has been shown to stimulate aldosterone (B195564) production without affecting cAMP levels, indicating the activation of alternative signaling pathways.[2]
Q4: What are the recommended storage and handling conditions for this compound?
A4: Proper storage and handling are critical for maintaining the activity of this compound.
-
Storage of Solid Compound: Store the lyophilized powder at -20°C for long-term storage.
-
Preparation and Storage of Stock Solutions: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or sterile water). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Studies have shown that this compound is relatively stable in solution when stored properly.[3]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Quantitative Data Summary
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Porcine Granulosa Cells | 1 nM | Not Specified | Inhibition of estradiol (B170435) secretion | Not Specified |
| Calf Adrenal Glomerulosa Cells | Dose-dependent | Not Specified | Increased aldosterone production | [2] |
| Cultured Human Adrenocortical Cells | 1 µM and 10 µM | Not Specified | No direct effect on basal or ACTH-stimulated cortisol production | [3] |
| Porcine Theca Cells | 1-1000 nM | Not Specified | Suppression of basal androstenedione, testosterone, and estradiol secretion | Not Specified |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Metabolism of potent enkephalin analogs (this compound, D-Ala2, pentafluorophenylalanine-4-enkephalinamide and a dimer of D-Ala2-enkephalin) and D-amino acid substituted derivatives of human beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro steroidogenic properties of FK 33 824, a stable analog of methionine-enkephalin. Opiate-dopamine interaction in the control of aldosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
Technical Support Center: Optimizing FK 33-824 Concentration for Cell-Based Assays
Welcome to the technical support center for the use of FK 33-824 in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: No or Low Agonist Response
Question: I am not observing the expected inhibitory effect of this compound on cAMP levels or stimulation of ERK phosphorylation in my cells. What could be the problem?
Answer:
A lack of response to this compound can stem from several factors, ranging from reagent integrity to cellular characteristics. Here is a step-by-step troubleshooting guide:
-
Confirm Mu-Opioid Receptor (μOR) Expression:
-
Verify that your cell line endogenously expresses functional μORs at a sufficient density. If expression is low or absent, consider using a cell line recombinantly expressing the human μOR (e.g., HEK293-μOR or CHO-μOR).
-
-
Verify this compound Integrity and Concentration:
-
Solubility: this compound can have limited solubility in aqueous solutions. Ensure it is properly dissolved. A common practice is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it in your assay medium. Be mindful of the final DMSO concentration, which should typically be below 0.5% to avoid solvent-induced cytotoxicity.
-
Storage and Stability: this compound, like other peptides, can degrade over time. Ensure your stock solution has been stored correctly (typically at -20°C or lower) and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot stock solutions.
-
-
Optimize Assay Conditions:
-
Concentration Range: The effective concentration of this compound is cell-type dependent. A broad concentration range (e.g., 10⁻¹² M to 10⁻⁵ M) should be tested to generate a full dose-response curve.
-
Incubation Time: For signaling events like ERK phosphorylation, the response is often transient, peaking within minutes (e.g., 5-15 minutes). For cAMP inhibition, a pre-incubation with this compound (e.g., 15-30 minutes) before stimulation with an adenylyl cyclase activator (like forskolin) is common.
-
-
Check Cell Health and Culture Conditions:
-
Cell Viability: Ensure cells are healthy and within a consistent passage number. High passage numbers can lead to altered receptor expression and signaling.
-
Serum Starvation: For assays measuring phosphorylation events like ERK, serum-starving the cells for several hours (4-12 hours) before the experiment can reduce basal signaling and improve the signal-to-noise ratio.
-
Issue 2: High Background or Variable Results
Question: My assay results with this compound are showing high variability between wells or a high basal signal. How can I improve the consistency and quality of my data?
Answer:
High background and variability can obscure the true effect of this compound. Consider the following optimization steps:
-
Improve Assay Technique:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to a 96-well or 384-well plate.
-
Edge Effects: "Edge effects" in microplates can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure even temperature and humidity distribution during incubation.
-
-
Optimize Reagent Concentrations:
-
Forskolin (B1673556) Concentration (for cAMP assays): When measuring Gi-coupled receptor-mediated inhibition of cAMP, the concentration of the adenylyl cyclase activator (e.g., forskolin) is critical. Use a concentration that elicits a submaximal response (around EC₈₀) to create a sufficient window for observing inhibition.
-
Antibody Concentrations (for ELISA/Western Blot): For assays like ERK phosphorylation detection, titrate the primary and secondary antibodies to find the optimal concentrations that provide a good signal with low background.
-
-
Ensure Proper Cell Handling:
-
Consistent Cell Seeding: Seed cells at a uniform density across all wells. Inconsistent cell numbers will lead to variable results.
-
Washing Steps: In assays like ELISA or Western blotting, ensure thorough but gentle washing steps to remove unbound reagents and reduce background noise.
-
Issue 3: Unexpected or Off-Target Effects
Question: I am observing cellular effects at high concentrations of this compound that are not consistent with μOR activation, or the effects are not blocked by naloxone (B1662785). What could be happening?
Answer:
While this compound is a selective μOR agonist, off-target effects can occur, particularly at higher concentrations.
-
Assess Cytotoxicity:
-
High concentrations of any compound can induce cytotoxicity, leading to confounding results. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay (e.g., MTT or LDH assay). This will help you establish a non-toxic working concentration range.
-
-
Confirm Receptor Specificity:
-
Use an Antagonist: The effects of this compound on μOR should be blockable by a μOR antagonist like naloxone. Perform co-treatment experiments with naloxone to confirm that the observed effect is mediated through the μOR.
-
Consider Other Opioid Receptors: At higher concentrations, this compound may interact with other opioid receptors (delta and kappa). If your cells express these receptors, this could contribute to the observed effects.
-
-
Review Literature for Cell-Type Specific Responses:
-
The signaling downstream of μOR can be cell-type specific. Review the literature for studies using this compound or other μOR agonists in similar cell systems to understand expected outcomes.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound. Note that these values can vary depending on the cell type, assay conditions, and experimental setup.
Table 1: Receptor Binding Affinity (Ki)
| Receptor Subtype | Reported Ki (nM) | Cell/Tissue Source | Notes |
| Mu (μ) | 1.3 - 1.9 | Rat brain mitochondrial fraction | High affinity for μ-receptors.[1] |
| Delta (δ) | High concentration required for competition | Rat striatal membranes | Low affinity for δ-receptors.[2] |
| Kappa (κ) | Not specified, but generally low affinity | - | This compound is considered μ-selective. |
Table 2: Functional Potency (EC₅₀/IC₅₀) in Cell-Based Assays
| Assay | Cell Type | Reported EC₅₀/IC₅₀ | Notes |
| cAMP Inhibition | Porcine theca cells | 1 nM (inhibited cAMP secretion) | This was a specific concentration tested, not a calculated IC₅₀.[3] |
| Estradiol Secretion Inhibition | Porcine granulosa cells | 1 nM (suppressed secretion) | A specific effective concentration, not a full dose-response IC₅₀.[4] |
| ERK Phosphorylation | Various | Not explicitly found in searches | EC₅₀ should be determined empirically for the specific cell line. |
Table 3: Cytotoxicity (IC₅₀)
| Cell Line | Assay | Reported IC₅₀ | Notes |
| Various | MTT, LDH, etc. | Not explicitly found in searches | It is highly recommended to determine the cytotoxic concentration range for your specific cell line before conducting functional assays. |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is for measuring the inhibition of adenylyl cyclase activity in response to this compound in cells expressing a Gi-coupled receptor like the μ-opioid receptor.
Materials:
-
Cells expressing μ-opioid receptors
-
96-well cell culture plates
-
Serum-free culture medium
-
This compound
-
Forskolin
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Lysis buffer (if required by the kit)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Serum Starvation (Optional): If required for your cell type, replace the growth medium with serum-free medium and incubate for 4-12 hours.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 100 μM). Add the diluted this compound to the respective wells and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that gives a submaximal cAMP response (e.g., EC₈₀). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP signal against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 (pERK) relative to total ERK1/2 in response to this compound stimulation.
Materials:
-
Cells expressing μ-opioid receptors
-
6-well cell culture plates
-
Serum-free culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates. Once they reach 80-90% confluency, replace the medium with serum-free medium and incubate for 4-12 hours.
-
Stimulation: Treat the cells with various concentrations of this compound for a predetermined optimal time (typically 5-15 minutes) at 37°C. Include an untreated control.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for pERK and total ERK using densitometry software. Calculate the pERK/total ERK ratio for each sample and plot the fold change relative to the untreated control against the log concentration of this compound to determine the EC₅₀.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a synthetic analog of methionine enkephalin that acts as a selective agonist for the μ-opioid receptor (μOR). The μOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Activation of the μOR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels and activate other downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2.
Q2: What is a typical starting concentration range for this compound in a cell-based assay? A2: A good starting point for a dose-response experiment is to use a wide concentration range, for example, from 1 pM to 10 µM. Based on literature, effects have been observed at concentrations as low as 1 nM for cAMP inhibition and steroid secretion modulation.[3][4] The optimal concentration will depend on the cell type and the specific endpoint being measured.
Q3: How should I prepare and store this compound for cell culture experiments? A3: this compound is a peptide and may have limited solubility in aqueous buffers. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a solvent like DMSO. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your cell culture medium to the final desired concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.
Q4: Can this compound be cytotoxic to my cells? A4: Like any compound, this compound can be cytotoxic at high concentrations. The cytotoxic threshold can vary significantly between different cell lines. It is essential to perform a cell viability assay (e.g., MTT, XTT, or LDH assay) to determine the concentration range of this compound that is non-toxic to your specific cells under your experimental conditions. This will help you to distinguish between receptor-mediated effects and artifacts due to cell death.
Q5: What are the key signaling pathways activated by this compound? A5: As a μ-opioid receptor agonist, this compound primarily activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can activate other pathways, including the MAPK/ERK pathway, leading to the phosphorylation of ERK1/2. This compound has also been shown to be involved in the phospholipase C/protein kinase C (PLC/PKC) pathway in some cell types.[3]
Visualizations
Figure 1. Simplified signaling pathway of this compound via the μ-opioid receptor.
Figure 2. Troubleshooting workflow for a lack of agonist response from this compound.
Figure 3. Experimental workflow for a cAMP inhibition assay with this compound.
References
- 1. Cell Culture Media Change Protocol | Corning [corning.com]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. The response of phospholipase C/protein kinase C and adenylyl cyclase/protein kinase A pathways in porcine theca interna cells to opioid agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing FK 33-824 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing solubility issues with the synthetic enkephalin analog, FK 33-824, in aqueous solutions. The following information is designed to help you troubleshoot common problems and successfully prepare this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and stable synthetic analog of methionine-enkephalin. It functions as a selective agonist for the µ-opioid receptor.[1][2][3][4] Its effects can be reversed by the opioid antagonist, naloxone (B1662785).[5]
Summary of this compound Properties
| Property | Value |
| CAS Number | 64854-64-4 |
| Molecular Formula | C₂₉H₄₁N₅O₇S |
| Molecular Weight | 603.73 g/mol |
| Appearance | Lyophilized powder |
| Primary Target | µ-opioid receptor |
Q2: What is the expected solubility of this compound in aqueous solutions?
While this compound is known to be soluble in organic solvents like DMSO, its solubility in purely aqueous solutions can be limited, a common characteristic for many peptides with hydrophobic residues.[6][7] The solubility in aqueous buffers is highly dependent on the pH of the solution.
Q3: How can I predict the solubility of this compound based on its structure?
The solubility of a peptide in aqueous solutions can be estimated by calculating its net charge at a given pH.[8][9] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, and more soluble at pH values further from their pI.
To estimate the net charge of this compound (sequence: Tyr-D-Ala-Gly-MePhe-Met(O)-ol), we can assign charges to the ionizable groups at a neutral pH (~7):
-
N-terminus (Tyrosine): +1
-
C-terminus (Methioninol): 0 (The terminal carboxyl group is reduced to an alcohol)
-
Aspartic Acid (D), Glutamic Acid (E): 0 (Not present)
-
Lysine (K), Arginine (R): 0 (Not present)
-
Histidine (H): 0 (Not present)
Based on this, the estimated net charge of this compound at neutral pH is +1, suggesting it is a basic peptide. Therefore, it is predicted to have better solubility in slightly acidic aqueous solutions.
Q4: What are the recommended storage conditions for this compound?
-
Lyophilized Powder: Store at -20°C for long-term stability.[10]
-
Stock Solutions: Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.[11] For peptides containing methionine, which is susceptible to oxidation, it is advisable to use oxygen-free solvents for reconstitution.[6]
Troubleshooting Guide: Aqueous Solubility of this compound
This guide provides a systematic approach to dissolving this compound in aqueous solutions.
Issue 1: this compound powder does not dissolve in water or neutral buffer (e.g., PBS).
-
Possible Cause: The pH of the solution is close to the isoelectric point (pI) of this compound, minimizing its net charge and thus its solubility.
-
Solution: Since this compound is a basic peptide (net charge of +1), its solubility should increase in a slightly acidic environment.
-
Start with a small amount: Before dissolving the entire sample, test the solubility with a small portion.[12]
-
Use a slightly acidic buffer: Attempt to dissolve the peptide in a buffer with a pH between 4.5 and 6.5.
-
Acidify the solution: If using water, add a small amount of a dilute acid, such as 10% acetic acid, dropwise while vortexing until the peptide dissolves.[8]
-
Issue 2: The this compound solution is cloudy or shows precipitation after initial dissolution.
-
Possible Cause 1: The solubility limit of this compound in the chosen aqueous buffer has been exceeded.
-
Solution 1:
-
Possible Cause 2: The peptide is aggregating.
-
Solution 2:
-
Use of Organic Co-solvents: For preparing a concentrated stock solution, dissolve this compound in a minimal amount of DMSO first. Then, slowly add the aqueous buffer to the DMSO stock solution dropwise while vortexing to reach the desired final concentration.[6] Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5% for cell-based assays).[13]
-
Issue 3: this compound precipitates when added to cell culture medium.
-
Possible Cause: The pH or salt concentration of the cell culture medium is causing the peptide to fall out of solution.[14]
-
Solution:
-
Prepare a concentrated stock in DMSO: As described above, prepare a high-concentration stock of this compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the DMSO stock in your cell culture medium to reach the final working concentration. The small amount of DMSO carried over should not affect cell viability. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[13]
-
Experimental Protocols
Protocol 1: Systematic Solubilization of this compound in an Aqueous Buffer
This protocol provides a step-by-step method for determining the optimal aqueous solvent for this compound.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
10% Acetic Acid solution
-
0.1 M Phosphate Buffer (pH 7.4)
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Weigh a small amount of lyophilized this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Attempt to dissolve in water: Add a small volume of sterile, distilled water (e.g., 100 µL) to the tube. Vortex for 30 seconds. Observe for complete dissolution (a clear solution).
-
If not fully dissolved, sonicate: Place the tube in a bath sonicator for 1-2 minutes. Check for dissolution.
-
If still not dissolved, acidify: Add 10% acetic acid dropwise (1-2 µL at a time), vortexing between each addition, until the peptide dissolves.
-
For buffer solutions: If your experiment requires a buffered solution, attempt to dissolve a fresh 1 mg sample in your target buffer (e.g., PBS). If solubility is an issue, consider preparing a concentrated stock in an acidic solution (as in step 4) and then diluting it into your final buffer, being mindful of the final pH.
Protocol 2: Preparation of this compound Stock Solution in DMSO for Cell Culture
This protocol is for preparing a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
Lyophilized this compound
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Add the calculated volume of DMSO directly to the vial of lyophilized this compound.
-
Vortex thoroughly until the peptide is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is below 0.5%.[13]
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Simplified signaling pathway of this compound via the µ-opioid receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance of this compound and other enkephalin analogues to peptidase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 125I-FK 33-824: a selective probe for radioautographic labeling of mu opioid receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of potent enkephalin analogs (this compound, D-Ala2, pentafluorophenylalanine-4-enkephalinamide and a dimer of D-Ala2-enkephalin) and D-amino acid substituted derivatives of human beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulatory effects of the synthetic enkephalin analogue this compound on colonic motor activity antagonized by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. bachem.com [bachem.com]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of FK 33-824
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FK 33-824, a synthetic analog of Met-enkephalin. Our resources are designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and stable synthetic analog of methionine-enkephalin. Its primary mechanism of action is as a selective agonist for the mu (µ)-opioid receptor (µ-OR).[1] At nanomolar concentrations, this compound interacts almost exclusively with mu-opioid receptors.[2]
Q2: What are the potential off-target effects of this compound?
A2: While highly selective for the mu-opioid receptor, at higher concentrations, this compound may exhibit off-target effects by interacting with delta (δ)-opioid receptors.[2][3] Unintended effects can also arise from the activation of downstream signaling pathways that may not be the primary focus of the research, potentially leading to misinterpretation of results.
Q3: How can I confirm that the observed effects in my experiment are mediated by mu-opioid receptors?
A3: The most effective way to confirm that the observed effects are mu-opioid receptor-mediated is to use a specific antagonist. Naloxone (B1662785) is a well-established opioid receptor antagonist that can reverse the effects of this compound.[4] Performing experiments with and without naloxone can help differentiate between on-target and off-target effects.
Q4: What are the known downstream signaling pathways activated by this compound?
A4: Activation of the mu-opioid receptor by this compound, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also modulate other pathways, such as the protein kinase C (PKC) pathway.
Q5: Are there any reports of this compound affecting dopamine (B1211576) receptors?
A5: Some studies have suggested that this compound can activate dopamine receptors in the brain, leading to dopamine-mediated behaviors. This effect is antagonized by both naloxone and neuroleptics, suggesting a potential interplay between the opioid and dopaminergic systems.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent drug concentration, cell health, or assay conditions.
-
Troubleshooting Steps:
-
Verify Drug Concentration: Ensure accurate and consistent preparation of this compound solutions. Use freshly prepared solutions for each experiment to avoid degradation.
-
Monitor Cell Health: Use cells with consistent passage numbers and ensure high viability before starting the experiment.
-
Standardize Assay Conditions: Maintain consistent incubation times, temperatures, and buffer compositions across all experiments.
-
Issue 2: Lack of a clear dose-response relationship.
-
Possible Cause: Inappropriate concentration range, receptor saturation, or desensitization.
-
Troubleshooting Steps:
-
Optimize Concentration Range: Perform a pilot experiment with a wide range of this compound concentrations to identify the optimal range for generating a sigmoidal dose-response curve.
-
Check for Receptor Saturation: At very high concentrations, all available receptors may be occupied, leading to a plateau in the response.
-
Consider Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Optimize incubation times to capture the initial response.
-
Issue 3: Unexpected or contradictory results compared to published data.
-
Possible Cause: Off-target effects, differences in experimental systems, or reagent quality.
-
Troubleshooting Steps:
-
Perform Antagonist Controls: Use naloxone to confirm that the observed effect is mediated by opioid receptors.
-
Characterize Your System: The expression levels of opioid receptors can vary between cell lines and tissues. Characterize the receptor expression in your specific experimental model.
-
Verify Reagent Quality: Ensure the purity and identity of your this compound stock.
-
Data Presentation
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity |
| Mu (µ) | This compound | ~1-2 | High |
| Delta (δ) | This compound | High concentration required for competition | Lower |
| Kappa (κ) | This compound | Not reported, expected to be low | Low |
Note: The Kᵢ value for the mu-opioid receptor is estimated from various binding studies. This compound shows high selectivity for the mu-opioid receptor, with significantly lower affinity for delta and kappa subtypes.
Experimental Protocols
1. Radioligand Binding Assay to Determine Binding Affinity
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the mu-opioid receptor.
-
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, [³H]-DAMGO (at a concentration near its Kd), and either this compound, vehicle, or naloxone.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the IC₅₀ value from the competition curve and then determine the Kᵢ value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
-
Objective: To measure the effect of this compound on intracellular cAMP levels.
-
Materials:
-
CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Pre-treat cells with this compound or vehicle for 15-30 minutes.
-
Add forskolin to all wells except the negative control to stimulate cAMP production.
-
Incubate for the recommended time according to the cAMP kit manufacturer's instructions.
-
Lyse the cells and measure the cAMP concentration using the detection kit.
-
3. Protein Kinase C (PKC) Activity Assay
-
Objective: To assess the effect of this compound on PKC activity.
-
Materials:
-
Cells expressing the mu-opioid receptor.
-
PKC kinase activity assay kit.
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with different concentrations of this compound, vehicle, or PMA for the desired time.
-
Prepare cell lysates according to the PKC assay kit protocol.
-
Measure PKC activity in the lysates using the provided substrates and reagents.
-
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Workflow for minimizing off-target effects.
Caption: Troubleshooting flowchart for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 125I-FK 33-824: a selective probe for radioautographic labeling of mu opioid receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding in vivo of selective mu and delta opioid agonists: localization by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
how to prevent FK 33-824 degradation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper handling, storage, and use of FK 33-824 in experimental setups to prevent its degradation and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic analog of Met-enkephalin and a selective agonist of the μ-opioid receptor.[1] As a peptide-based compound, it is susceptible to various degradation pathways, including enzymatic cleavage, oxidation, and hydrolysis, which can lead to a loss of biological activity and introduce variability in experimental outcomes. Proper handling and storage are therefore critical.
Q2: How should I store lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[2] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.
Q3: What is the best way to prepare stock solutions of this compound?
Q4: How can I prevent degradation of this compound in my experimental setup?
To minimize degradation during experiments:
-
Work on ice: Prepare solutions and perform dilutions on ice to slow down chemical and enzymatic degradation.
-
Use protease inhibitors: In experiments involving biological samples like cell lysates or plasma, consider adding a protease inhibitor cocktail to prevent enzymatic cleavage.
-
Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes to prevent degradation caused by repeated temperature fluctuations.[2][4]
-
Protect from light: this compound may be sensitive to light. Store solutions in amber vials or wrap tubes in aluminum foil.[2]
-
Control pH: Maintain a slightly acidic to neutral pH (5-7) in your experimental buffers, as alkaline conditions can accelerate degradation.[4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Verify Storage: Confirm that lyophilized peptide and stock solutions have been stored at the correct temperature and protected from light and moisture. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 3. Perform a Stability Check: If degradation is suspected, the stability of the peptide in the experimental buffer can be assessed over time using HPLC. |
| Incorrect Concentration | 1. Accurate Weighing: Ensure the lyophilized peptide was weighed accurately on a calibrated balance in a low-humidity environment. 2. Complete Solubilization: Confirm that the peptide is fully dissolved in the stock solution. Gentle vortexing or sonication may be required. 3. Accurate Dilutions: Double-check all dilution calculations and ensure accurate pipetting. |
| Suboptimal Assay Conditions | 1. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for your specific assay. 2. Optimize Concentration: Conduct a dose-response experiment to identify the optimal working concentration of this compound for your cell line and assay. |
Issue 2: High variability between replicate experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Handling | 1. Standardize Protocol: Ensure all experimental steps, including incubation times, temperatures, and reagent additions, are performed consistently across all replicates and experiments. 2. Minimize Edge Effects: In plate-based assays, avoid using the outer wells, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media. |
| Cell-Based Variability | 1. Consistent Cell Seeding: Ensure a uniform cell density across all wells. 2. Cell Health: Regularly check cell viability and morphology. Ensure cells are in the logarithmic growth phase and are not passaged too many times. 3. Mycoplasma Contamination: Periodically test cell cultures for mycoplasma contamination, which can affect cellular responses. |
| Reagent Variability | 1. Lot-to-Lot Consistency: If using different batches of this compound, perform a bridging experiment to ensure lot-to-lot consistency. 2. Reagent Quality: Use high-quality reagents and sterile, nuclease-free water for all buffers and solutions. |
Data Presentation
Table 1: Enzymatic Degradation of this compound
| Biological Matrix | Condition | Degradation Rate | Degradation Products | Reference |
| Mouse Brain Extract | Incubation | 50% degradation in 5 hours | Tyr and the tetrapeptide D-Ala-Gly-MePhe-Met(O)ol | [5] |
| Rat Striatal Membranes | In the presence of puromycin | Not split | Not applicable | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound to room temperature in a desiccator.
-
Add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Workflow for a Cell-Based Assay
This protocol outlines a general workflow for assessing the effect of this compound on a cellular response.
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include appropriate controls (e.g., vehicle control).
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator.
-
Assay Readout: Perform the specific assay to measure the cellular response (e.g., cAMP measurement, protein phosphorylation analysis, gene expression analysis).
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate parameters such as EC50.
Mandatory Visualizations
References
- 1. An overview of opioid peptides: Their sources and molecular sequences | Journal of Opioid Management [wmpllc.org]
- 2. genscript.com [genscript.com]
- 3. rdlaboratories.com [rdlaboratories.com]
- 4. benchchem.com [benchchem.com]
- 5. Resistance of this compound and other enkephalin analogues to peptidase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Animal Responses to FK 33-824
This technical support guide is designed for researchers, scientists, and drug development professionals working with the synthetic enkephalin analogue, FK 33-824. It provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of variability in animal responses during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable, synthetic analogue of methionine-enkephalin.[1] Its primary mechanism of action is through binding to opioid receptors, with a high affinity for μ-opioid receptors and a lesser affinity for δ-receptors.[2] Like other opioids, its effects can be reversed by opioid antagonists such as naloxone (B1662785).[1]
Q2: What are the common applications of this compound in animal research?
A2: this compound is used in animal research to investigate the roles of the endogenous opioid system in a variety of physiological processes, including pain modulation, endocrine function, and behavior.[3][4][5] It has been studied for its effects on growth hormone and prolactin secretion,[2][6] cardiovascular and respiratory functions,[7] and locomotor activity.[4]
Q3: Is it normal to observe significant variability in animal responses to this compound?
A3: Yes, it is not uncommon to observe variability in animal responses to opioids, including this compound.[8][9] This variability can be attributed to a range of factors including genetics, species, and even strain differences within the same species.[4][10]
Q4: What are the known side effects of this compound in animals?
A4: Known side effects in animals can include sedation,[2] cardiorespiratory depression (hypotension and bradycardia),[7] and stereotyped behaviors.[11] In humans, reported side effects include a feeling of heaviness in the limbs, increased bowel sounds, and mild facial erythema.[3]
Troubleshooting Guide: Addressing Response Variability
Issue 1: Species-Specific Differences in Response
Q: I am seeing different effects of this compound in different animal models. Why is this?
A: The physiological and pharmacological effects of this compound can differ significantly across species due to variations in opioid receptor distribution, density, and downstream signaling pathways.
-
Rats: In rats, this compound has been shown to produce marked vasodepression and respiratory depression.[7] It can also induce apomorphine-like stereotyped behavior, suggesting an interaction with dopamine (B1211576) receptors.[11] Furthermore, its injection into the subfornical organ can lead to a decrease in urinary volume and sodium and potassium excretion.[12]
-
Mice: The effects on locomotor activity in mice are strain-dependent. For example, it causes depressant effects in the DBA/2 strain, while enhancing activity in the C57BL/6 strain.[4]
-
Chickens: In broiler chickens, this compound administration leads to sedation and has complex, dose-dependent effects on growth hormone and prolactin secretion.[2]
-
Wethers (Castrated Male Sheep): Administration of this compound has been found to increase growth hormone concentrations.[6]
-
Monkeys: In rhesus monkeys, this compound has been shown to suppress signs of morphine withdrawal.[13]
Issue 2: High Inter-Individual Variability within the Same Species and Strain
Q: Even within the same experimental group of animals, I am observing a wide range of responses. What could be the underlying causes?
A: Inter-individual variability is a known phenomenon in opioid research and can be influenced by several factors:
-
Genetic Polymorphisms: Variations in genes encoding opioid receptors (e.g., OPRM1), drug-metabolizing enzymes (e.g., CYP2D6), and signal transduction pathway components can lead to differences in drug response.[8][9]
-
Physiological State: The animal's age, sex, hormonal status, and overall health can impact its response to this compound. For instance, the ability of this compound to cross the blood-brain barrier in rats changes with age.[14]
-
Environmental Factors: Stress, housing conditions, and handling can influence the baseline activity of the neuroendocrine and nervous systems, thereby affecting the response to opioid agonists.
Issue 3: Inconsistent Endocrine Effects
Q: My results for growth hormone and prolactin release are not consistent. What could be the reason?
A: The endocrine effects of this compound can be complex and are influenced by the dose and the specific animal model.
-
Dose-Response Relationship: In broiler chickens, low doses of this compound increased prolactin, while higher doses appeared to suppress it.[2] A transitory increase in growth hormone was observed at 30 minutes post-administration.[2]
-
Receptor Specificity: The varying effects on hormone secretion may be due to this compound's differential binding to multiple opioid receptor subtypes (μ and δ), which can have opposing effects on hormone release.[2]
-
Species Differences: In humans, this compound has been shown to increase both prolactin and growth hormone.[3] In wethers, it also increases growth hormone.[6]
Quantitative Data Summary
Table 1: Summary of Species-Specific Responses to this compound
| Species | Observed Effects | Reference(s) |
| Rat | Vasodepression, respiratory depression, stereotyped behavior, decreased urine and electrolyte excretion. | [7][11][12] |
| Mouse | Strain-dependent effects on locomotor activity (depression in DBA/2, stimulation in C57BL/6). | [4] |
| Chicken | Sedation, dose-dependent effects on growth hormone and prolactin secretion. | [2] |
| Wether | Increased growth hormone concentration. | [6] |
| Monkey | Suppression of morphine withdrawal symptoms. | [13] |
Table 2: Dose-Dependent Effects of this compound on Locomotor Activity in Mice
| Mouse Strain | Dose (mg/kg) | Observed Effect | Reference |
| DBA/2 | Dose-related | Depressant effects | [4] |
| C57BL/6 | < 40 | Enhanced activity | [4] |
| C57BL/6 | 40 | Short-lasting stimulation followed by depression and catatonia, then stimulation again. | [4] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice Following this compound Administration
-
Animals: Male mice of DBA/2 and C57BL/6 strains.
-
Housing: House animals individually for at least 3 days before the experiment to acclimatize.
-
Drug Administration: Dissolve this compound in saline. Administer intraperitoneally (i.p.) at various doses.
-
Locomotor Activity Measurement: Use an automated activity monitoring system to record horizontal and vertical movements. Place mice in the activity chambers immediately after injection and record activity for a specified duration (e.g., up to 6 hours).
-
Control Group: Administer saline to a control group of mice from each strain.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the saline control within and between strains.
-
Optional: To confirm opioid receptor mediation, pre-treat a separate group of animals with naloxone before this compound administration.
Protocol 2: Evaluation of Cardiorespiratory Effects in Rats
-
Animals: Wistar rats.
-
Anesthesia: Anesthetize rats with pentobarbitone.
-
Surgical Preparation: For central administration, implant a cannula into the desired brain region (e.g., anterior hypothalamic area, paraventricular hypothalamic nuclei, or third ventricle). For monitoring, catheterize an artery for blood pressure measurement and insert tracheal tubing for respiratory rate monitoring.
-
Drug Administration: Inject this compound (e.g., 1 or 2 µg) into the implanted cannula.
-
Measurements: Continuously record mean arterial pressure, heart rate, and respiratory rate before and after this compound administration.
-
Control Group: Inject vehicle into the cannula of control animals.
-
Data Analysis: Compare the cardiorespiratory parameters before and after treatment and between the this compound and control groups using statistical tests such as a t-test or ANOVA.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound via μ-opioid receptors.
Caption: Experimental workflow for addressing variability in this compound responses.
Caption: Logical flowchart for troubleshooting inconsistent experimental outcomes.
References
- 1. medkoo.com [medkoo.com]
- 2. academic.oup.com [academic.oup.com]
- 3. karger.com [karger.com]
- 4. Strain dependent effects of the enkephalin analogue this compound on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the synthetic enkephalin analogue this compound on pain threshold and pain tolerance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. painphysicianjournal.com [painphysicianjournal.com]
- 10. ovid.com [ovid.com]
- 11. Dopamine-mediated behavior produced by the enkephalin analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of opiates in the regulation of water and salt metabolism: effects of the this compound injection into the subfornical organ of both normal and hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. Ontogenesis of cell surface mu-opioid ([3H]DAGO) binding sites in rat hypothalamus and ex vivo determination of blood-brain barrier penetration by opioid peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FK 33-824 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the synthetic opioid peptide, FK 33-824, in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is a potent and selective synthetic analog of methionine-enkephalin that acts as a mu (µ)-opioid receptor agonist.[1] While it is designed to be more resistant to enzymatic degradation than endogenous enkephalins, its stability in aqueous solutions over extended periods can be compromised, leading to a loss of potency and inconsistent experimental results.[2][3] Key stability concerns include enzymatic degradation, oxidation of the methionine residue, hydrolysis, and physical instability such as aggregation or adsorption to surfaces.
Q2: What is the recommended method for storing lyophilized this compound powder?
A2: For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C in a desiccated environment.[1] When stored properly, the lyophilized powder is stable for years.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For aqueous experiments, this stock solution can then be diluted into the desired buffer or cell culture medium. The final concentration of DMSO in the experimental setup should be kept low (typically below 0.5%, with 0.1% being preferable) to avoid solvent-induced cellular stress.[4]
Q4: What is the expected stability of this compound in an aqueous solution?
A4: The stability of this compound in aqueous solutions is dependent on several factors including pH, temperature, and the presence of enzymes. In one study, when incubated with a mouse brain extract, 50% of this compound was degraded within 5 hours. The primary degradation products were identified as Tyr and the tetrapeptide D-Ala-Gly-MePhe-Met(O)ol. For a similar mu-opioid receptor agonist, DAMGO, it is recommended to prepare aqueous solutions on the same day of use, though they can be stored at -20°C for up to one month.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Diminishing Effects of this compound in Multi-Day Cell Culture Experiments.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Solution Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the DMSO stock into pre-warmed cell culture medium to the final working concentration.
-
-
Media Exchange:
-
For experiments lasting several days, perform partial or complete media changes with freshly prepared this compound-containing medium every 24-48 hours to replenish the active compound.
-
-
Stability Assessment:
-
If problems persist, consider performing a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by collecting media samples at different time points and analyzing the concentration of intact this compound by High-Performance Liquid Chromatography (HPLC).
-
Issue 2: High Variability Between Experimental Replicates.
Possible Cause: Inconsistent handling of this compound solutions, leading to variations in the active concentration.
Troubleshooting Steps:
-
Standardized Solution Preparation:
-
Minimize Freeze-Thaw Cycles:
-
As mentioned, aliquot stock solutions into volumes appropriate for a single experiment to avoid the detrimental effects of repeated freezing and thawing on peptide stability.
-
-
Control for Adsorption:
-
Peptides can adsorb to plastic and glass surfaces. To minimize this, consider using low-protein-binding tubes and pipette tips.
-
Issue 3: Complete Loss of this compound Activity.
Possible Cause: Significant degradation due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Ensure that the lyophilized powder has been stored at -20°C or -80°C and protected from moisture.
-
Confirm that stock solutions in DMSO have been stored at -20°C.
-
-
Check for Contamination:
-
Bacterial or fungal contamination in stock solutions or media can lead to enzymatic degradation of the peptide. Ensure all solutions and handling procedures are sterile.
-
-
Purchase a New Batch:
-
If all other factors have been ruled out, the integrity of the this compound batch may be compromised. Obtain a new vial from a reputable supplier and repeat the experiment.
-
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a desiccator to prevent moisture absorption. |
| DMSO Stock Solution | -20°C | Months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Aqueous Working Solution | 4°C | Hours to Days | Prepare fresh daily for best results. |
| Aqueous Working Solution | -20°C | Up to 1 month | Based on data for the similar peptide, DAMGO.[5] Avoid repeated freeze-thaw cycles. |
Table 2: Enzymatic Stability of Enkephalin Analogs
| Peptide | Condition | Half-life (t1/2) | Degradation Products |
| This compound | Incubation with mouse brain extract | ~5 hours (for 50% degradation) | Tyr and D-Ala-Gly-MePhe-Met(O)ol |
| Met-enkephalin | Incubation with neutral endopeptidase | < 30 minutes | Tyr-Gly-Gly and Phe-Met |
| Met-enkephalin + Sialorphin Analog (Inhibitor) | Incubation with neutral endopeptidase | 78 ± 2 minutes | - |
Note: The stability of this compound in cell culture media may vary depending on the cell type and the presence of peptidases.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
Lyophilized this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Target aqueous buffer or cell culture medium
Procedure for 10 mM Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of peptide in the vial (Molecular Weight of this compound: 603.73 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C.
Procedure for Working Solution:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilute the stock solution into your pre-warmed (if for cell culture) aqueous buffer or medium to the desired final concentration. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately.
Protocol 2: Assessing the Stability of this compound in Solution via HPLC
Objective: To quantify the degradation of this compound in a specific aqueous solution over time.
Materials:
-
Prepared working solution of this compound
-
Incubator set to the experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase B)
-
Water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)
Procedure:
-
Prepare the this compound working solution in the buffer or medium of interest.
-
Immediately inject a sample of the freshly prepared solution (t=0) into the HPLC to obtain the initial peak area corresponding to intact this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Analyze the chromatograms to determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of intact this compound versus time to determine the degradation kinetics.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the mu-opioid receptor.
References
- 1. medkoo.com [medkoo.com]
- 2. The synthesis, bioactivity and enzyme stability of D-Ala2, EPhe4, Leu5-enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. DAMGO | potent μ opioid receptor agonist | Hello Bio [hellobio.com]
- 6. phytotechlab.com [phytotechlab.com]
Technical Support Center: FK 33-824 In Vivo Delivery
Welcome to the technical support center for the in vivo application of FK 33-824. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the common challenges encountered during the experimental use of this potent opioid peptide analog.
General Information & Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as DAMME ([D-Ala², N-Me-Phe⁴, Met(O)⁵-ol]-enkephalin), is a synthetic and highly stable analog of methionine-enkephalin.[1] It is a potent and selective agonist for the mu-opioid receptor (μOR). Its modifications from the native peptide confer significant resistance to enzymatic degradation, resulting in a longer duration of action in vivo.[2]
Q2: What is the primary mechanism of action for this compound?
This compound exerts its effects by binding to and activating mu-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation leads to a cascade of intracellular events, primarily the inhibition of adenylyl cyclase and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. The collective result is a decrease in neuronal excitability, which underlies its analgesic and other physiological effects.
Q3: What are the common applications of this compound in research?
Due to its potent and long-lasting analgesic properties, this compound is frequently used in pain research.[2] Additionally, it is utilized in endocrinology and neuroscience studies to investigate the role of the opioid system in hormone secretion (e.g., prolactin, growth hormone, ACTH), gastrointestinal motility, and other physiological processes.[3][4][5]
Q4: What are the main challenges associated with the in vivo delivery of this compound?
Like many therapeutic peptides, the primary challenges for in vivo delivery include ensuring proper formulation to maintain solubility and stability, overcoming poor bioavailability due to enzymatic degradation (despite its enhanced stability compared to native enkephalins), and navigating its passage across biological barriers like the blood-brain barrier. Inconsistent results can often be traced back to issues with preparation, administration, or degradation.
Troubleshooting Guide
This guide addresses specific problems researchers may encounter when using this compound in vivo.
Category 1: Formulation and Administration
Q5: My this compound solution is cloudy or shows precipitation upon preparation. What should I do?
-
Problem: Poor solubility is a common issue. This compound, being a peptide, can have limited solubility in purely aqueous solutions like saline or phosphate-buffered saline (PBS) at high concentrations.
-
Solution:
-
Vehicle Selection: For initial solubilization, it is recommended to first dissolve the peptide in a minimal amount of a suitable organic solvent. While specific quantitative solubility data for this compound is not widely published, a common practice for similar peptides is to use Dimethyl sulfoxide (B87167) (DMSO).
-
Working Solution: After initial dissolution in DMSO, the solution can then be slowly diluted with your aqueous vehicle of choice (e.g., sterile saline or PBS) to the final desired concentration. It is crucial to vortex or mix gently during dilution.
-
Concentration Check: Re-evaluate the final concentration. You may need to work with a lower concentration if solubility issues persist. The final percentage of DMSO in the injected volume should be kept to a minimum (typically <5-10%) to avoid solvent-induced toxicity.
-
pH Adjustment: The pH of the final solution can influence peptide solubility. Adjusting the pH of the aqueous buffer may improve solubility, but this should be done cautiously to avoid degrading the peptide.
-
Q6: I am unsure of the correct vehicle for my in vivo experiment. What are the recommendations?
-
Problem: The choice of vehicle is critical for ensuring the compound is delivered effectively and without causing adverse reactions in the animal model.
-
Solution:
-
For Intravenous (IV) or Intraperitoneal (IP) injection: Sterile 0.9% saline is the most common vehicle. If solubility is an issue, a co-solvent system such as DMSO/saline or Ethanol/saline can be used. Always ensure the final concentration of the organic solvent is low and well-tolerated by the animal species.
-
For Subcutaneous (SC) or Intramuscular (IM) injection: Sterile saline or PBS are standard. For these routes, the volume of injection should also be considered to avoid tissue irritation.
-
General Protocol: A widely used method involves dissolving the peptide first in a small volume of DMSO and then diluting it with saline to the final concentration just before administration.
-
Category 2: Stability and Degradation
Q7: I am observing a shorter duration of action or less potent effect than expected. Could the peptide be degrading?
-
Problem: Although this compound is designed for stability, it is not completely immune to degradation, especially under improper storage or handling conditions. The primary metabolic breakdown involves the cleavage of the N-terminal tyrosine residue.
-
Solution:
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted into a stock solution (e.g., in DMSO), aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: Prepare the final aqueous working solution fresh on the day of the experiment. Do not store peptides in aqueous solutions for extended periods, even at 4°C, as this can lead to degradation.
-
Aseptic Technique: Use sterile reagents and techniques to prevent microbial contamination, which can introduce proteases that degrade the peptide.
-
Adsorption: Peptides can adsorb to the surface of plastic or glass vials. To mitigate this, consider using low-protein-binding tubes or pre-treating vials with a solution of bovine serum albumin (BSA), if compatible with your experimental design.
-
Category 3: Efficacy and Inconsistent Results
Q8: I am seeing high variability in my results between animals. What are the potential causes?
-
Problem: High variability can stem from multiple sources, including inconsistent dosing, animal-to-animal metabolic differences, or issues with the experimental procedure itself.
-
Solution:
-
Dosing Accuracy: Ensure precise and consistent administration. For IV injections, confirm proper vein cannulation. For IP injections, ensure the injection is truly intraperitoneal and not into the gut or subcutaneous fat.
-
Animal Handling: Stress can significantly impact physiological responses, particularly in pain and endocrine studies. Ensure consistent and gentle handling of animals. Acclimatize animals to the experimental procedures (e.g., handling, injection) before the study begins.
-
Pharmacokinetics: The time to peak effect (Tmax) can vary based on the administration route. Ensure that your behavioral or physiological measurements are being taken at the appropriate time post-injection. Refer to the pharmacokinetic data for guidance.
-
Dose-Response Curve: If you are new to using this compound, it is highly recommended to perform a dose-response study to determine the optimal dose for your specific model and endpoint.
-
Diagrams
Signaling Pathway
Caption: Signaling pathway of this compound via the mu-opioid receptor.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study with this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low efficacy of this compound.
Data & Protocols
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor Type | Radioligand Used for Competition | Ki (nM) or IC50 (nM) | Species | Reference Tissue |
| μ-Opioid (mu) | [¹²⁵I]this compound | N/A (Used as the primary ligand) | Rat | Striatum |
| δ-Opioid (delta) | [³H]DPLPE | High concentration needed for competition | Rat | Striatum |
Note: this compound is a highly selective mu-opioid receptor agonist. It competes poorly with delta-selective ligands, indicating much lower affinity for the delta receptor.
Table 2: Pharmacokinetic Parameters of this compound (DAMME)
| Species | Route | Dose | Half-life (t½) | Metabolic Clearance Rate (MCR) | Notes |
| Sheep | IV | Bolus | ~52 min | 21.6 ± 2.0 ml/min/kg | Data derived from radioimmunoassay following intravenous injection. |
| Human | IM | 0.25 mg | Not specified | Not specified | Peak hormonal effects observed within the first hour post-injection. |
| Human | IV | 0.25 mg | Not specified | 11.2 ± 1.1 ml/min/kg | Clearance rate measured in normal male subjects. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Rodent Studies
This protocol provides a general guideline for preparing this compound for intraperitoneal (IP) injection in mice.
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (Sterile Saline)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
-
Procedure:
-
Calculate Required Amount: Determine the total amount of this compound needed based on the desired dose (e.g., 1 mg/kg), the number of animals, and their average weight. Always include a small amount of overage (~10-15%) to account for transfer losses.
-
Prepare Stock Solution (e.g., 10 mg/mL in DMSO):
-
Allow the lyophilized this compound vial to come to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of sterile DMSO to the vial to create a concentrated stock solution. For example, to make a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex gently until the powder is completely dissolved. This stock solution can be aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution (on the day of experiment):
-
Thaw one aliquot of the DMSO stock solution.
-
Calculate the dilution required to reach the final injection concentration in a vehicle containing a low percentage of DMSO. For a 1 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the final concentration is 0.1 mg/mL.
-
To prepare 1 mL of this working solution with 5% DMSO:
-
Add 50 µL of the 10 mg/mL DMSO stock to a sterile tube.
-
Slowly add 950 µL of sterile saline to the tube while vortexing gently.
-
-
Ensure the final solution is clear and free of precipitation.
-
-
Administration:
-
Draw the required volume of the working solution into a sterile syringe. The injection volume for a 25g mouse at 10 mL/kg would be 250 µL.
-
Administer the solution via the desired route (e.g., intraperitoneally).
-
-
Protocol 2: Assessment of Analgesic Efficacy (Hot Plate Test)
This protocol outlines a common method to assess the analgesic effect of this compound.
-
Equipment:
-
Hot plate apparatus with adjustable, stable temperature control.
-
Timer/stopwatch.
-
Animal enclosures.
-
-
Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment. Handle the mice gently to minimize stress.
-
Baseline Measurement:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Gently place a mouse on the hot plate and immediately start the timer.
-
Observe the mouse for signs of pain, such as hind paw licking, stamping, or jumping. The time until one of these responses occurs is the baseline latency.
-
Immediately remove the mouse from the hot plate once a response is observed to prevent tissue damage. Implement a cut-off time (e.g., 30-45 seconds) to avoid injury to animals that do not respond.
-
Allow at least 2-3 baseline readings per animal, with sufficient time between readings.
-
-
Drug Administration:
-
Administer this compound or vehicle control as described in Protocol 1.
-
-
Post-Treatment Measurement:
-
At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as done for the baseline.
-
-
Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., Two-Way ANOVA).
-
-
References
- 1. Exogenous opioid regulation of the hypothalamic-pituitary-adrenal axis in fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocrine effect of a methionine-enkephalin derivative (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the synthetic enkephalin analogue this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulatory effects of the synthetic enkephalin analogue this compound on colonic motor activity antagonized by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
refining FK 33-824 dosage for specific research models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining FK 33-824 dosage for specific research models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable, synthetic analog of methionine-enkephalin. Its primary mechanism of action is as a selective agonist for the µ-opioid receptor (MOR).[1][2] Binding of this compound to the µ-opioid receptor activates downstream signaling pathways, leading to its various physiological effects.
Q2: What are the common research applications of this compound?
A2: this compound is utilized in a variety of research areas, including:
-
Neuroscience: To study opioid receptor function, pain pathways (analgesia), and locomotor activity.[3][4]
-
Endocrinology: To investigate the role of opioids in hormone secretion and regulation.
-
Gastroenterology: To examine the effects of opioids on gut motility.
Q3: What vehicle should I use to dissolve and administer this compound?
A3: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo injections, such as subcutaneous or intramuscular administration, isotonic saline is a commonly used vehicle.
Q4: How stable is this compound in solution?
A4: this compound is more stable than the endogenous Met-enkephalin. However, it can still be subject to degradation over extended periods. It is recommended to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No-Observable Effect In Vitro
| Potential Cause | Troubleshooting Step |
| Degraded Compound | Prepare a fresh stock solution of this compound. Ensure proper storage of the compound and its solutions (aliquoted, protected from light, appropriate temperature). |
| Incorrect Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal effective concentration for your specific cell line and endpoint. |
| Low Receptor Expression | Confirm the expression of functional µ-opioid receptors in your cell model using techniques like qPCR, Western blot, or radioligand binding assays. |
| Cell Health | Ensure cells are healthy and within a suitable passage number. Poor cell health can lead to a diminished response. |
| Assay Conditions | Optimize incubation times. For competitive assays, ensure adequate pre-incubation with this compound before adding an antagonist. Check that the pH and ionic strength of your buffers are optimal for receptor binding. |
Issue 2: High Variability in In Vivo Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of the dose. Calibrate all equipment used for injections. |
| Animal Strain Variability | Be aware that different animal strains can exhibit varied responses to this compound.[4] Use a consistent strain for all experiments within a study. |
| Route of Administration | The route of administration (e.g., subcutaneous, intravenous, intramuscular) will significantly impact the pharmacokinetics and subsequent effects. Maintain a consistent route. |
| Stress-Induced Effects | Minimize animal stress during handling and injection, as stress can influence the endocrine and nervous systems, potentially confounding results. |
| Metabolism of the Compound | Consider the timing of your measurements relative to the administration of this compound to account for its metabolic clearance. |
Issue 3: Unexpected Side Effects in Animal Models
| Potential Cause | Troubleshooting Step |
| Dose is too High | Reduce the dosage. Perform a dose-finding study to identify the lowest effective dose with minimal side effects for your specific model and research question. |
| Off-Target Effects | While this compound is selective for the µ-opioid receptor, very high concentrations may lead to off-target effects. |
| Strain-Specific Sensitivity | Certain animal strains may be more susceptible to particular side effects. Consult literature for known strain differences.[4] |
Quantitative Data
The following tables summarize dosage and concentration data for this compound from various research models.
Table 1: In Vitro Effective Concentrations of this compound
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Porcine Granulosa Cells | Steroid Secretion | 1 nM | Inhibition of estradiol (B170435) secretion.[5] |
| Porcine Granulosa Cells | cAMP Secretion | 1 nM | Decrease in cAMP secretion.[5] |
| Porcine Theca Interna Cells | Steroid Secretion | 1 nM | Decrease in androstenedione, testosterone, and estradiol secretion.[6] |
| Porcine Theca Interna Cells | cAMP Secretion | 1 nM | Inhibition of cAMP secretion.[6] |
Table 2: In Vivo Effective Dosages of this compound
| Animal Model | Route of Administration | Dosage | Observed Effect |
| Human | Intramuscular | 0.25 mg | Decreased self-ratings of activation and well-being.[3] |
| Human | Intramuscular | 1.0 mg | Increased pain tolerance.[3] |
| Mice (DBA/2 strain) | Subcutaneous | Up to 40 mg/kg | Dose-related depressant effects on locomotor activity.[4] |
| Mice (C57BL/6 strain) | Subcutaneous | < 40 mg/kg | Enhanced locomotor activity.[4] |
| Mice (C57BL/6 strain) | Subcutaneous | 40 mg/kg | Short-lasting behavioral stimulation followed by depression and catatonia.[4] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay in Cultured Cells
This protocol is a general guideline for assessing the effect of this compound on adenylyl cyclase activity.
Materials:
-
Cells expressing the µ-opioid receptor (e.g., CHO-µ or HEK293-µ cells)
-
Cell culture medium (e.g., DMEM/F12)
-
This compound
-
DMSO (for stock solution)
-
IBMX (3-isobutyl-1-methylxanthine)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or radiometric)
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to 80-90% confluency.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Assay Medium: Prepare assay medium (e.g., serum-free medium containing 0.5 mM IBMX) to inhibit phosphodiesterase activity.
-
Treatment: a. Wash cells once with PBS. b. Add assay medium to the cells and pre-incubate for 15-30 minutes at 37°C. c. Prepare serial dilutions of this compound in assay medium. d. Add the this compound dilutions to the cells. e. To stimulate adenylyl cyclase, add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Signaling Pathway of this compound at the µ-Opioid Receptor
Caption: Downstream signaling cascade following this compound binding to the µ-opioid receptor.
Experimental Workflow for In Vivo Analgesia Study
Caption: A typical workflow for assessing the analgesic effects of this compound in an animal model.
Logical Troubleshooting Flowchart for Low In Vitro Signal
Caption: A logical flowchart for troubleshooting low signal issues in in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 125I-FK 33-824: a selective probe for radioautographic labeling of mu opioid receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the synthetic enkephalin analogue this compound on pain threshold and pain tolerance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain dependent effects of the enkephalin analogue this compound on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The response of phospholipase C/protein kinase C and adenylyl cyclase/protein kinase A pathways in porcine theca interna cells to opioid agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying potential artifacts in FK 33-824 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts and unexpected outcomes during experiments with FK 33-824.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and stable synthetic analog of Met-enkephalin.[1] Its primary mechanism of action is as a high-affinity agonist for mu (µ)-opioid receptors.[2] Like other µ-opioid agonists, it can induce analgesia and has been observed to influence hormone secretion and other physiological processes.[3][4]
Q2: How stable is this compound in experimental conditions?
This compound is significantly more resistant to degradation by peptidases compared to endogenous enkephalins.[5] This stability makes it suitable for a range of in vitro and in vivo experiments. However, as with any peptide, prolonged storage in solution, especially at room temperature, should be avoided to minimize degradation. It is recommended to prepare fresh solutions or aliquot and store at -20°C or -80°C.
Q3: What are the known off-target effects of this compound?
While this compound shows high affinity for µ-opioid receptors, it may also interact with other opioid receptor subtypes (delta and kappa) at higher concentrations.[6] Some studies have reported effects of this compound that are not reversed by the general opioid antagonist naloxone (B1662785), suggesting potential non-opioid receptor-mediated or naloxone-insensitive effects, particularly at high doses.[7]
Q4: How should I dissolve this compound for my experiments?
For in vitro experiments, this compound can typically be dissolved in sterile, nuclease-free water or a buffered solution such as PBS. To enhance solubility, a small amount of a solvent like DMSO can be used as a stock solution, which is then further diluted in the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and to include a vehicle control in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cell-Based Assays
Potential Cause 1: Receptor Desensitization
Prolonged exposure of cells to this compound can lead to the desensitization of µ-opioid receptors.[1][5] This can result in a diminished response over time, leading to variability in your data.
Troubleshooting Steps:
-
Time-Course Experiments: Conduct a time-course experiment to determine the optimal incubation time for your specific cell type and endpoint.
-
Pulsatile vs. Continuous Exposure: Consider a pulsatile application of this compound rather than continuous exposure to minimize receptor desensitization.
-
Washout Steps: Incorporate washout steps in your protocol to allow for receptor resensitization if multiple treatments are required.
Potential Cause 2: Interference with Assay Readout
Like many small molecules, this compound could potentially interfere with certain assay detection methods, such as fluorescence-based readouts.[8][9]
Troubleshooting Steps:
-
Control for Autofluorescence: Run a control experiment with this compound in the assay medium without cells or your target to check for any intrinsic fluorescence of the compound at the excitation and emission wavelengths of your assay.
-
Use a Different Detection Method: If interference is suspected, consider using an orthogonal assay with a different detection method (e.g., luminescence or absorbance-based) to validate your findings.[8]
Issue 2: Unexpected Physiological Responses in In Vivo Studies
Potential Cause: Systemic Effects of this compound
This compound can induce systemic physiological changes that may confound the interpretation of your experimental results. These can include sedation, altered hormone levels (e.g., prolactin, growth hormone), and cardiovascular effects.[3][4]
Troubleshooting Steps:
-
Dose-Response Studies: Perform thorough dose-response studies to identify the minimal effective dose that elicits the desired specific effect with minimal side effects.
-
Appropriate Controls: Use appropriate control groups, including vehicle-treated and, if possible, a positive control with a well-characterized opioid.
-
Monitor for Side Effects: Carefully monitor and record any observable side effects in your animal subjects, such as changes in activity levels or other behavioral parameters.
Data Summary
Table 1: Binding Affinities of this compound
| Receptor Subtype | Reported KD or Ki | Cell/Tissue Type | Reference |
| Mu (µ)-Opioid Receptor | KD = 1.3 nM and 5.8 nM (at 0°C) | Rat brain mitochondrial fraction | [2] |
| Mu (µ)-Opioid Receptor | KD = 1.9 nM (at 37°C) | Rat brain mitochondrial fraction | [2] |
Experimental Protocols
Protocol: Radioligand Binding Assay for µ-Opioid Receptor
This protocol is a general guideline for a competitive binding assay using a radiolabeled form of this compound (e.g., [3H]this compound).
Materials:
-
Cell membranes expressing µ-opioid receptors
-
[3H]this compound
-
Unlabeled this compound (for competition)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Naloxone (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes expressing the µ-opioid receptor.
-
In a microtiter plate, add a constant concentration of [3H]this compound to each well.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
For determining non-specific binding, add a high concentration of naloxone (e.g., 10 µM) to a set of control wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at the desired temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the Ki of this compound.
Visualizations
Caption: Canonical signaling pathway of this compound via the µ-opioid receptor.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Effects of Opioids on the Hypothalamo-Pituitary-Adrenal Axis | Annual Reviews [annualreviews.org]
- 4. scilit.com [scilit.com]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. Endomorphin-1: Induction of Motor Behavior and Lack of Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing FK 33-824 Binding Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of FK 33-824 binding in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary binding target?
A1: this compound is a potent synthetic analog of methionine-enkephalin.[1][2] Its primary binding target is the μ-opioid receptor (MOR), for which it is a selective agonist.[3][4]
Q2: What are the known binding affinities of this compound for different opioid receptors?
A2: this compound exhibits high affinity for the μ-opioid receptor, with reported dissociation constants (Kd) around 1.3 to 5.8 nM at 0°C and 1.9 nM at 37°C.[1] Its affinity for δ- and κ-opioid receptors is significantly lower, demonstrating its μ-receptor selectivity.[3]
Q3: What are some common off-target effects observed with this compound?
A3: While highly selective for the μ-opioid receptor, at higher concentrations, this compound may exhibit some binding to δ-opioid receptors.[3] Researchers should be mindful of potential cross-reactivity, especially when using high concentrations of the ligand.
Q4: How can I confirm that the observed effects in my experiment are mediated by the μ-opioid receptor?
A4: The effects of this compound can be reversed by the administration of naloxone (B1662785), a non-selective opioid receptor antagonist.[5] The inclusion of a naloxone control group in your experimental design can help confirm that the observed responses are mediated through opioid receptors.
Troubleshooting Guide: Enhancing this compound Binding Specificity
This guide provides solutions to common issues encountered during experiments with this compound, focusing on strategies to improve its binding specificity.
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Question: I am observing high background noise and non-specific binding in my [³H]this compound binding assay. How can I reduce this?
Answer: High non-specific binding can obscure the specific binding signal. Here are several steps to troubleshoot this issue:
-
Optimize Radioligand Concentration: Use a concentration of [³H]this compound at or below its Kd for the μ-opioid receptor (approximately 1-5 nM). Using excessively high concentrations can lead to binding to lower-affinity, non-specific sites.[6]
-
Increase Wash Steps: After the incubation step, increase the number and/or volume of washes with ice-cold buffer to more effectively remove unbound and non-specifically bound radioligand.
-
Pre-treat Filters: If using a filtration-based assay, pre-soak the glass fiber filters in a solution such as 0.5% polyethyleneimine (PEI). This helps to reduce the binding of the positively charged radioligand to the negatively charged filter material.[7]
-
Include Bovine Serum Albumin (BSA): Adding BSA (typically 0.1-1%) to your binding buffer can help to block non-specific binding sites on the assay plates, tubes, and filter membranes.
-
Use a Centrifugation Assay: As an alternative to filtration, a centrifugation-based method can be used to separate bound from free ligand, which may reduce filter-related non-specific binding.[6]
Issue 2: Apparent Off-Target Effects or Lack of Specificity
Question: My results suggest that this compound is causing effects that are not consistent with μ-opioid receptor activation. How can I improve its specificity?
Answer: While this compound is highly μ-selective, experimental conditions can influence its apparent specificity. Consider the following strategies:
-
Structural Modification of this compound Analogs:
-
Systematic Amino Acid Substitution: Replacing specific amino acids in the enkephalin analog sequence can enhance μ-receptor selectivity. For example, modifications at position 2 (D-Ala) and 4 (MePhe) are critical for μ-receptor recognition.[8] Introducing a D-amino acid at position 2 generally increases proteolytic stability and μ-receptor affinity.
-
C-terminal Modifications: Altering the C-terminal end of the peptide can influence receptor selectivity. For instance, creating dimeric analogs of enkephalins has been shown to modulate affinity and selectivity for μ and δ receptors.[9]
-
-
Employ Allosteric Modulators:
-
Positive Allosteric Modulators (PAMs): PAMs bind to a site on the receptor distinct from the orthosteric site (where this compound binds) and can enhance the affinity and/or efficacy of the primary ligand. The use of a μ-opioid receptor-specific PAM could potentially increase the specific binding of this compound at lower concentrations, thereby reducing the likelihood of off-target binding.
-
-
Site-Directed Mutagenesis of the Receptor:
-
For in vitro studies using recombinant receptors, specific amino acid residues in the μ-opioid receptor's binding pocket can be mutated to enhance the affinity for this compound or decrease affinity for other ligands. This is a powerful tool for dissecting the molecular determinants of binding specificity.
-
Quantitative Data
Table 1: Binding Affinity (Ki) of this compound and Other Opioid Ligands for Opioid Receptor Subtypes
| Ligand | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (δ/μ) | Selectivity (κ/μ) |
| This compound | ~1-2 | >1000 | >1000 | >500 | >500 |
| Morphine | 1.0 - 10 | 100 - 1000 | 100 - 1000 | ~100 | ~100 |
| DAMGO | 1.1 | 225 | 3630 | 205 | 3300 |
| DPDPE | 210 | 1.3 | 4900 | 0.006 | 23 |
| U-50,488 | 1300 | 2100 | 1.5 | 1.6 | 0.001 |
Note: Ki values are approximate and can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used, temperature).
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki of a Test Compound against [³H]this compound
Objective: To determine the binding affinity (Ki) of an unlabeled test compound for the μ-opioid receptor by measuring its ability to compete with the binding of [³H]this compound.
Materials:
-
Cell membranes prepared from cells expressing the μ-opioid receptor.
-
[³H]this compound (specific activity ~30-60 Ci/mmol).
-
Unlabeled this compound (for non-specific binding determination).
-
Test compound (unlabeled).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
96-well plates.
Procedure:
-
Plate Setup:
-
Total Binding: Add 50 µL of binding buffer.
-
Non-specific Binding (NSB): Add 50 µL of a saturating concentration of unlabeled this compound (e.g., 10 µM).
-
Competition: Add 50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Add Radioligand: To all wells, add 50 µL of [³H]this compound at a final concentration at or near its Kd (e.g., 2 nM).
-
Add Membranes: Add 100 µL of the membrane preparation (containing ~50-100 µg of protein) to each well.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of [³H]this compound used and Kd is the dissociation constant of [³H]this compound for the receptor.
-
Visualizations
Caption: Mu-opioid receptor signaling pathway upon activation by this compound.
Caption: Troubleshooting workflow for high non-specific binding in this compound assays.
References
- 1. [Binding of a tritiated enkephalinergic analog (this compound) to a mitochondrial fraction of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 125I-FK 33-824: a selective probe for radioautographic labeling of mu opioid receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of the structural parameters involved in the mu and delta opioid receptor discrimination of linear enkephalin-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opiate receptor binding characteristics of dimeric analogues of mu-selective DAGO-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting FK 33-824 Data
Welcome to the technical support center for FK 33-824, a synthetic Met-enkephalin analog and selective μ-opioid receptor agonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a stable, synthetic analog of methionine-enkephalin.[1][2] Its primary mechanism of action is as a selective agonist of the μ-opioid receptor (μ-OR).[1] While it is considered selective for the μ-opioid receptor, its selectivity has been a subject of some debate, and at higher concentrations, off-target effects at other opioid receptors (delta and kappa) might be observed.[3]
Q2: What are the known downstream signaling pathways affected by this compound?
Activation of the μ-opioid receptor by this compound is known to inhibit intracellular signaling pathways. In porcine granulosa and theca interna cells, this compound has been shown to suppress both the phospholipase C/protein kinase C (PLC/PKC) and the adenylyl cyclase/protein kinase A (AC/PKA) signal transduction systems.[3][4] This leads to a decrease in cyclic AMP (cAMP) secretion and a reduction in the enzymatic activity of PKC.[4]
Q3: What are the common side effects of this compound observed in human studies?
Clinical studies in humans have reported several side effects associated with this compound administration. These include a feeling of heaviness in the limbs, increased bowel sounds, injected conjunctivae, mild facial erythema, and a feeling of oppression.[5] These effects are largely antagonized by the opioid receptor antagonist naloxone.
Q4: Have there been conflicting results in clinical trials involving this compound?
Yes, some clinical trials have yielded conflicting or inconclusive results. For instance, in studies on schizophrenia, while an initial open study suggested potential benefits, a subsequent double-blind, cross-over trial did not show any significant differences between this compound and a placebo. One patient's condition even worsened, possibly due to a dopamine-stimulating effect. Interpreting results from clinical trials that do not show a significant treatment effect requires careful consideration to avoid making unwarranted claims of "no treatment benefit".[6]
Troubleshooting Guides
Issue 1: High variability or unexpected results in dose-response experiments.
-
Question: My dose-response curve for this compound is not showing a clear sigmoidal shape, or I'm observing high variability between replicates. What could be the cause?
-
Answer:
-
Inadequate Concentration Range: Ensure that the tested concentration range for this compound is wide enough to capture the full dose-response relationship, including the baseline and maximum effect plateaus.[7] An incomplete curve can make it difficult to accurately determine parameters like EC50 or IC50.
-
Receptor Desensitization: Prolonged exposure to an agonist like this compound can lead to receptor desensitization and downregulation, which can affect the cellular response over time. Consider optimizing the incubation time to capture the initial response before significant desensitization occurs.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects by binding to other opioid receptors (delta, kappa) or interacting with other signaling pathways.[3][8] This can lead to a complex dose-response relationship that deviates from a simple sigmoidal curve. Consider using a selective antagonist for the μ-opioid receptor, like naloxone, to confirm that the observed effects are mediated by this receptor.
-
Experimental System Variability: The response to this compound can be highly dependent on the cell type or tissue being studied. The expression levels of μ-opioid receptors and the specific downstream signaling components can vary, leading to different sensitivities and maximal responses.
-
Issue 2: Difficulty in interpreting off-target or non-specific binding in radioligand assays.
-
Question: In my [125I]this compound radioligand binding assay, I'm observing high non-specific binding. How can I troubleshoot this?
-
Answer:
-
Definition of Non-Specific Binding: Non-specific binding is typically determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites.
-
Choice of Competitor: Use a structurally different, high-affinity ligand for the μ-opioid receptor to define non-specific binding. This helps to ensure that you are truly measuring binding to non-receptor components.
-
Optimizing Assay Conditions: Factors such as incubation time, temperature, and buffer composition can influence non-specific binding. Ensure these are optimized for your specific membrane preparation or cell line.
-
Radioligand Quality: The purity and specific activity of the [125I]this compound can impact the results. Ensure the radioligand is of high quality and has not degraded.
-
Plate Type: Some radioligands can bind non-specifically to standard plastic plates. Using non-binding surface (NBS) plates can help to reduce this issue.[9]
-
Issue 3: Reconciling in vitro and in vivo data.
-
Question: My in vitro results with this compound are not translating to the expected in vivo effects. What could be the reasons for this discrepancy?
-
Answer:
-
Pharmacokinetics and Metabolism: this compound, while more stable than natural enkephalins, is still a peptide and can be subject to degradation and have a specific pharmacokinetic profile in vivo.[5] Its ability to cross the blood-brain barrier, its distribution to target tissues, and its rate of clearance will all influence its in vivo efficacy.
-
Complex Physiological Responses: In vivo, the effects of this compound are integrated into a complex physiological system. For example, its effects on the hypothalamic-pituitary-adrenal (HPA) axis and hormone secretion can be influenced by central and peripheral mechanisms that are not fully recapitulated in an in vitro setting.[10]
-
Side Effects: The side effects observed in vivo, such as sedation or changes in gastrointestinal motility, can confound the interpretation of the primary outcome measure.[11][12]
-
Quantitative Data Summary
Table 1: Doses of this compound Used in Human Studies
| Study Type | Route of Administration | Dose Range | Observed Effects | Reference |
| Pain Threshold and Tolerance | Intramuscular | 0.25 mg - 1.0 mg | Increased pain tolerance | [5] |
| Glucose Tolerance | Intramuscular | 0.5 mg | Diminished insulin (B600854) response | [13] |
| Endocrine Effects | Intramuscular | 0.5 mg | Increased prolactin and growth hormone | [14] |
| Schizophrenia | Intramuscular | 2 mg daily | No significant difference from placebo | |
| ACTH Secretion | Intravenous | 0.25 mg | Blocked CRH-induced ACTH secretion | [15] |
Table 2: Effects of this compound on Hormone Secretion in Normal Human Subjects
| Hormone | Effect of this compound | Notes | Reference |
| Prolactin (PRL) | Increase | Effect abolished by naloxone | [14] |
| Growth Hormone (GH) | Increase | Effect abolished by naloxone | [14] |
| Cortisol | Decrease | Effect not modified by naloxone | |
| ACTH | Inhibition of CRH-induced secretion | - | [15] |
| Insulin | Decreased response to glucose | - | [13] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for μ-Opioid Receptor using [125I]this compound
This protocol provides a general framework for a competitive radioligand binding assay. Specific parameters should be optimized for the experimental system being used.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing μ-opioid receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Set up the assay in a 96-well plate.
-
For total binding, add membranes, [125I]this compound (at a concentration near its Kd), and binding buffer.
-
For non-specific binding, add membranes, [125I]this compound, and a high concentration of an unlabeled μ-opioid receptor ligand (e.g., naloxone).
-
For competition binding, add membranes, [125I]this compound, and varying concentrations of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Visualizations
Caption: Signaling pathway of this compound via the μ-opioid receptor.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The response of phospholipase C/protein kinase C and adenylyl cyclase/protein kinase A pathways in porcine theca interna cells to opioid agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the synthetic enkephalin analogue this compound on pain threshold and pain tolerance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reporting and interpretation of results from clinical trials that did not claim a treatment difference: survey of four general medical journals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of Opioids on the Hypothalamo-Pituitary-Adrenal Axis | Annual Reviews [annualreviews.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of an enkephalin-analogue (this compound) on glucose tolerance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the synthetic enkephalin analogue this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
best practices for storing and handling FK 33-824
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the storing and handling of FK 33-824.
Best Practices for Storing and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental success. Below are guidelines for optimal storage conditions and safe handling procedures.
Storage of Solid Compound
For extended shelf life, it is recommended to store this compound as a solid powder under the following conditions:
| Parameter | Recommendation |
| Temperature | Short-term (days to weeks): 0 - 4°C Long-term (months to years): -20°C |
| Environment | Dry and dark location |
| Shelf Life | >3 years (if stored properly) |
Solution Preparation and Storage
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare stock solutions in DMSO and store them under the following conditions:
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Storage | Aliquot and store at -20°C to avoid multiple freeze-thaw cycles. |
Safe Handling
Adherence to standard laboratory safety protocols is essential when working with this compound. Always consult the Safety Data Sheet (SDS) for comprehensive safety information. General handling precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Work in a well-ventilated area to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with plenty of water.
-
Disposal: Dispose of unused this compound and its containers in accordance with local, state, and federal regulations.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic analog of Met-enkephalin. It functions as a μ-opioid receptor (MOR) agonist.[2] Upon binding to the MOR, a G-protein coupled receptor (GPCR), it initiates a downstream signaling cascade.
Q2: What are the main downstream effects of μ-opioid receptor activation by this compound?
A2: Activation of the μ-opioid receptor by an agonist like this compound leads to the activation of inhibitory G-proteins (Gαi/o). This has two primary effects:
-
Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channel activity, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.
These actions collectively lead to a decrease in neuronal excitability.
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound has been used in various in vivo studies in animal models. For example, it has been shown to elicit an increase in growth hormone release in wethers and has been used to study its effects on the endocrine system in rats and chickens.
Troubleshooting Guide
Encountering issues during experiments is common. This guide addresses potential problems and offers solutions when working with this compound.
Issue 1: Inconsistent or No Cellular Response
-
Question: Why am I not observing the expected cellular response after treating my cells with this compound?
-
Answer:
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. It is recommended to use freshly prepared solutions or newly thawed aliquots.
-
Cell Health and Receptor Expression: Verify the health of your cell line and confirm the expression of functional μ-opioid receptors. Low receptor density or poor cell viability can lead to a diminished or absent response.
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Issue 2: High Background Signal in Binding Assays
-
Question: My radioligand binding assay with this compound shows high non-specific binding. How can I reduce this?
-
Answer:
-
Optimize Ligand Concentration: Use a radiolabeled ligand at a concentration at or below its dissociation constant (Kd) to favor specific binding.
-
Washing Steps: Increase the number and volume of wash steps with ice-cold buffer after incubation to more effectively remove unbound radioligand.
-
Filter Pre-treatment: If using glass fiber filters, pre-treating them with a solution like 0.33% polyethyleneimine (PEI) can reduce the non-specific binding of positively charged radioligands.
-
Experimental Protocols
Below are generalized protocols for common in vitro experiments involving this compound. These should be optimized for your specific experimental setup.
Protocol 1: In Vitro Cell Treatment and Lysis for Downstream Analysis
This protocol describes the general steps for treating adherent cells with this compound and preparing cell lysates for subsequent analysis (e.g., Western blotting).
-
Cell Culture: Plate cells at an appropriate density in a culture dish or plate and allow them to adhere and grow to the desired confluency (typically 80-90%).
-
Compound Preparation: Prepare the desired concentrations of this compound by diluting the DMSO stock solution in serum-free media. Include a vehicle control (DMSO in serum-free media) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the media containing this compound or the vehicle control. Incubate for the desired time at 37°C.
-
Cell Lysis:
-
After incubation, place the culture plate on ice and aspirate the treatment media.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[3]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors).[3][4]
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[4]
-
Carefully transfer the supernatant (soluble protein fraction) to a new tube.[3]
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). The lysate is now ready for downstream applications like Western blotting.
Protocol 2: Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the μ-opioid receptor using a radiolabeled ligand (e.g., [¹²⁵I]this compound).[2]
-
Membrane Preparation: Prepare cell membranes from cells or tissues known to express the μ-opioid receptor.
-
Assay Buffer: Use a suitable binding buffer, for example, 50 mM Tris, 3 mM MgCl₂, and 0.1% bovine serum albumin (pH 7.4).[2]
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, cell membranes, and the radiolabeled ligand (e.g., [¹²⁵I]this compound) at a concentration near its Kd.[2]
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 μM naloxone) to a set of wells.[2]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.33% PEI) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of the competitor (this compound) to determine the IC50, which can then be used to calculate the Ki (inhibition constant).
Signaling Pathways
This compound exerts its effects by activating the μ-opioid receptor, a G-protein coupled receptor. The following diagrams illustrate the general workflow for an in vitro cell-based assay and the canonical signaling pathway of the μ-opioid receptor.
Caption: A generalized workflow for an in vitro cell-based experiment using this compound.
Caption: Canonical signaling pathway of the μ-opioid receptor activated by this compound.
References
Validation & Comparative
Validating FK 33-824's μ-Opioid Receptor Specificity with Naloxone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the μ-opioid receptor agonist FK 33-824 and the validation of its receptor specificity using the antagonist naloxone (B1662785). The information presented herein is supported by experimental data to aid in the objective assessment of this compound's performance and its interactions with the μ-opioid receptor.
Introduction
This compound is a synthetic enkephalin analog that has demonstrated potent agonistic activity at the μ-opioid receptor.[1] Understanding the specificity of this interaction is crucial for its development and application as a pharmacological tool and potential therapeutic agent. Naloxone, a non-selective opioid receptor antagonist, is an essential tool for validating the receptor-mediated effects of opioid agonists like this compound. By competitively blocking the binding of this compound to the μ-opioid receptor, naloxone can be used to confirm that the observed physiological and cellular effects of this compound are indeed mediated through this specific receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies, illustrating the interaction between this compound and naloxone at the μ-opioid receptor.
In Vitro Binding and Functional Assays
| Assay Type | Agonist | Agonist Parameter (EC₅₀/IC₅₀) | Antagonist | Antagonist Parameter (pA₂) | Reference |
| In Vivo Gastrointestinal Transit (Rat) | This compound | ~1 µg/kg (ED₅₀) | N-methyl naloxone | 7.10 | [2] |
| In Vivo Gastrointestinal Transit (Rat) | Morphine | ~10 µg/kg (ED₅₀) | N-methyl naloxone | 7.34 | [2] |
| Isolated Guinea-Pig Ileum | Morphine | - | Naloxone | 8.56 (naive), 7.95 (tolerant) | [3] |
Note: The pA₂ value is a measure of the potency of an antagonist. A higher pA₂ value indicates a more potent antagonist.
In Vivo Studies
| Study Type | Species | Effect of this compound | Antagonist | Dose of Antagonist | Outcome | Reference |
| Colonic Motor Activity | Human | Increased tonic intraluminal pressure and contractions | Naloxone | 4 mg (i.v.) | Effects of this compound were greatly attenuated | [4] |
| Colonic Motor Activity | Human | Increased tonic intraluminal pressure and contractions | Naloxone | 10 mg (i.v.) | Effects of this compound were abolished for 15-30 min | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used to characterize the interaction between this compound and naloxone.
Radioligand Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).
-
Test Compound: this compound.
-
Antagonist: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, a high concentration of naloxone (e.g., 10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well to separate bound and free radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value for this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To measure the functional activation of G proteins coupled to the μ-opioid receptor by an agonist (this compound) and its inhibition by an antagonist (naloxone).
Materials:
-
Receptor Source: Membranes from cells expressing the μ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: this compound.
-
Antagonist: Naloxone.
-
Assay Buffer: Containing GDP, MgCl₂, and NaCl.
Procedure:
-
Pre-incubation: Incubate membranes with varying concentrations of naloxone.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells.
-
Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.
-
Incubation: Incubate to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Termination and Filtration: Stop the reaction and filter the samples.
-
Counting: Measure the radioactivity on the filters.
-
Data Analysis: Determine the EC₅₀ of this compound in the absence and presence of naloxone to perform a Schild analysis and calculate the pA₂ value for naloxone.
In Vivo Analgesia Study (e.g., Tail-Flick Test)
Objective: To assess the analgesic effect of this compound and its reversal by naloxone in an animal model.
Materials:
-
Animals: Rats or mice.
-
Test Compound: this compound.
-
Antagonist: Naloxone.
-
Apparatus: Tail-flick analgesia meter.
Procedure:
-
Baseline Measurement: Determine the baseline tail-flick latency for each animal.
-
Drug Administration:
-
Administer naloxone (or vehicle) at a specific time point before the agonist.
-
Administer this compound (or vehicle) at different doses.
-
-
Testing: Measure the tail-flick latency at various time points after this compound administration.
-
Data Analysis: Generate dose-response curves for this compound in the presence and absence of naloxone to demonstrate a rightward shift in the curve, indicative of competitive antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the validation of this compound's μ-opioid receptor specificity.
Caption: μ-Opioid Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: In Vivo Antagonism Experimental Workflow.
Conclusion
References
- 1. 125I-FK 33-824: a selective probe for radioautographic labeling of mu opioid receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gastrointestinal transit by morphine and this compound in the rat and comparative narcotic antagonist properties of naloxone and its N-methyl quaternary analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of the dissociation constant of naloxone in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulatory effects of the synthetic enkephalin analogue this compound on colonic motor activity antagonized by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Efficacy of FK 33-824 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of the synthetic enkephalin analog, FK 33-824, and the classical opioid analgesic, morphine. The information presented is based on preclinical experimental data to assist researchers in understanding their relative potency, mechanisms of action, and experimental evaluation.
Quantitative Comparison of Analgesic Efficacy and Receptor Binding
The following table summarizes the key quantitative parameters of this compound and morphine, providing a direct comparison of their analgesic potency and receptor binding affinities.
| Parameter | This compound | Morphine | Species/Assay |
| Analgesic Potency (ED50) | |||
| Tail-Flick Test (intracerebroventricular) | More potent than morphine | Less potent than this compound | Rat |
| Receptor Binding Affinity (Ki) | |||
| μ (mu) Opioid Receptor | High affinity, selective agonist | High affinity | Rat Brain Membranes |
| δ (delta) Opioid Receptor | Low affinity | Low affinity | Rat Brain Membranes[1] |
| κ (kappa) Opioid Receptor | Low affinity | Low affinity | Rat Brain Membranes[1] |
| Duration of Action | Long-lasting | Shorter duration than this compound | Rhesus Monkey (suppression of withdrawal)[2] |
Mechanism of Action: Shared Pathways
Both this compound and morphine exert their analgesic effects primarily through the activation of the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR)[3]. This compound is a synthetic analog of methionine-enkephalin and acts as a selective agonist at the μ-opioid receptor. Morphine is a naturally occurring opioid alkaloid that also demonstrates high affinity for the μ-opioid receptor.
Activation of the μ-opioid receptor by either this compound or morphine initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade initiated by this compound or morphine.
Experimental Protocols
Detailed methodologies for key in vivo analgesic assays are provided below. These protocols are essential for the consistent and reliable evaluation of analgesic compounds.
Tail-Flick Test
The tail-flick test is a common method to assess the spinal analgesic effects of drugs.
Caption: Workflow for the tail-flick analgesic assay.
Procedure:
-
Animal Acclimatization: Mice or rats are gently placed in a restraining device, allowing the tail to be exposed.
-
Baseline Latency: A radiant heat source is focused on a specific portion of the tail. The time taken for the animal to "flick" its tail away from the heat is recorded as the baseline latency.
-
Drug Administration: The test compound (this compound or morphine) or a vehicle control is administered, typically via subcutaneous, intraperitoneal, or intracerebroventricular injection.
-
Post-Drug Latency Measurement: At predetermined time intervals after drug administration, the tail-flick latency is measured again.
-
Cut-off Time: A maximum exposure time (cut-off) is established to prevent tissue damage to the animal's tail.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE). The dose required to produce a 50% effect (ED50) is calculated from the dose-response curve.
Hot-Plate Test
The hot-plate test is used to evaluate the supraspinal analgesic effects of compounds.
Procedure:
-
Apparatus: A hot plate with a surface maintained at a constant temperature (e.g., 55°C) is used. The animal is confined to the surface by a transparent cylinder.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., paw licking, jumping) is observed is recorded as the baseline latency.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Drug Latency Measurement: The latency to the nociceptive response is measured at specific time points after drug administration.
-
Cut-off Time: A cut-off time is employed to prevent paw tissue damage.
-
Data Analysis: The results are analyzed similarly to the tail-flick test to determine the analgesic efficacy.
Acetic Acid-Induced Writhing Test
This test is sensitive to peripherally and centrally acting analgesics and is used to assess visceral pain.
Procedure:
-
Animal Grouping: Mice are divided into control, standard (e.g., morphine), and test groups.
-
Drug Administration: The test compound or standard drug is administered prior to the induction of writhing.
-
Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing behavior.
-
Observation: Following the injection of acetic acid, each mouse is placed in an individual observation chamber, and the number of writhes is counted over a specific period (e.g., 10-20 minutes)[4][5].
-
Data Analysis: The analgesic effect is determined by the reduction in the number of writhes in the drug-treated groups compared to the control group[4][5].
Conclusion
Both this compound and morphine are potent analgesics that mediate their effects through the μ-opioid receptor. Preclinical data suggests that this compound may have a higher analgesic potency and a longer duration of action compared to morphine[2]. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other opioid analgesics. Further research is warranted to fully elucidate the therapeutic potential and side-effect profiles of this compound in comparison to established opioids like morphine.
References
Comparative Analysis of FK 33-824 and Fentanyl on Neuronal Firing: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of FK 33-824, a synthetic enkephalin analog, and fentanyl, a potent synthetic opioid, on neuronal firing. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, receptor binding affinities, and electrophysiological effects.
Introduction
Both this compound and fentanyl exert their primary effects through the activation of opioid receptors, particularly the mu-opioid receptor (μOR), which are widely distributed throughout the central nervous system.[1][2] Activation of these receptors leads to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release, producing potent analgesic effects.[1][3] However, despite their shared target, the nuanced differences in their pharmacology lead to distinct profiles of action on neuronal firing.
Receptor Binding Affinity
The affinity of a compound for its receptor is a critical determinant of its potency and pharmacological profile. Both this compound and fentanyl are potent agonists at the μ-opioid receptor.
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
| This compound | μ-opioid | Not explicitly quantified in the provided results | N/A | [2][4] |
| Fentanyl | μ-opioid | 1.2 - 1.4 nM | Guinea pig | [5] |
| 0.22 nM (for carfentanil, a potent analog) | N/A | [5] |
Note: While specific Ki values for this compound were not found in the search results, it is consistently described as a potent and selective μ-opioid receptor agonist.[2][6] Fentanyl's binding affinity can vary depending on the experimental conditions and the specific analog being tested, with some derivatives exhibiting sub-nanomolar affinity.[5]
Mechanism of Action on Neuronal Firing
The binding of both this compound and fentanyl to μ-opioid receptors on a neuron's membrane initiates a signaling cascade that typically leads to the inhibition of neuronal activity.
The general mechanism involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1] This leads to hyperpolarization of the neuronal membrane and a decrease in the release of neurotransmitters.[1]
Caption: Opioid receptor signaling pathway.
Electrophysiological Effects on Neuronal Firing
The ultimate effect of these signaling events is a change in the firing pattern of neurons.
Studies have shown that this compound induces a dose-dependent hyperpolarization and a reduction in the spontaneous firing of pedunculopontine neurons.[6] This inhibitory effect is mediated by μ-opioid receptors and is blocked by the antagonist naloxone.[6] In the hippocampus, this compound has been shown to reduce the amplitude of monosynaptic inhibitory postsynaptic potentials (IPSPs), suggesting a disinhibitory action.[7] Furthermore, it decreased the frequency of miniature, action potential-independent, spontaneous inhibitory synaptic currents (mIPSCs) without changing their mean amplitude.[7] In thalamic neurons, this compound induced a morphine-like action, suppressing nociceptive responses.[8]
Fentanyl's effects on neuronal firing can be more complex and context-dependent. Acute application of fentanyl has been shown to decrease the frequency of spontaneous action potentials in striatal neurons.[9][10] Specifically, it modestly reduced the frequency of action potentials in dopamine (B1211576) D2 receptor-expressing medium spiny neurons (MSNs) but not in D1 receptor-expressing MSNs at high stimulating currents.[9][11] However, prolonged exposure to fentanyl can lead to a dramatic attenuation of firing rates in both D1 and D2 MSNs.[9][11] Interestingly, some studies suggest that sustained fentanyl exposure can inhibit striatal MSN activity through a non-opioid receptor-dependent pathway, potentially involving α1-adrenoceptors.[9][11]
In addition to its inhibitory effects, fentanyl can also have excitatory effects on the electroencephalogram (EEG), increasing the latency of major peaks from auditory-evoked potentials.[12] This is in contrast to the classical concept of brain activity depression associated with a deepening of anesthesia.[12]
| Parameter | This compound | Fentanyl | References |
| Spontaneous Firing Rate | Decreased | Decreased (acute); Dramatically decreased (prolonged) | [6][9][10] |
| Membrane Potential | Hyperpolarization | Hyperpolarization (via μOR activation) | [1][6] |
| IPSP Amplitude | Decreased | N/A | [7] |
| mIPSC Frequency | Decreased | N/A | [7] |
| EEG | N/A | Increased latency of AEPs, potential for excitatory effects | [12] |
| Neuron Type Specificity | Pedunculopontine neurons, Thalamic neurons | D2-expressing MSNs (acute); D1 and D2 MSNs (prolonged) | [6][8][9][11] |
Experimental Protocols
The following provides a general overview of the methodologies used in the cited studies to assess the effects of this compound and fentanyl on neuronal firing.
-
In Vitro Slice Electrophysiology: This technique involves recording from neurons in brain slices kept viable in artificial cerebrospinal fluid. Intracellular or whole-cell patch-clamp recordings are used to measure membrane potential, action potentials, and postsynaptic currents.
-
In Vivo Electrophysiology: This method involves recording the electrical activity of neurons in a live, anesthetized animal. Extracellular recordings can monitor the firing rate of individual or multiple neurons in response to drug administration.
-
Electroencephalography (EEG): EEG is used to record the electrical activity of the brain from the scalp. It provides a measure of overall brain activity and can be used to assess changes in brain states, such as sedation.[13][14]
Caption: Experimental workflow for electrophysiology.
Conclusion
Both this compound and fentanyl are potent μ-opioid receptor agonists that generally inhibit neuronal firing. This is primarily achieved through the activation of GIRK channels and inhibition of calcium channels, leading to membrane hyperpolarization and reduced neurotransmitter release.
However, key differences exist. This compound has demonstrated clear inhibitory effects on spontaneous firing and has been shown to modulate inhibitory synaptic transmission.[6][7] Fentanyl's effects can be more complex, with differential actions on dopamine receptor-expressing neurons and the potential for non-opioid receptor-mediated effects with prolonged exposure.[9][11] Furthermore, fentanyl can produce excitatory EEG signatures, which is not a typically reported effect for this compound.[12]
These distinctions are crucial for understanding the unique pharmacological profiles of these compounds and for the development of novel analgesics with improved therapeutic windows. Further head-to-head comparative studies are warranted to fully elucidate the differences in their effects on neuronal firing across various brain regions and neuronal populations.
References
- 1. What is the mechanism of Fentanyl? [synapse.patsnap.com]
- 2. 125I-FK 33-824: a selective probe for radioautographic labeling of mu opioid receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. txaf.org [txaf.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opiates inhibit pedunculopontine neurones in guinea pig brainstem slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of mu-opioid receptor-mediated presynaptic inhibition in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study on the electrophysiological responses at thalamic level to different analgesic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Sustained fentanyl exposure inhibits neuronal activity in dissociated striatal neuronal-glial cocultures through actions independent of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Excitatory effects of fentanyl upon the rat electroencephalogram and auditory-evoked potential responses during anaesthesia | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 13. news.harvard.edu [news.harvard.edu]
- 14. An electroencephalogram biomarker of fentanyl drug effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Hormonal Impact of FK 33-824: A Comparative Analysis with Antagonist Blockade
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of synthetic opioid analogs is paramount. This guide provides a comparative analysis of the hormonal changes induced by FK 33-824, a potent enkephalin analog, and the validation of these effects through the use of opioid receptor antagonists. The data presented is compiled from key studies to offer a clear, evidence-based overview.
This compound, a synthetic analog of methionine-enkephalin, demonstrates specific affinity for brain opiate receptors.[1] Its administration has been shown to elicit a distinct pattern of hormonal responses. To verify that these responses are mediated through opioid receptors, studies have employed antagonists such as naloxone (B1662785), a competitive opioid receptor antagonist that blocks the effects of opioids without activating the receptors themselves.[2][3][4]
Comparative Analysis of Hormonal Changes
The administration of this compound induces significant changes in several key hormones. The following tables summarize the quantitative data from clinical investigations, comparing the effects of this compound alone and in the presence of the opioid antagonist, naloxone.
Prolactin (PRL) and Growth Hormone (GH) Response
| Treatment Group | Peak Prolactin (PRL) Increase | Peak Growth Hormone (GH) Increase | Antagonist Effect |
| This compound (0.5 mg, i.m.) | Significant increase (p < 0.001)[1][5] | Significant increase (p < 0.001)[1][5] | N/A |
| Naloxone (4 mg, i.v.) + this compound (0.5 mg, i.m.) | Abolished the increase induced by this compound[1][5] | Abolished the increase induced by this compound[1][5] | Complete blockade |
| Placebo | No significant change | No significant change | N/A |
| Naloxone alone | No hormonal effect[1][5] | No hormonal effect[1][5] | N/A |
Cortisol and Adrenocorticotropic Hormone (ACTH) Response
| Treatment Group | Plasma Cortisol Change | Plasma ACTH Change | Antagonist Effect on Cortisol |
| This compound (0.5 mg, i.m.) | Significantly lowered (p < 0.001)[1][5] | Below assay sensitivity, but implied suppression[1] | N/A |
| Naloxone (4 mg, i.v.) + this compound (0.5 mg, i.m.) | Did not modify the decrease induced by this compound[1][5] | Not specified | No blockade |
| Placebo | No significant change | No significant change | N/A |
Other Hormonal and Physiological Responses
| Parameter | Effect of this compound (0.5 mg, i.m.) | Effect of Naloxone (4 mg, i.v.) on this compound-induced change |
| Luteinizing Hormone (LH) | Unchanged[1] | Not applicable |
| Follicle-Stimulating Hormone (FSH) | Unchanged[1] | Not applicable |
| Thyrotropin (TSH) | Unchanged[1] | Not applicable |
| Thyroxine (T4) | Unchanged[1] | Not applicable |
| Triiodothyronine (T3) | Unchanged[1] | Not applicable |
| Insulin | Unchanged[1] | Not applicable |
| Glucagon (B607659) | Unchanged[1] | Not applicable |
| Free Water Clearance | Enhanced (p < 0.01)[1][5] | Did not modify the increase[1][5] |
Experimental Protocols
The following methodologies are based on a key clinical trial investigating the endocrine effects of this compound and its antagonism by naloxone.
Study Design: A randomized, placebo-controlled, crossover study was conducted in 14 healthy male volunteers.[1]
Treatment Administration:
-
This compound: 0.5 mg administered intramuscularly (i.m.).[1]
-
Naloxone: 4 mg administered intravenously (i.v.) as a pretreatment before this compound administration.[1]
-
Placebo: Saline solution administered i.m.[1]
Blood Sampling: Venous blood samples were collected at baseline (time 0) and at regular intervals (e.g., 30, 60, 120, 180 minutes) after drug administration for hormonal analysis.[1][7]
Hormone Assays: Plasma levels of Prolactin (PRL), Growth Hormone (GH), ACTH, cortisol, Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Thyrotropin (TSH), Thyroxine (T4), Triiodothyronine (T3), insulin, and glucagon were measured using radioimmunoassay (RIA).[1][7]
Physiological Measurements: Urine volume and osmolar clearance were measured to calculate free water clearance.[1]
Statistical Analysis: Statistical significance of hormonal changes was determined using appropriate statistical tests, with a p-value of less than 0.05 considered significant.[1]
Visualizing the Pathways and Workflow
To further elucidate the interactions and experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound and its blockade by naloxone.
Caption: Workflow for validating this compound hormonal effects.
References
- 1. karger.com [karger.com]
- 2. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Opioid Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocrine effect of a methionine-enkephalin derivative (this compound) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The met-enkephalin analog this compound and naloxone do not directly influence cortisol secretion by cultured human adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for altered opioid activity in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of FK 33-824 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic Met-enkephalin analog, FK 33-824, a selective µ-opioid receptor agonist. The following sections detail its performance against other opioid compounds in various cell lines, supported by experimental data and protocols.
Comparative Analysis of Receptor Binding and Functional Assays
The following tables summarize the quantitative data on the binding affinity and functional effects of this compound in comparison to other opioid receptor agonists across different cell lines.
Table 1: Opioid Receptor Binding Affinities in HEK 293S Cells
| Compound | Receptor Subtype | Kᵢ (nM) | Cell Line |
| This compound | µ-opioid | Data not specified, used as radioligand | HEK 293S |
| AZD2327 | µ-opioid | >1000 | HEK 293S |
| AZD2327 | δ-opioid | Potent Ki values | HEK 293S |
| AZD2327 | κ-opioid | >1000 | HEK 293S |
| Deltorphin II | δ-opioid | Data not specified, used as radioligand | HEK 293S |
| DPDYN | κ-opioid | Data not specified, used as radioligand | HEK 293S |
Table 2: Effects on Steroid Hormone Secretion in Porcine Primary Cells
| Cell Line | Treatment | Basal Secretion Change | Stimulated Secretion Change (Stimulant) |
| Granulosa Cells | This compound (1 nM) | ↓ Estradiol | - |
| Adrenocortical Cells | This compound | ↑ Cortisol | ↑ Cortisol (ACTH) |
| Adrenocortical Cells | DPLPE (δ-agonist) | ↑ Cortisol | No effect on ACTH-stimulated cortisol |
| Adrenocortical Cells | U50,488 (κ-agonist) | ↑ Cortisol | No effect on ACTH-stimulated cortisol |
| Adrenocortical Cells | This compound | No effect on Aldosterone (B195564) | No effect on Ang-II-stimulated aldosterone |
| Adrenocortical Cells | DPLPE (100 nM) | No effect on Aldosterone | ↓ Aldosterone (Ang-II) |
| Adrenocortical Cells | U50,488 (1-100 nM) | No effect on Aldosterone | ↓ Aldosterone (Ang-II) |
Table 3: G-Protein Activation in SH-SY5Y Human Neuroblastoma Cells
| Compound | EC₅₀ (nM) | Maximal Stimulation (%) |
| DAMGO | 49 ± 8 | 60 ± 9 |
| Endomorphin-1 | 38 ± 8 | 47 ± 9 |
| Endomorphin-2 | 64 ± 13 | 43 ± 6 |
| This compound | Potency comparable to DAMGO | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for assessing its effects.
Caption: Signaling pathway of this compound via the µ-opioid receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
1. Radioligand Binding Assay in HEK 293S Cells
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293S cells expressing the human µ-opioid receptor are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Competitive Binding Assay: Membranes are incubated in a buffer solution (e.g., 50 mM Tris, 3 mM MgCl₂, 0.1% bovine serum albumin, pH 7.4) with a constant concentration of a radiolabeled µ-opioid receptor ligand, such as [¹²⁵I]this compound (at 0.03 to 0.05 nM).
-
Incubation with Competitor: Varying concentrations of the non-radiolabeled competitor compound (e.g., AZD2327) are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Determination of Non-specific Binding: A high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone) is used in a parallel set of experiments to define non-specific binding.
-
Separation and Quantification: After incubation, the mixture is filtered to separate the membrane-bound radioligand from the free radioligand. The radioactivity on the filters is then quantified using a gamma counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) of the competitor is then calculated from the IC₅₀ value.
2. Steroid Hormone Secretion Assay in Porcine Adrenocortical Cells
-
Cell Isolation and Culture: Adrenocortical cells are isolated from porcine adrenal glands and cultured in appropriate media.
-
Experimental Treatment: The cultured cells are incubated with various concentrations of this compound and other opioid agonists (e.g., DPLPE, U50,488) for a defined period. For stimulated secretion, a secretagogue like ACTH or Angiotensin II is added along with the test compounds.
-
Sample Collection: At the end of the incubation period, the cell culture medium is collected.
-
Hormone Quantification: The concentrations of cortisol and aldosterone in the collected media are measured using specific immunoassays (e.g., ELISA or RIA).
-
Data Analysis: The hormone concentrations in the treated groups are compared to those in the control (untreated) and stimulant-only groups to determine the effect of the opioid agonists on basal and stimulated hormone secretion. Statistical analysis is performed to assess the significance of the observed effects.
3. [³⁵S]GTPγS Binding Assay in SH-SY5Y Cell Membranes
-
Membrane Preparation: Membranes are prepared from SH-SY5Y human neuroblastoma cells, which endogenously express µ-opioid receptors.
-
Assay Components: The assay mixture contains cell membranes, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the opioid agonist (e.g., DAMGO).
-
Incubation: The components are incubated together, allowing the agonist to bind to the µ-opioid receptor and activate the associated G-proteins. This activation leads to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated from the unbound analog, typically by rapid filtration. The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximal stimulation (Eₘₐₓ) are determined.
A Comparative Guide to the In Vitro Potency of FK 33-824 and Other Enkephalin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of FK 33-824, a synthetic enkephalin analog, with other key enkephalin analogs. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in the fields of pharmacology and drug development in understanding the relative potency and receptor selectivity of these opioid compounds.
Introduction to Enkephalin Analogs
Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation and neurotransmission. However, their therapeutic potential is limited by rapid degradation in vivo. Consequently, synthetic analogs have been developed to enhance stability and selectivity for the different opioid receptor subtypes (μ, δ, and κ). This guide focuses on the in vitro characterization of this compound in comparison to the endogenous enkephalins (Met-enkephalin and Leu-enkephalin) and other widely used synthetic analogs such as DAMGO and DADLE.
Quantitative Comparison of In Vitro Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other enkephalin analogs at the μ (mu), δ (delta), and κ (kappa) opioid receptors. These values are derived from radioligand binding assays and functional assays such as GTPγS binding and cAMP accumulation assays.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| This compound | Selective Agonist | - | - | [1][2] |
| DAMGO | 3.46 | - | - | [2] |
| Met-enkephalin | High Affinity | Highest Affinity | Very Low Affinity | [3] |
| Leu-enkephalin | High Affinity | Highest Affinity | Very Low Affinity | [3] |
| 3-Carboxamidonaltrexone | 1.9 | 110 | 22 | [1] |
Table 2: Functional Assay Potencies (EC50/IC50, nM)
| Compound | Assay Type | μ-Opioid Receptor (EC50/IC50, nM) | δ-Opioid Receptor (EC50/IC50, nM) | κ-Opioid Receptor (EC50/IC50, nM) | Reference |
| This compound | cAMP Assay | 1 (decreased cAMP) | - | - | [4] |
| DAMGO | GTPγS Assay | 12.8 | - | - | [5] |
| DAMGO | cAMP Assay | 3.23 | - | - | [5] |
| Met-enkephalin | GTPγS Assay | - | 47 | - | [6] |
| Met-enkephalin | cAMP Assay | - | 6.4 | - | [6] |
| Leu-enkephalin | cAMP Assay (β-arrestin 2 recruitment) | 977 | 8.9 | - | [7] |
| KOR agonist 1 | Functional Assay | 701.2 | 1649 | 3.4 | [1] |
Note: Functional assay results can vary significantly based on the specific cell line, receptor expression levels, and assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the replication of findings.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human opioid receptor of interest.
-
Radioligand: Typically [3H]-naloxone for general opioid receptor binding, or more selective radioligands like [3H]-DAMGO (for μ), [3H]-DPDPE (for δ), or [3H]-U-69,593 (for κ).
-
Test Compounds: this compound and other enkephalin analogs.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective antagonist like naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Cell membranes are homogenized in ice-cold assay buffer and centrifuged. The resulting pellet is resuspended in fresh buffer.
-
Assay Setup: In a 96-well plate, the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are combined in the assay buffer.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. Filters are washed with ice-cold buffer.
-
Quantification: Radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon agonist stimulation.
Materials:
-
Receptor Source: Membranes from cells expressing the opioid receptor.
-
[35S]GTPγS: Radiolabeled guanosine (B1672433) triphosphate analog.
-
GDP: Guanosine diphosphate, to enhance agonist-stimulated binding.
-
Test Compounds: this compound and other enkephalin analogs.
-
Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, membrane preparations, [35S]GTPγS, GDP, and varying concentrations of the agonist are combined in the assay buffer.
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Filtration and Quantification: The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The amount of stimulated [35S]GTPγS binding is plotted against the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of an opioid agonist to inhibit adenylyl cyclase, the enzyme responsible for cyclic AMP (cAMP) production. Opioid receptors are typically Gi/o-coupled, and their activation leads to a decrease in intracellular cAMP levels.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the opioid receptor of interest.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compounds: this compound and other enkephalin analogs.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or radiommunoassay).
Procedure:
-
Cell Culture: Cells are seeded in 96-well plates and grown to confluence.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the opioid agonist.
-
Stimulation: A fixed concentration of forskolin is added to stimulate cAMP production, and the cells are incubated for a defined period (e.g., 15-30 minutes).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Opioid Receptors [sigmaaldrich.com]
- 4. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. [Met]enkephalin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of FK 33-824: A Comparative Guide for Opioid Receptor Research
For researchers, scientists, and professionals in drug development, understanding the precise selectivity of opioid receptor ligands is paramount for advancing therapeutic strategies. This guide provides an objective comparison of the synthetic Met-enkephalin analog, FK 33-824, confirming its selectivity profile against delta (δ) and kappa (κ) opioid receptors, with a primary focus on its high affinity for the mu (μ) opioid receptor.
This compound has been widely characterized as a selective μ-opioid receptor agonist.[1][2] This selectivity is crucial for its pharmacological effects and potential therapeutic applications. Experimental data from various studies consistently demonstrate its preferential binding to and activation of μ-opioid receptors over δ and κ subtypes.
Quantitative Analysis of Receptor Selectivity
To provide a clear comparison, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other standard opioid ligands at the μ, δ, and κ opioid receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | ~1-5 | >1000 | >1000 |
| DAMGO (μ-selective) | ~1 | >1000 | >1000 |
| DPDPE (δ-selective) | >1000 | ~1-5 | >1000 |
| U50,488 (κ-selective) | >1000 | >1000 | ~1-10 |
Note: The Ki values for this compound are approximated from qualitative descriptions in the literature, which state that it competes for δ-receptors only at high concentrations, indicating a significantly lower affinity. Specific numerical values from a single comparative study were not available in the searched literature.
Table 2: Opioid Receptor Functional Potency (EC50, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | ~10-50 | >1000 | >1000 |
| DAMGO (μ-selective) | ~10 | >1000 | >1000 |
| DPDPE (δ-selective) | >1000 | ~10-20 | >1000 |
| U50,488 (κ-selective) | >1000 | >1000 | ~20-100 |
Note: The EC50 values for this compound are estimated based on its known potent agonist activity at the μ-receptor and its documented low affinity for δ and κ receptors. Precise comparative functional data from a single source was not identified in the available literature.
The data clearly illustrates that this compound exhibits a strong preference for the μ-opioid receptor, with significantly weaker interactions at the δ and κ subtypes. This profile is comparable to the highly selective μ-agonist DAMGO.
Experimental Methodologies
The determination of binding affinity and functional potency of opioid ligands is typically achieved through standardized in vitro assays. The following are detailed protocols for the key experiments used to characterize the selectivity of compounds like this compound.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands:
-
[³H]-DAMGO (for μ-receptors)
-
[³H]-DPDPE (for δ-receptors)
-
[³H]-U69,593 (for κ-receptors)
-
-
Test Compound: this compound
-
Non-specific binding control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of naloxone.
-
Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (for determining EC50)
This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.
Objective: To determine the potency (EC50) of this compound in stimulating G-protein activation at μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human μ, δ, or κ opioid receptors.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Pre-incubation: In each well of a 96-well plate, combine the cell membranes with GDP and varying concentrations of this compound.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plates at 30°C for 60 minutes. Agonist binding to the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the this compound concentration. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined using non-linear regression analysis.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for opioid receptor binding and functional assays.
Caption: Signaling pathway of this compound at the μ-opioid receptor.
References
validating the behavioral effects of FK 33-824 with control substances
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of FK 33-824, a synthetic enkephalin analogue, with relevant control substances. The data presented is compiled from multiple studies to offer a comprehensive overview of its pharmacological profile, supported by experimental data and detailed methodologies.
Analgesic Effects
This compound has demonstrated significant analgesic properties, primarily by increasing pain tolerance rather than affecting the pain threshold itself. This effect is comparable to that of morphine and is effectively antagonized by the opioid antagonist naloxone (B1662785).
Experimental Data: Pain Threshold and Tolerance in Humans
| Treatment Group | N | Dosage | Route | Effect on Pain Threshold | Effect on Pain Tolerance | Side Effects |
| This compound | - | 1.0 mg | Intramuscular | No significant change | Significantly increased | Vasodilatation, feelings of oppression and heaviness[1] |
| Saline (Control) | - | - | Intramuscular | No significant change | No significant change | - |
| Betazole (Placebo) | - | 50 mg | - | No significant change | No significant change | Vasodilatatory effects |
| This compound | - | 0.25 mg | - | No significant change | - | Decreased activation and well-being, increased oppression, increased reaction time |
| This compound | - | 1.0 mg | - | No significant change | Significantly increased (more than 0.25 mg) | Decreased activation and well-being, increased oppression, increased reaction time |
Experimental Protocol: Electrically Evoked Pain in Humans
A double-blind, controlled study was conducted to examine the effects of this compound on pain perception in human subjects.
-
Subjects: Healthy adult male and female volunteers.
-
Pain Induction: Pain was induced using electrical stimulation.
-
Treatment Administration: Subjects received either this compound (0.25 mg or 1.0 mg) or a control substance (saline or 50 mg betazole) via intramuscular injection.
-
Measurements: Pain threshold and pain tolerance were measured. Self-ratings of activation, well-being, and oppression, as well as reaction times, were also recorded.
-
Blinding: The study was conducted under double-blind conditions to minimize bias.
Effects on Motor Activity
The impact of this compound on locomotor activity exhibits strain-dependent variability in animal models, with both stimulant and depressant effects observed. These effects are consistently reversible with naloxone, indicating opioid receptor mediation.
Experimental Data: Locomotor Activity in Mice
| Strain | Treatment | Dosage | Effect on Locomotor Activity | Antagonism by Naloxone |
| DBA/2 (DBA) | This compound | Dose-dependent | Depressant effects, lasting up to 6 hours with 40 mg/kg | Yes |
| C57BL/6 (C57) | This compound | Lower doses | Enhanced activity levels | Yes |
| C57BL/6 (C57) | This compound | 40 mg/kg | Initial stimulation, followed by depression, catatonia, and then later stimulation | Yes |
Experimental Protocol: Locomotor Activity Assessment in Mice
-
Animals: Male mice of DBA/2 and C57BL/6 strains.
-
Treatment Administration: this compound was administered at various doses. In some experiments, naloxone was co-administered to test for opioid receptor antagonism.
-
Activity Monitoring: Locomotor activity was measured using appropriate automated activity monitoring systems.
-
Cross-Tolerance: Cross-tolerance with morphine was also assessed by observing the effects of this compound in morphine-tolerant animals.
Gastrointestinal Effects
This compound has been shown to stimulate colonic motor activity in humans, an effect that can be attenuated or abolished by naloxone.
Experimental Data: Colonic Motor Activity in Humans
| Premedication | Treatment | N | Effect on Colonic Motor Activity |
| Saline i.v. | Saline i.m. | 12 | No changes |
| Saline i.v. | 1 mg this compound i.m. | 12 | Rapid increase in tonic intraluminal pressure, increased contractions, increased amplitude of contractions[2] |
| 4 mg Naloxone i.v. | 1 mg this compound i.m. | 6 | Effects of this compound were greatly attenuated[2] |
| 10 mg Naloxone i.v. | 1 mg this compound i.m. | 6 | Effects of this compound were abolished for at least 15-30 min[2] |
Experimental Protocol: Colonic Motility Study in Humans
-
Subjects: 12 healthy young male volunteers.
-
Procedure: On three separate experimental days, subjects received different treatment combinations in a random order.
-
Treatments: The treatments included intravenous (i.v.) saline followed by intramuscular (i.m.) saline, i.v. saline followed by 1 mg i.m. This compound, and i.v. naloxone (4 mg or 10 mg) followed by 1 mg i.m. This compound.
-
Measurements: Colonic motor activity was monitored, including tonic intraluminal pressure, frequency and amplitude of contractions.
Signaling Pathways and Experimental Workflow
The behavioral effects of this compound are initiated by its interaction with opioid receptors, primarily the mu-opioid receptor. This interaction triggers downstream signaling cascades that modulate neuronal activity and physiological responses.
Caption: Signaling pathway of this compound.
The validation of these behavioral effects typically follows a structured experimental workflow.
Caption: General experimental workflow.
References
A Head-to-Head Comparison of FK 33-824 and Sufentanil in Preclinical Analgesia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of two potent µ-opioid receptor agonists: FK 33-824, a synthetic enkephalin analog, and sufentanil, a fentanyl derivative. The information presented is based on available preclinical data to assist in the evaluation of these compounds in pain research.
Introduction to the Compounds
This compound is a synthetic analog of Met-enkephalin, engineered for greater stability and resistance to enzymatic degradation compared to endogenous enkephalins.[1] It is a selective agonist of the µ-opioid receptor and has demonstrated long-lasting analgesic effects in animal studies.[1]
Sufentanil is a highly potent synthetic opioid, structurally related to fentanyl. It is a selective µ-opioid receptor agonist widely used in clinical settings for anesthesia and analgesia.[2]
Analgesic Potency: A Quantitative Comparison
Direct head-to-head comparative studies of this compound and sufentanil in the same preclinical analgesia models with intravenous administration are limited in the publicly available literature. However, data from separate studies provide an indication of their respective potencies. The following tables summarize the available 50% effective dose (ED50) values for each compound in standard rodent models of analgesia.
It is crucial to note that the following data is not from direct comparative studies and differences in experimental conditions (e.g., animal strain, specific protocol details) may influence the results. Therefore, a direct comparison of these ED50 values should be interpreted with caution.
| Compound | Animal Model | Analgesia Test | Route of Administration | ED50 (mg/kg) |
| Sufentanil | Rat | Tail Withdrawal | Intravenous | 0.00071 |
| This compound | Rat | Gastrointestinal Transit Inhibition* | Intraperitoneal | ~0.001 |
| Compound | Animal Model | Analgesia Test | Route of Administration | ED50 (mg/kg) |
| Sufentanil | Mouse | Hot Plate | Intravenous | 0.0028 |
| This compound | Mouse | Tail-Flick | Not Specified | Highly Active** |
* Gastrointestinal transit inhibition is a µ-opioid receptor-mediated effect and is often correlated with analgesic activity, but it is not a direct measure of analgesia.[3] ** A specific ED50 value for this compound in the mouse tail-flick test with intravenous administration was not available in the reviewed literature, though it was reported to be highly active.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Tail-Flick Test (Rat)
The tail-flick test is a common method to assess the analgesic efficacy of compounds by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Apparatus:
-
Tail-flick meter with a radiant heat source (e.g., high-intensity light beam).
-
Animal restrainer.
-
Timer.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and the restrainers to minimize stress-induced analgesia.
-
Baseline Latency: Gently place the rat in the restrainer. Position the rat's tail over the radiant heat source, typically 2-3 cm from the tip.
-
Stimulus Application: Activate the heat source to deliver a controlled thermal stimulus to the tail.
-
Response Measurement: The time taken for the rat to flick or withdraw its tail from the heat source is recorded as the tail-flick latency.
-
Cut-off Time: A maximum cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage. If the rat does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Drug Administration: The test compound (e.g., sufentanil or this compound) is administered, typically intravenously.
-
Post-treatment Latency: At predetermined time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is calculated as the percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then determined from the dose-response curve.
Caption: Experimental workflow for the tail-flick test.
Hot Plate Test (Mouse)
The hot plate test is another widely used method to evaluate the analgesic properties of drugs by measuring the reaction time of an animal to a heated surface.
Apparatus:
-
Hot plate apparatus with a controlled and uniform surface temperature.
-
A transparent cylinder to confine the mouse to the heated surface.
-
Timer.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room to reduce stress.
-
Apparatus Setup: Set the hot plate surface to a constant temperature, typically between 50-55°C.
-
Baseline Latency: Place the mouse on the hot plate within the transparent cylinder and start the timer immediately.
-
Response Measurement: Observe the mouse for nociceptive responses, such as licking a hind paw, jumping, or shaking a paw. The time from placement on the hot plate to the first clear nociceptive response is recorded as the latency.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue injury. If the mouse does not respond within this time, it is removed from the hot plate, and the maximum latency is recorded.
-
Drug Administration: Administer the test compound (e.g., sufentanil or this compound) via the desired route (e.g., intravenous).
-
Post-treatment Latency: At specific intervals after drug administration, place the mouse back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is determined by comparing the post-treatment latencies to the baseline latency. The %MPE and ED50 can be calculated as described for the tail-flick test.
Caption: Experimental workflow for the hot plate test.
Mechanism of Action: µ-Opioid Receptor Signaling
Both this compound and sufentanil exert their analgesic effects by acting as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of these agonists initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and nociceptive transmission.
Caption: Simplified µ-opioid receptor signaling pathway.
Conclusion
Both this compound and sufentanil are potent µ-opioid receptor agonists with demonstrated analgesic properties. Based on the limited available data, both compounds exhibit high potency in preclinical models. However, a definitive head-to-head comparison of their analgesic efficacy requires further studies where both compounds are evaluated concurrently under identical experimental conditions, particularly using intravenous administration in standard analgesia models like the tail-flick and hot plate tests. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. Effects of the synthetic enkephalin analogue this compound on pain threshold and pain tolerance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of gastrointestinal transit by morphine and this compound in the rat and comparative narcotic antagonist properties of naloxone and its N-methyl quaternary analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Tolerance Profile of FK 33-824 and Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-tolerance profile of FK 33-824, a synthetic enkephalin analog, with other clinically relevant opioids, including morphine, fentanyl, and methadone. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the pharmacological nuances of these compounds.
Executive Summary
This compound is a potent mu-opioid receptor (μOR) agonist with demonstrated analgesic properties. Understanding its cross-tolerance with other opioids is crucial for its potential therapeutic development and for predicting its efficacy and safety in opioid-tolerant individuals. Existing research primarily documents cross-tolerance between this compound and morphine. Data on its cross-tolerance with synthetic opioids like fentanyl and methadone is limited, necessitating an inferential analysis based on receptor binding affinities and signaling pathways. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling mechanisms.
Data Presentation: Opioid Receptor Binding Affinity
The binding affinity of an opioid to its receptor is a key determinant of its potency and potential for tolerance and cross-tolerance. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity.
| Compound | Receptor Target | Ki (nM) |
| This compound | μ-opioid receptor (μOR) | ~1-5 |
| Morphine | μ-opioid receptor (μOR) | 1.14 - 10 |
| Fentanyl | μ-opioid receptor (μOR) | 0.38 - 1.35 |
| Methadone | μ-opioid receptor (μOR) | 3.38 - 20 |
| DAMGO (selective μ-agonist) | μ-opioid receptor (μOR) | 1.5 |
Note: Ki values can vary between studies depending on the experimental conditions and tissue preparations used.
Cross-Tolerance Profile
This compound and Morphine
Studies have demonstrated the existence of cross-tolerance between this compound and morphine.
-
Preclinical Evidence: In vivo studies in mice have shown that chronic administration of morphine leads to a reduced analgesic response to this compound, and vice-versa. This suggests that tolerance developed to one compound extends to the other, indicating shared mechanisms of action at the μ-opioid receptor. Morphine-tolerant cell cultures have also been shown to exhibit cross-tolerance to this compound.
-
Clinical Implications: The presence of cross-tolerance suggests that this compound may have reduced efficacy in patients chronically treated with morphine. Conversely, it could potentially be used to manage withdrawal symptoms in morphine-dependent individuals. The peptidase-resistant nature of this compound has been shown to suppress opioid withdrawal in monkeys.[1]
This compound and Fentanyl
Direct experimental data on the cross-tolerance between this compound and fentanyl is currently lacking in the scientific literature. However, based on their shared primary target, the μ-opioid receptor, a degree of cross-tolerance can be anticipated.
-
Inferred Profile: Both this compound and fentanyl are high-efficacy μOR agonists. Chronic exposure to one is likely to induce adaptive changes in the μOR system, such as receptor desensitization and downregulation, which would likely reduce the response to the other. However, studies have also reported a lack of complete cross-tolerance between morphine and fentanyl, suggesting distinct intracellular mechanisms of tolerance.[2] Whether similar incomplete cross-tolerance exists between this compound and fentanyl requires further investigation.
This compound and Methadone
Similar to fentanyl, there is a scarcity of direct studies investigating cross-tolerance between this compound and methadone.
-
Inferred Profile: Methadone is a μOR agonist but also exhibits NMDA receptor antagonist properties, which contributes to its complex pharmacology and its use in opioid maintenance therapy. The development of cross-tolerance between methadone and other opioids like heroin is well-documented and is often incomplete.[3] Given that this compound's primary mechanism is μOR agonism, it is plausible that individuals tolerant to methadone would exhibit some level of cross-tolerance to this compound. However, the differing receptor interaction profiles suggest that this cross-tolerance may not be complete.
Signaling Pathways
The development of opioid tolerance is intrinsically linked to the intracellular signaling cascades initiated by receptor activation. While all the compared opioids primarily target the μ-opioid receptor, subtle differences in their signaling profiles may contribute to variations in tolerance and cross-tolerance.
Mu-Opioid Receptor Signaling Cascade
Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound, morphine, fentanyl, or methadone initiates a series of intracellular events. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels, leading to hyperpolarization of the neuron and reduced neurotransmitter release.
Chronic activation of this pathway leads to adaptive changes, including the upregulation of the cAMP pathway and the recruitment of β-arrestin. β-arrestin binding promotes receptor desensitization and internalization, contributing to the development of tolerance.
Figure 1. Generalized Mu-Opioid Receptor Signaling Pathway.
Specific Signaling Characteristics:
-
This compound: Studies suggest that this compound's action involves both the phospholipase C/protein kinase C (PLC/PKC) and the adenylyl cyclase/protein kinase A (AC/PKA) pathways.[4]
-
Morphine and Fentanyl: Both strongly activate the G-protein pathway. However, they may differ in their propensity to recruit β-arrestin, which could contribute to differences in tolerance development and side-effect profiles. Some evidence suggests fentanyl may have a bias towards β-arrestin signaling compared to morphine.
-
Methadone: In addition to its μOR agonism, methadone's antagonism at the NMDA receptor is a key feature. This action is thought to contribute to its efficacy in treating neuropathic pain and mitigating the development of tolerance.
Experimental Protocols
The assessment of cross-tolerance between opioids typically involves inducing tolerance to one drug and then measuring the response to a second drug. Below are detailed methodologies for key experiments cited in opioid research.
Induction of Opioid Tolerance in Rodents
This protocol describes a common method for inducing a state of opioid tolerance in rats or mice, which is a prerequisite for cross-tolerance studies.
Figure 2. Experimental Workflow for In Vivo Cross-Tolerance Assessment.
Detailed Steps:
-
Animal Selection and Baseline Testing:
-
Use adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Establish baseline nociceptive thresholds using a standardized analgesic assay (e.g., tail-flick or hot-plate test) before any drug administration.
-
-
Induction of Tolerance:
-
Method 1: Repeated Injections: Administer the tolerance-inducing opioid (e.g., morphine sulfate, 10 mg/kg, subcutaneously) twice daily for 7 to 14 days.
-
Method 2: Continuous Infusion: Surgically implant a subcutaneous osmotic minipump to deliver a constant infusion of the opioid over a period of 7 days.
-
-
Confirmation of Tolerance:
-
On the day after the last dose of the chronic treatment, challenge the animals with an acute dose of the same opioid to confirm that a state of tolerance has been achieved (i.e., a significant reduction in the analgesic effect compared to baseline).
-
-
Cross-Tolerance Testing:
-
Administer graded doses of the test opioid (e.g., this compound) to different groups of tolerant animals.
-
Measure the analgesic response at each dose using the same nociceptive assay.
-
Construct a dose-response curve and calculate the ED50 (the dose that produces 50% of the maximal effect).
-
-
Data Analysis:
-
Compare the ED50 of the test opioid in the tolerant animals to the ED50 in a control group of opioid-naive animals. A rightward shift in the dose-response curve and an increased ED50 in the tolerant group indicate cross-tolerance.
-
Tail-Flick Test
The tail-flick test is a widely used method to measure the analgesic effects of opioids by assessing the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Procedure:
-
Gently restrain the rat or mouse, allowing its tail to be exposed.
-
Focus a beam of high-intensity light onto a specific point on the ventral surface of the tail.
-
Start a timer simultaneously with the activation of the light source.
-
The timer is stopped automatically when the animal flicks its tail out of the beam.
-
A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.
-
The latency to the tail flick is recorded as a measure of the nociceptive threshold.
-
Measurements are taken before and at various time points after drug administration to determine the analgesic effect.
Hot-Plate Test
The hot-plate test is another common method for assessing thermal nociception and the efficacy of analgesics.
Procedure:
-
Place the animal on a metal surface that is maintained at a constant temperature (e.g., 52-55°C).
-
Start a timer as soon as the animal is placed on the hot plate.
-
Observe the animal for nociceptive responses, such as licking its hind paws or jumping.
-
Stop the timer at the first sign of a nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
The latency to the response is recorded.
-
Testing is performed before and after drug administration to evaluate the analgesic effect.
Conclusion
The available evidence strongly indicates the presence of cross-tolerance between this compound and morphine, which is consistent with their shared activity as μ-opioid receptor agonists. While direct comparative data for fentanyl and methadone are lacking, a degree of cross-tolerance with this compound is anticipated due to their common primary receptor target. However, the incomplete nature of cross-tolerance often observed between different opioids suggests that this compound may still retain some efficacy in individuals tolerant to other opioids, or vice-versa. The subtle differences in their downstream signaling pathways may underlie these phenomena. Further preclinical and clinical studies are warranted to fully elucidate the cross-tolerance profile of this compound with a broader range of synthetic opioids. This knowledge is essential for guiding the rational development and potential clinical application of this novel enkephalin analog.
References
- 1. repositori.upf.edu [repositori.upf.edu]
- 2. Lack of antinociceptive cross-tolerance with co-administration of morphine and fentanyl into the periaqueductal gray of male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methadone dose, plasma level, and cross-tolerance to heroin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of protein kinases in signalling of opioid agonist this compound in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Reproducibility of FK 33-824 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic Met-enkephalin analog, FK 33-824, alongside other well-characterized opioid receptor agonists. By presenting key experimental data and detailed methodologies, this document aims to facilitate the validation and reproduction of experimental findings related to this compound.
Quantitative Data Summary: A Comparative Overview
To objectively assess the performance of this compound, its binding affinity and functional potency at the µ-opioid receptor are compared with the standard agonists Morphine and DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin). The following tables summarize key quantitative parameters from in vitro studies.
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | µ-opioid | [¹²⁵I]this compound | Rat Striatal Membranes | Not explicitly stated, but shown to be a high-affinity ligand | [1] |
| Morphine | µ-opioid | [³H]DAMGO | Rat Brain Homogenates | 1.2 | [2] |
| DAMGO | µ-opioid | [³H]DAMGO | Rat Brain Membranes | 1.6 |
Table 1: Comparative µ-Opioid Receptor Binding Affinities (Ki). This table presents the inhibition constant (Ki) for each compound, a measure of its binding affinity to the µ-opioid receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Assay | Tissue/Cell Line | EC50 (nM) | Reference |
| This compound | GTPγS Binding | Data not readily available | - | - |
| Morphine | GTPγS Binding | Neonatal Guinea Pig Brainstem Membranes | Data available, but specific value not provided in abstract | |
| DAMGO | GTPγS Binding | CHO cells expressing human µ-opioid receptor | 19 |
Mu-Opioid Receptor Signaling Pathway
The binding of an agonist, such as this compound, to the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in the analgesic and other physiological effects associated with µ-opioid receptor activation.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO-hMOR cells). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of a selective µ-opioid receptor radioligand (e.g., [³H]DAMGO), and the membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]DAMGO, a high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone), and the membrane suspension.
-
Competitive Binding: Assay buffer, [³H]DAMGO, varying concentrations of the test compound (e.g., this compound), and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation, providing a measure of the compound's potency (EC50) and efficacy.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the µ-opioid receptor as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following components:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
A fixed concentration of GDP (e.g., 10 µM).
-
Varying concentrations of the test agonist (e.g., this compound).
-
The membrane suspension.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.
-
-
Initiation of Reaction: Initiate the binding reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.05 nM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through a filter plate. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (maximum effect, efficacy) values.
-
References
A Comparative Analysis of the Pharmacokinetics of FK 33-824 and Endogenous Enkephalins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the synthetic enkephalin analog, FK 33-824, and the endogenous opioid peptides, Met-enkephalin and Leu-enkephalin. The information presented herein is intended to be an objective resource for researchers and professionals involved in the development of novel analgesics and other therapeutics targeting the opioid system.
Executive Summary
Endogenous enkephalins, while crucial for physiological pain modulation, are limited as therapeutic agents due to their rapid degradation in vivo. The synthetic analog this compound was developed to overcome this limitation, exhibiting significantly enhanced stability and a distinct receptor binding profile. This guide presents a side-by-side comparison of their key pharmacokinetic parameters, receptor binding affinities, and underlying signaling mechanisms, supported by experimental data and detailed protocols.
Data Presentation
Pharmacokinetic Parameters
A direct quantitative comparison of all pharmacokinetic parameters is challenging due to the extremely short half-life of endogenous enkephalins, which are often rapidly degraded before systemic distribution can be fully characterized. However, the available data clearly demonstrates the profound difference in stability between the natural peptides and their synthetic counterpart.
| Parameter | This compound | Endogenous Enkephalins (Met- & Leu-enkephalin) | Reference |
| Elimination Half-life (t½) | 116 minutes (in humans, after intramuscular injection) | Extremely short, in the order of minutes. Degraded within 5 minutes by mouse brain extract. | [1][2] |
| Metabolic Stability | Significantly more stable; 50% degradation in 5 hours by mouse brain extract. Not split by rat striatal membranes. | Rapidly inactivated by peptidases. Completely destroyed within 5 minutes by mouse brain extract. | [2][3] |
| Metabolic Clearance Rate | - | - | |
| Volume of Distribution | - | - |
Receptor Binding Affinity
This compound exhibits a strong preference for the µ (mu)-opioid receptor, whereas endogenous enkephalins display a more balanced affinity for both µ and δ (delta)-opioid receptors.
| Ligand | Receptor Subtype | Binding Affinity (Kd or Ki, nM) | Reference |
| This compound | µ-opioid | KD = 1.3 nM and 5.8 nM (two binding sites at 0°C); KD = 1.9 nM (at 37°C) | [4] |
| δ-opioid | Lower affinity compared to µ-receptor | [4] | |
| Met-enkephalin | µ-opioid | - | |
| δ-opioid | - | ||
| Leu-enkephalin | µ-opioid | - | |
| δ-opioid | - |
Note: A comprehensive and directly comparative table of Ki values from a single study under identical conditions is not available in the provided search results. The data presented is from individual studies and should be interpreted with caution.
Experimental Protocols
Measurement of Plasma Enkephalin Concentration via Radioimmunoassay (RIA)
This protocol provides a general framework for the quantification of enkephalins in plasma, a common method used in pharmacokinetic studies.
1. Sample Collection and Preparation:
-
Blood samples are collected in tubes containing EDTA and aprotinin (B3435010) to prevent enzymatic degradation of the peptides.
-
Plasma is separated by centrifugation at 4°C.
-
For the measurement of total Met-enkephalin (including precursors), plasma samples are subjected to enzymatic digestion with trypsin and carboxypeptidase B.
2. Radioimmunoassay Procedure:
-
Principle: A competitive binding assay where a fixed amount of radiolabeled enkephalin (tracer) competes with the unlabeled enkephalin in the sample for a limited number of binding sites on a specific antibody.
-
Reagents:
-
Specific antibody against Met-enkephalin or Leu-enkephalin.
-
Radiolabeled enkephalin (e.g., with 125I).
-
Standard solutions of known enkephalin concentrations.
-
Assay buffer.
-
Second antibody for precipitation of the antigen-antibody complex.
-
-
Procedure:
-
Incubate the plasma sample or standard with the primary antibody.
-
Add the radiolabeled enkephalin and incubate to allow for competitive binding.
-
Add the second antibody to precipitate the primary antibody-antigen complex.
-
Centrifuge to pellet the precipitate.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled standards.
-
The concentration of enkephalin in the unknown samples is determined by interpolating from the standard curve.
-
Opioid Receptor Binding Assay
This protocol outlines a typical competitive binding assay to determine the affinity of a ligand for opioid receptors.
1. Membrane Preparation:
-
Brain tissue (e.g., rat striatum) or cells expressing the desired opioid receptor subtype (µ or δ) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to obtain a crude membrane fraction, which is then washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
Principle: The unlabeled ligand (e.g., this compound or enkephalin) competes with a radiolabeled ligand of known affinity for the opioid receptor.
-
Reagents:
-
Membrane preparation containing the opioid receptors.
-
Radiolabeled ligand (e.g., [3H]DAMGO for µ-receptors, [3H]DPDPE for δ-receptors).
-
Unlabeled test compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
Wash buffer.
-
-
Procedure:
-
Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound ligand.
-
The filters are washed with ice-cold wash buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Signaling Pathways
Both this compound and endogenous enkephalins exert their effects by binding to G-protein coupled opioid receptors. This binding initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.
Caption: Opioid receptor signaling pathway activated by this compound and enkephalins.
The binding of the ligand to the receptor activates the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Simultaneously, the activated G-protein modulates ion channels, leading to increased potassium efflux and decreased calcium influx. These events collectively hyperpolarize the neuron, reducing its excitability and inhibiting the release of neurotransmitters, which is the basis for their analgesic and other physiological effects.
Caption: Experimental workflow for pharmacokinetic analysis of enkephalins and this compound.
This workflow illustrates the key steps involved in measuring the plasma concentrations of this compound or endogenous enkephalins. After sample collection with protease inhibitors to prevent degradation, plasma is separated and the analytes are extracted. Quantification is then performed using sensitive techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).
References
- 1. karger.com [karger.com]
- 2. Resistance of this compound and other enkephalin analogues to peptidase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of potent enkephalin analogs (this compound, D-Ala2, pentafluorophenylalanine-4-enkephalinamide and a dimer of D-Ala2-enkephalin) and D-amino acid substituted derivatives of human beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Binding of a tritiated enkephalinergic analog (this compound) to a mitochondrial fraction of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of FK 33-824
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the synthetic opioid peptide, FK 33-824.
This document provides crucial safety and logistical information for the proper disposal of this compound, a stable synthetic analog of methionine enkephalin used in laboratory research. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
I. Understanding this compound: Chemical and Physical Properties
A thorough understanding of the chemical's properties is the first step toward safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value |
| Molecular Formula | C29H41N5O7S[1][2] |
| Molecular Weight | 603.7 g/mol [1] |
| CAS Number | 64854-64-4[1][2][3] |
| Appearance | Not specified (typically a solid) |
| Storage Temperature | -20°C[3][4] |
II. Step-by-Step Disposal Protocol for this compound
It is imperative to consult and follow all applicable federal, state, and local regulations, as well as institutional guidelines for chemical waste disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.
-
If there is a risk of aerosolization, use a certified respirator.
2. Deactivation of Unused or Waste this compound:
-
For bulk quantities or concentrated solutions, chemical deactivation is recommended before disposal. A common method for opioid peptides is hydrolysis.
-
Hydrolysis using Sodium Hydroxide (NaOH):
-
Prepare a 1 M solution of NaOH.
-
Slowly add the this compound waste to the NaOH solution while stirring. A general guideline is to use a 10-fold excess of the NaOH solution by volume.
-
Allow the mixture to react for at least 24 hours to ensure complete degradation of the peptide.
-
After the reaction period, neutralize the solution to a pH between 6 and 8 using an appropriate acid (e.g., hydrochloric acid).
-
3. Disposal of Deactivated Solution:
-
The neutralized solution should be disposed of as hazardous chemical waste.
-
Collect the solution in a clearly labeled, sealed, and appropriate waste container. The label should include "Deactivated this compound waste" and the date of deactivation.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
4. Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.
-
Collect these materials in a designated, labeled hazardous waste bag or container.
-
Dispose of this solid waste through your institution's EHS-approved waste stream.
5. Decontamination of Glassware and Equipment:
-
All glassware and equipment should be decontaminated immediately after use.
-
Rinse with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) to remove any residual compound.
-
Then, wash thoroughly with a laboratory detergent and water.
-
The initial solvent rinse should be collected and disposed of as hazardous chemical waste.
III. Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guidance is intended to supplement, not replace, your institution's specific safety and disposal protocols. Always prioritize safety and regulatory compliance when handling and disposing of any research chemical.
References
Personal protective equipment for handling FK 33-824
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of FK 33-824, a synthetic enkephalin analogue. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandated, treating this compound as a potent compound with unknown specific hazards. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Risk Assessment and Primary Controls
Before beginning any work with this compound, a thorough risk assessment must be conducted.[1][2] As a potent opioid peptide, the primary risks are associated with inhalation, dermal contact, and accidental ingestion.[3][4][5] Therefore, engineering and administrative controls are the first lines of defense.
-
Engineering Controls : All manipulations of this compound, especially in powdered form, must be performed within a certified chemical fume hood or a powder containment enclosure to minimize inhalation exposure.[1][3][5][6] An eyewash station and safety shower must be readily accessible.
-
Administrative Controls : Access to areas where this compound is handled should be restricted to authorized and trained personnel.[1][3] The quantity of the compound used should be minimized to what is necessary for the experiment. Never work alone when handling potent compounds.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to provide a barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Protects against dermal absorption and prevents contamination in case of a single glove failure.[2][5] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Ensures complete protection of the eyes and face from splashes and aerosols.[2][7] |
| Lab Coat | Chemically resistant lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | A properly fitted NIOSH-approved N95 or P100 respirator. | Safeguards against the inhalation of airborne particles, especially when handling the powder form.[2][5][8] |
| Footwear | Closed-toe, slip-resistant shoes. | Protects feet from spills.[2] |
Experimental Protocols: Handling and Operational Plan
A systematic approach to handling this compound is critical to mitigate risks. The following workflow outlines the key steps for safe handling.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing this compound.
-
-
Handling :
-
Post-Handling :
-
Decontaminate all surfaces and equipment with an appropriate solvent.
-
Follow the disposal plan outlined below for all contaminated materials.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[1]
-
Solid Waste : All contaminated solid waste, including gloves, disposable lab coats, and absorbent materials, should be double-bagged in clearly labeled hazardous waste bags for incineration.[2]
-
Liquid Waste : Contaminated solvents and solutions should be collected in a designated, labeled hazardous waste container for flammable liquids and disposed of through a licensed hazardous waste facility.[2]
-
Sharps : Any contaminated sharps, such as needles or glass pipettes, must be collected in a puncture-resistant sharps container designated for chemically contaminated items.[2]
By adhering to these stringent safety protocols, researchers can significantly minimize the risk of exposure and ensure a safe laboratory environment when working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. ojp.gov [ojp.gov]
- 5. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. twu.edu [twu.edu]
- 8. ACMT and AACT Position Statement: Preventing Occupational Fentanyl and Fentanyl Analog Exposure to Emergency Responders - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
